4'-O-Methyl-d3 Quercetin
Description
Properties
Molecular Formula |
C₁₆H₉D₃O₇ |
|---|---|
Molecular Weight |
319.28 |
Synonyms |
3,5,7-Trihydroxy-2-(3-hydroxy-4-methoxy-d3-phenyl)-4H-1-benzopyran-4-one; 3,3’,5,7-Tetrahydroxy-4’-methoxy-d3-flavone; Tamaraxetin-d3; 4’-Methoxy-d3-quercetin; 4’-Methyl-d3-quercetin; Quercetin 4’-methyl-d3 ether; Tamarixetin-d3 |
Origin of Product |
United States |
Foundational & Exploratory
4'-O-Methyl-d3 Quercetin: Structural Dynamics and Analytical Applications in Flavonoid Pharmacokinetics
Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
The accurate quantification of dietary flavonoids and their in vivo metabolites is a critical bottleneck in natural product drug development. Quercetin, one of the most abundant polyphenolic flavonoids, undergoes extensive phase I and phase II metabolism, yielding active metabolites such as 4'-O-Methyl Quercetin (Tamarixetin). To rigorously quantify these metabolic conversions without the confounding variables of matrix-induced ion suppression, the deployment of stable isotope-labeled internal standards (SIL-IS) is non-negotiable.
This whitepaper provides an in-depth technical analysis of 4'-O-Methyl-d3 Quercetin (Tamarixetin-d3) . By bridging its structural chemistry with its functional role as a mass spectrometry standard, this guide establishes a self-validating framework for robust pharmacokinetic profiling.
Chemical Architecture and Physicochemical Properties
4'-O-Methyl-d3 Quercetin is the trideuterated, labeled analogue of Tamarixetin. Structurally, it is built upon a flavonol backbone (3,5,7-trihydroxy-2-(3,4-dihydroxyphenyl)-4H-1-benzopyran-4-one) where the hydroxyl group at the 4' position of the B-ring is methylated using a deuterated methyl group (-CD₃)[1].
The strategic placement of the deuterium atoms on the methoxy group ensures that the isotopic label is chemically stable and resistant to hydrogen-deuterium exchange (HDX) in aqueous or protic solvent environments. This stability is paramount for maintaining the integrity of the +3 Da mass shift during complex sample preparation and liquid chromatography[2][3].
Table 1: Physicochemical Data of 4'-O-Methyl-d3 Quercetin
| Property | Specification |
| Chemical Name | 3,5,7-Trihydroxy-2-(3-hydroxy-4-methoxy-d3-phenyl)-4H-1-benzopyran-4-one |
| Common Synonyms | Tamarixetin-d3, 4'-Methoxy-d3-quercetin |
| Molecular Formula | C₁₆H₉D₃O₇ |
| Molecular Weight | 319.28 g/mol |
| Unlabeled CAS Number | 603-61-2 (Tamarixetin) |
| SMILES | OC1=C(OC([2H])([2H])[2H])C=CC(C2=C(O)C(C3=C(O)C=C(O)C=C3O2)=O)=C1 |
Biological Relevance of the Unlabeled Analog
To understand the necessity of quantifying this metabolite, one must understand its biological causality. Tamarixetin is not merely an inactive byproduct; it is a potent bioactive compound. Research indicates that 4'-O-Methyl Quercetin actively protects cardiomyoblasts (such as the H9c2 cell line) against H₂O₂-induced oxidative stress[1].
Mechanistically, tamarixetin achieves this by scavenging reactive oxygen species (ROS) and directly modulating survival signaling cascades, specifically upregulating the PI3K/Akt and ERK1/2 pathways.
Caption: Tamarixetin-mediated modulation of PI3K/Akt and ERK1/2 pathways against oxidative stress.
Analytical Superiority of the SIL-IS Workflow
In LC-MS/MS bioanalysis, biological matrices (plasma, urine) contain endogenous phospholipids and proteins that co-elute with target analytes, causing severe ionization suppression or enhancement in the Electrospray Ionization (ESI) source.
The Causality of Isotope Selection: By utilizing 4'-O-Methyl-d3 Quercetin as the internal standard, analysts exploit its identical physicochemical behavior to endogenous tamarixetin. During reversed-phase UHPLC, the d3-labeled standard perfectly co-elutes with the unlabeled target. Consequently, both molecules experience the exact same matrix environment at the precise moment of ionization. The mass spectrometer then differentiates them purely by their mass-to-charge (m/z) ratio, effectively canceling out matrix effects and yielding a true absolute quantification[4][5].
Caption: LC-MS/MS analytical workflow utilizing Tamarixetin-d3 as a stable isotope-labeled internal standard.
Self-Validating Experimental Protocol: LC-MS/MS Quantification
The following protocol details the extraction and quantification of tamarixetin from rat plasma, utilizing 4'-O-Methyl-d3 Quercetin as the internal standard. This methodology is grounded in validated pharmacokinetic studies utilizing negative multiple-reaction monitoring (MRM)[4][5].
Phase 1: Sample Preparation & Protein Precipitation
Causality Check: Methanol is selected over acetonitrile for precipitation because it ensures complete solubility of the relatively hydrophobic flavonoid aglycones while effectively stripping the hydration shell from plasma proteins.
-
Spiking: Thaw plasma samples on ice. Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of the 4'-O-Methyl-d3 Quercetin working solution (e.g., 500 ng/mL in methanol) to act as the SIL-IS.
-
Precipitation: Add 300 µL of ice-cold methanol (containing 0.1% formic acid to maintain the analytes in their un-ionized, stable state during extraction).
-
Vortexing & Centrifugation: Vortex vigorously for 3 minutes to ensure complete protein denaturation. Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Phase 2: UHPLC Chromatographic Separation
Causality Check: A solid-core C18 column is utilized to minimize longitudinal diffusion (band broadening), ensuring sharp peak shapes. This is critical for resolving tamarixetin from isobaric quercetin metabolites (like isorhamnetin).
-
Column: CORTECS C18 (4.6 mm × 150 mm, 2.7 µm) or equivalent solid-core column[4].
-
Mobile Phase: Methanol : Water : Formic Acid (85 : 15 : 0.1, v/v/v) for isocratic elution.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
Phase 3: ESI-MS/MS Detection (Negative MRM Mode)
Configure the triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source operating in negative ion mode.
Table 2: Optimized MRM Parameters
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Tamarixetin | 315.1 | 300.0 | 100 | 25 |
| Tamarixetin-d3 (IS) | 318.1 | 303.0 | 100 | 25 |
Phase 4: System Self-Validation
To ensure the trustworthiness of the protocol, a self-validating matrix effect (ME) calculation must be performed:
-
Post-Extraction Spike: Prepare a blank plasma sample, extract it following Phase 1 (without adding IS), and then spike the resulting supernatant with Tamarixetin and Tamarixetin-d3.
-
Neat Standard: Prepare a neat solution of the analytes in the mobile phase at the same concentration.
-
Validation Metric: Calculate ME = (Peak Area of Post-Extraction Spike / Peak Area of Neat Standard) × 100. An ME between 90% and 110% validates that the SIL-IS is successfully mitigating matrix interference[4].
Conclusion
4'-O-Methyl-d3 Quercetin serves as an indispensable analytical tool in the pharmacokinetic profiling of flavonoids. By providing a chemically identical yet mass-differentiated surrogate for tamarixetin, it allows researchers to bypass the inherent analytical challenges of biological matrices. Adhering to the rigorous, self-validating LC-MS/MS protocols outlined in this guide ensures high-fidelity data, ultimately accelerating the translation of natural polyphenols into viable therapeutic agents.
References
Sources
- 1. CAS 603-61-2: Tamarixetin | CymitQuimica [cymitquimica.com]
- 2. clearsynth.com [clearsynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scispace.com [scispace.com]
- 5. Study on Pharmacokinetic and Bioavailability of Tamarixetin after Intravenous and Oral Administration to Rats - PMC [pmc.ncbi.nlm.nih.gov]
4'-O-Methyl-d3 Quercetin (Tamarixetin-d3): Physicochemical Profiling, Biological Relevance, and LC-MS/MS Quantification Strategies
Executive Summary
The accurate quantification of dietary flavonoids and their downstream metabolites is a critical bottleneck in modern pharmacokinetics (PK) and metabolomics. Quercetin, one of the most abundant polyphenols in nature, undergoes extensive first-pass metabolism, primarily via methylation by Catechol-O-methyltransferase (COMT) 1. This enzymatic conversion yields 4'-O-Methyl Quercetin, widely known as Tamarixetin 2.
To rigorously study the bioavailability and tissue distribution of this bioactive metabolite, researchers rely on stable isotope-labeled internal standards (SIL-IS). 4'-O-Methyl-d3 Quercetin serves as the gold-standard SIL-IS. By incorporating three deuterium atoms into the methoxy group, this compound allows for precise, self-validating LC-MS/MS assays that inherently correct for matrix effects and extraction variances. This technical guide explores the structural identity, biological significance, and analytical methodologies associated with 4'-O-Methyl-d3 Quercetin.
Physicochemical Identity & Structural Profiling
In analytical chemistry, distinguishing between the native metabolite and its deuterated counterpart is paramount. While the parent compound (Tamarixetin) is well-documented, the stable isotope variant possesses distinct mass characteristics essential for mass spectrometry.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 4'-O-Methyl-d3 Quercetin |
| Common Synonyms | Tamarixetin-d3, 4'-Methoxy-d3-quercetin, 3,3',5,7-Tetrahydroxy-4'-methoxy-d3-flavone 3 |
| Parent CAS Number | 603-61-2 (Tamarixetin) 4 |
| Isotope CAS Number | Unassigned / NA (Standard for specific deuterated variants) 5 |
| Molecular Formula | C16H9D3O7 [[5]]() |
| Molecular Weight | 319.28 g/mol 5 |
The CAS Number Nuance: It is standard practice in chemical registries that specific isotopic labels of complex organic molecules do not receive a unique Chemical Abstracts Service (CAS) registry number unless manufactured at an industrial scale. Consequently, 4'-O-Methyl-d3 Quercetin is most frequently referenced in literature and catalogs via the parent compound's CAS (603-61-2) alongside its distinct molecular weight (319.28 g/mol ) 3.
Biological Significance: The Role of Tamarixetin
Following ingestion, quercetin is rapidly metabolized in the enterocytes and liver. The methylation of its B-ring by COMT produces Tamarixetin 6. Unlike many xenobiotic metabolites that undergo rapid clearance without biological effect, Tamarixetin is highly bioactive.
Clinical and in vitro studies demonstrate that Tamarixetin acts as a potent antioxidant and anti-inflammatory agent. Specifically, it has been shown to protect H9c2 cardiomyoblasts against H2O2-induced oxidative stress 7. It achieves this cellular rescue by scavenging Reactive Oxygen Species (ROS) and actively modulating the PI3K/Akt and ERK1/2 signaling pathways to inhibit apoptosis 7.
Fig 1: Tamarixetin modulates PI3K/Akt and ERK1/2 pathways to inhibit H2O2-induced apoptosis.
Analytical Causality: Why Use a d3-Internal Standard?
When quantifying Tamarixetin in complex biological matrices (e.g., plasma, urine, or tissue homogenates) using LC-MS/MS, researchers face significant analytical challenges, primarily ion suppression caused by co-eluting matrix components (like phospholipids).
By spiking the sample with 4'-O-Methyl-d3 Quercetin prior to extraction, the protocol becomes a self-validating system .
-
Chromatographic Co-elution: The d3-isotope behaves identically to the native Tamarixetin on a C18 stationary phase, ensuring they elute at the exact same retention time.
-
Ionization Normalization: Because they co-elute, both molecules experience the exact same matrix environment in the electrospray ionization (ESI) source. Any ion suppression affecting the native analyte will proportionally affect the IS.
-
Mass Discrimination: The +3 Da mass shift (319.28 g/mol vs 316.26 g/mol ) allows the mass spectrometer's quadrupole to easily distinguish the standard from the biological analyte, preventing cross-talk.
Fig 2: Self-validating LC-MS/MS workflow using d3-IS for precise tamarixetin quantification.
Experimental Protocol: LC-MS/MS Quantification in Plasma
The following methodology outlines a robust, step-by-step workflow for extracting and quantifying Tamarixetin from human plasma, utilizing 4'-O-Methyl-d3 Quercetin as the internal standard.
Step 1: Internal Standard Spiking
-
Action: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of a 500 ng/mL 4'-O-Methyl-d3 Quercetin working solution. Vortex for 30 seconds.
-
Causality: Introducing the SIL-IS at the very beginning of the workflow establishes a known baseline. This ensures that any subsequent physical losses during extraction or matrix-induced signal suppression during ionization are mathematically corrected via the analyte-to-IS peak area ratio.
Step 2: Acidification and Protein Precipitation
-
Action: Add 20 µL of 1% Formic Acid (aq) to the spiked plasma.
-
Causality: Tamarixetin is a polyphenol with multiple weakly acidic hydroxyl groups. Lowering the pH of the plasma below the pKa of these groups ensures the molecule remains fully protonated (uncharged). This drastically increases its lipophilicity, preparing it for organic extraction.
Step 3: Liquid-Liquid Extraction (LLE)
-
Action: Add 600 µL of high-purity Ethyl Acetate. Vortex vigorously for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Causality: Ethyl acetate provides an optimal polarity balance. It is non-polar enough to precipitate plasma proteins and exclude polar matrix interferences (like salts and endogenous sugars), yet polar enough to efficiently extract the targeted flavonoid.
Step 4: Evaporation and Reconstitution
-
Action: Transfer exactly 500 µL of the upper organic layer to a clean vial. Evaporate to complete dryness under a gentle stream of nitrogen gas at 30°C. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 10% Acetonitrile / 90% Water containing 0.1% Formic Acid).
-
Causality: Reconstituting in the initial mobile phase prevents the "strong solvent effect." If the sample were injected in a strong organic solvent, the analyte would travel down the column prematurely, resulting in peak broadening and poor chromatographic resolution.
Step 5: UHPLC-MS/MS Analysis (MRM Mode)
-
Action: Inject 5 µL onto a sub-2µm C18 UHPLC column. Utilize a gradient elution into a triple quadrupole mass spectrometer operating in Negative Electrospray Ionization (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the native Tamarixetin and the d3-IS.
-
Causality: The phenolic hydroxyls of flavonoids readily lose a proton to form highly stable [M-H]⁻ ions, making negative ESI vastly more sensitive than positive mode. The triple quadrupole's MRM mode filters out background noise, isolating only the specific precursor-to-product ion transitions of the target masses.
References
-
5 ClearSynth. "Quercetin Stable Isotopes Product List - CLEARSYNTH".
-
3 Fisher Scientific. "4'-O-Methyl-d3-Quercetin (> 85 %), TRC 5 mg | Buy Online - Fisher Scientific".
-
4 CymitQuimica. "CAS 603-61-2: Tamarixetin - CymitQuimica".
-
[[7]]() CymitQuimica. "CAS 603-61-2: Tamarixetin - CymitQuimica".
-
1 National Institutes of Health (PMC). "Platelet-Mediated Metabolism of the Common Dietary Flavonoid, Quercetin".
-
2 MDPI. "Transit and Metabolic Pathways of Quercetin in Tubular Cells: Involvement of Its Antioxidant Properties in the Kidney".
-
6 National Institutes of Health (PMC). "METABOLIC CONVERSION OF DIETARY FLAVONOIDS ALTERS THEIR ANTI-INFLAMMATORY AND ANTIOXIDANT PROPERTIES".
Sources
- 1. Platelet-Mediated Metabolism of the Common Dietary Flavonoid, Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4'-O-Methyl-d3-Quercetin ( 85 %), TRC 5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.de]
- 4. CAS 603-61-2: Tamarixetin | CymitQuimica [cymitquimica.com]
- 5. clearsynth.com [clearsynth.com]
- 6. METABOLIC CONVERSION OF DIETARY FLAVONOIDS ALTERS THEIR ANTI-INFLAMMATORY AND ANTIOXIDANT PROPERTIES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 603-61-2: Tamarixetin | CymitQuimica [cymitquimica.com]
Metabolic pathways of quercetin and 4'-O-methylquercetin
Title: Metabolic Architecture of Quercetin and Tamarixetin: A Technical Guide
Executive Summary
This technical guide delineates the metabolic fate of Quercetin (3,3',4',5,7-pentahydroxyflavone) and its specific methylated metabolite, 4'-O-methylquercetin (Tamarixetin). While Quercetin is a ubiquitous dietary flavonoid, its in vivo efficacy is strictly governed by rapid Phase II metabolism. This guide focuses on the enzymatic divergence between general conjugation (glucuronidation/sulfation) and methylation via Catechol-O-Methyltransferase (COMT), which yields Tamarixetin. We provide researchers with mechanistic insights, kinetic data, and validated LC-MS/MS protocols to isolate and quantify these analytes in biological matrices.
Part 1: The Metabolic Cascade (Mechanistic Detail)
The metabolic disposition of Quercetin is characterized by extensive "first-pass" metabolism in the enterocytes and liver. Unlike xenobiotics cleared primarily by Phase I (CYP450) oxidation, Quercetin is a prime substrate for Phase II conjugation.
The Primary Aglycone Fate
Upon absorption, Quercetin aglycone is rarely found free in systemic circulation. It undergoes three primary competitive reactions:
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs).[1][2][3][4][5] The 7-, 3-, and 3'-hydroxyl groups are the primary sites of attack.
-
Key Isoforms:UGT1A1, UGT1A8, and UGT1A9 are the most active human isoforms. UGT1A9 (liver/kidney) exhibits high affinity (
) for Quercetin.
-
-
Sulfation: Catalyzed by Sulfotransferases (SULTs), predominantly SULT1A1 . Sulfation often occurs at the 3'-position.
-
Methylation (The Divergence): Catalyzed by COMT (Catechol-O-Methyltransferase).[6][7][8] This enzyme requires the catechol moiety (3',4'-dihydroxy) on the B-ring.
The Methylation Bifurcation
COMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to one of the catechol hydroxyls.[6] This reaction is regioselective but produces two distinct isomers:
-
3'-O-methylquercetin (Isorhamnetin): The thermodynamically preferred product due to charge distribution (meta-methylation).
-
4'-O-methylquercetin (Tamarixetin): The focus of this guide. While often less abundant than Isorhamnetin, Tamarixetin possesses distinct physicochemical properties, including higher lipophilicity and a unique cytotoxicity profile against specific cancer cell lines (e.g., A549 lung cancer).
Critical Insight: The formation of Tamarixetin represents a "metabolic activation" rather than just detoxification. Unlike the aglycone, Tamarixetin does not readily form covalent adducts with thiols (e.g., Creatine Kinase), reducing non-specific toxicity while retaining antioxidant potential via electron transfer to ascorbate.[9]
Part 2: Experimental Protocols
The following protocols are designed for the high-sensitivity identification of Quercetin and Tamarixetin in plasma or microsomal incubations.
Protocol A: Microsomal Stability & Metabolite Formation
Objective: Determine intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactors: UDPGA (5 mM) for UGTs; SAM (1 mM) for COMT; MgCl2 (5 mM).
-
Stop Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.
Workflow:
-
Pre-incubation: Mix 475 µL Buffer + 25 µL HLM (final 0.5 mg/mL) + 5 µL Quercetin stock (final 1-10 µM). Pre-warm at 37°C for 5 min.
-
Initiation: Add cofactors (UDPGA + SAM). Note: To isolate Tamarixetin formation, add SAM only. To study competition, add both.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL Stop Solution containing Internal Standard (e.g., Taxifolin).
-
Preparation: Vortex (1 min), Centrifuge (15,000 x g, 10 min, 4°C). Inject supernatant.
Protocol B: LC-MS/MS Quantification
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B (0-1 min)
95% B (6 min) Hold (1 min). -
Flow Rate: 0.4 mL/min.
MS Parameters (ESI Negative Mode):
-
Source Temp: 350°C.
-
Capillary Voltage: 4000 V.
| Analyte | Precursor ( | Product ( | Collision Energy (V) | Retention Time (Approx) |
| Quercetin | 301.0 | 151.0 | 25 | 3.2 min |
| Quercetin (Qual) | 301.0 | 179.0 | 20 | - |
| Tamarixetin | 315.1 | 300.0 | 22 | 4.1 min |
| Tamarixetin (Qual) | 315.1 | 151.0 | 28 | - |
| Isorhamnetin | 315.1 | 300.0 | 22 | 4.3 min |
Technical Note: Tamarixetin and Isorhamnetin are isomers. Baseline chromatographic separation is mandatory . Isorhamnetin typically elutes slightly later than Tamarixetin on C18 columns due to the 3'-OMe steric positioning.
Part 3: Data Synthesis
The following table summarizes kinetic parameters derived from in vitro microsomal incubations.
Table 1: Comparative Enzymatic Kinetics
| Enzyme System | Substrate | Reaction | Mechanism | ||
| COMT (Liver) | Quercetin | Methylation (Total) | Rapid inactivation; Competitive inhibition by SAH.[10] | ||
| UGT1A9 | Quercetin | 7-O-Glucuronidation | High affinity; Primary clearance route. | ||
| UGT1A1 | Quercetin | 3'-O-Glucuronidation | Lower affinity; relevant at high doses. | ||
| UGT (General) | Tamarixetin | Glucuronidation | Slower than aglycone due to steric hindrance of 4'-OMe. |
*Estimated range based on structural analogs (e.g., methylated flavones).
Part 4: Visualization
Metabolic Pathway Map
This diagram illustrates the divergence of Quercetin into Tamarixetin and subsequent conjugation.
Figure 1: The metabolic bifurcation of Quercetin. COMT activity drives the formation of Tamarixetin, which undergoes secondary conjugation.
LC-MS/MS Method Development Workflow
A logical flow for optimizing the detection of these specific metabolites.
Figure 2: Analytical workflow for Quercetin/Tamarixetin profiling. Hydrolysis is required to measure total aglycone due to rapid conjugation.
References
-
Metabolic Pathways of Quercetin in Tubular Cells. International Journal of Molecular Sciences. (2021). [Link]
-
Platelet-Mediated Metabolism of the Common Dietary Flavonoid, Quercetin. PLOS ONE. (2010). [Link]
-
The Minor Structural Difference between the Antioxidants Quercetin and 4'O-Methylquercetin Has a Major Impact on Their Selective Thiol Toxicity. Molecules. (2014). [Link]
-
Catechol-O-methyltransferase-catalyzed rapid O-methylation of mutagenic flavonoids. Journal of Biological Chemistry. (1994). [Link]
-
UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans. Agilent Technologies Application Note. (2013). [Link]
Sources
- 1. The kinetic basis for age-associated changes in quercetin and genistein glucuronidation by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Isoform-Specific UGT Metabolism to Determine and Describe Rates and Profiles of Glucuronidation of Wogonin and Oroxylin A by Human Liver and Intestinal Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional significance of UDP-glucuronosyltransferase (UGT) variants in the metabolism of active tamoxifen metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinetic basis for age-associated changes in quercetin and genistein glucuronidation by rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Computational studies of the regioselectivities of COMT-catalyzed meta-/para-O methylations of luteolin and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Catechol-O-methyltransferase-catalyzed rapid O-methylation of mutagenic flavonoids. Metabolic inactivation as a possible reason for their lack of carcinogenicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Role of Tamarixetin-d3 in Flavonoid Metabolism Studies
This guide serves as an advanced technical resource for the application of Tamarixetin-d3 in the quantitative analysis of flavonoid metabolism. It is designed for analytical chemists and pharmacokineticists requiring high-precision methodologies.
Executive Summary
Tamarixetin (4'-O-methylquercetin) is a critical Phase II metabolite of Quercetin, formed via catechol-O-methyltransferase (COMT). Distinguishing Tamarixetin from its structural isomer Isorhamnetin (3'-O-methylquercetin) is a significant analytical challenge in pharmacokinetic profiling.
Tamarixetin-d3 serves as the definitive stable isotope-labeled internal standard (SIL-IS) for this purpose. Its inclusion in LC-MS/MS workflows compensates for matrix-induced ionization suppression and extraction variability, ensuring regulatory-grade quantification accuracy. This guide details the mechanistic basis, analytical parameters, and experimental protocols for utilizing Tamarixetin-d3.
Chemical Identity & Structural Significance[1][2]
Tamarixetin-d3 is the isotopologue of Tamarixetin where the methyl group at the 4'-position is deuterated (
| Feature | Tamarixetin (Analyte) | Tamarixetin-d3 (Internal Standard) |
| IUPAC Name | 3,5,7-Trihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one | 3,5,7-Trihydroxy-2-(3-hydroxy-4-(d3-methoxy )phenyl)chromen-4-one |
| Formula | ||
| Monoisotopic Mass | 316.06 Da | 319.08 Da |
| Key Shift | N/A | +3 Da mass shift (Precursor Ion) |
| Isomer Differentiation | Co-elutes with Isorhamnetin on many C18 columns | Differentiates via mass channel (MRM) |
Why Deuterium?
The deuterium label (
Metabolic Context: The Methylation Fork
Understanding the biological origin of Tamarixetin is essential for study design. Quercetin metabolism involves a "methylation fork" governed by COMT.
Pathway Visualization
The following diagram illustrates the competitive methylation at the 3' and 4' positions.
Figure 1: The metabolic divergence of Quercetin.[1] Tamarixetin is often the minor metabolite compared to Isorhamnetin, making high-sensitivity detection with d3-standards critical.
Analytical Application: LC-MS/MS Methodology
Mass Spectrometry (MRM) Strategy
The analysis typically utilizes Negative Electrospray Ionization (ESI-) due to the acidic phenolic protons.
-
Analyte (Tamarixetin):
-
Precursor:
315.0 -
Product (Quantifier):
300.0 (Radical loss of methyl) -
Product (Qualifier):
151.0 (RDA fragment, A-ring)
-
-
Internal Standard (Tamarixetin-d3):
-
Precursor:
318.0 -
Product:
300.0 -
Note: Both parent and IS may yield the same product ion (
300, the demethylated Quercetin core). Specificity is achieved via the Precursor Ion selection (Q1) (315 vs 318).
-
Chromatographic Separation
Separation of Tamarixetin from Isorhamnetin is mandatory even with MS detection because they share the same mass (
-
Column: High-strength Silica C18 (e.g., Waters CORTECS or Phenomenex Kinetex).
-
Mobile Phase: Acidified water (0.1% Formic Acid) and Acetonitrile.[2]
-
Elution Order: Isorhamnetin typically elutes before Tamarixetin on C18 phases due to hydrogen bonding differences caused by the position of the methyl group.
Experimental Protocol: Validated Workflow
This protocol outlines the extraction of Tamarixetin from rat plasma using Tamarixetin-d3.
Step 1: Preparation of Standards
-
Stock Solution: Dissolve 1 mg Tamarixetin-d3 in 1 mL DMSO (1 mg/mL).
-
Working IS Solution: Dilute Stock to 100 ng/mL in Methanol.
-
Calibration Curve: Prepare Tamarixetin standards (1–1000 ng/mL) spiked with constant IS concentration.
Step 2: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Add 10 µL of Tamarixetin-d3 Working Solution (Internal Standard).
-
Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to an LC vial.
Step 3: LC-MS/MS Acquisition
-
Injection Vol: 5 µL
-
Gradient:
-
0-1 min: 15% B
-
1-5 min: 15% -> 85% B (Linear Ramp)
-
5-7 min: 85% B (Wash)
-
-
MS Parameters (Source):
-
Gas Temp: 350°C
-
Nebulizer: 35 psi[4]
-
Capillary: 4000 V (Negative Mode)
-
Workflow Visualization
Figure 2: Analytical workflow ensuring precise quantification by spiking the deuterated standard prior to extraction.
Data Interpretation & Troubleshooting
Quantitative Calculation
Quantification must be based on the Area Ratio :
Plot this Ratio against the concentration of the calibration standards. This linear regression corrects for any volume errors or matrix suppression that affects both analyte and IS equally.
Troubleshooting "Crosstalk"
-
Issue: If the Tamarixetin-d3 signal appears in the Tamarixetin channel.
-
Cause: Isotopic impurity (presence of d0 in the d3 standard).
-
Solution: Check the Certificate of Analysis for the d3 standard. Ensure isotopic purity is >99%. If a d0 peak is present in the blank (IS only), subtract this background or use a higher purity standard.
References
-
Shen, J., et al. (2019). "Study on Pharmacokinetic and Bioavailability of Tamarixetin after Intravenous and Oral Administration to Rats." Evidence-Based Complementary and Alternative Medicine.[6]
-
Murota, K., & Terao, J. (2003). "Antioxidative flavonoid quercetin: implication of its intestinal absorption and metabolism." Archives of Biochemistry and Biophysics.
-
BenchChem. (2025).[7] "A Comparative Guide to Internal Standards for LC-MS/MS."
-
PubChem. (2025).[8] "Tamarixetin Compound Summary." National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. Study on Pharmacokinetic and Bioavailability of Tamarixetin after Intravenous and Oral Administration to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tamarixetin | C16H12O7 | CID 5281699 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Methylation Advantage: Unlocking the Therapeutic Potential of Quercetin Derivatives
Topic: Understanding the Biological Activity of Methylated Quercetin Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quercetin (3,3',4',5,7-pentahydroxyflavone) is the archetypal dietary flavonoid, renowned for its antioxidant and anti-inflammatory properties.[1][2] However, its clinical translation has been severely hampered by "The Quercetin Paradox": high in vitro potency but poor in vivo bioavailability due to rapid Phase II metabolism (glucuronidation/sulfation) and low aqueous solubility.
Methylated quercetin derivatives —such as Isorhamnetin, Tamarixetin, and Rhamnetin—represent a superior class of bioactive compounds. By masking specific hydroxyl groups with methyl moieties, these derivatives exhibit:
-
Enhanced Metabolic Stability: Resistance to COMT (catechol-O-methyltransferase) degradation.
-
Superior Lipophilicity: Improved cellular uptake and blood-brain barrier (BBB) penetration.
-
Distinct Pharmacodynamics: Unique receptor interactions (e.g., Rhamnetin as an alpha7 nAChR agonist) absent in the parent aglycone.
This guide analyzes the biological activity, structure-activity relationships (SAR), and experimental protocols for these next-generation flavonoid therapeutics.
Structural Activity Relationship (SAR)
The biological efficacy of quercetin derivatives is dictated by the specific position of the methyl group.
| Derivative | Methylation Site | Key Characteristic | Primary Therapeutic Potential |
| Isorhamnetin | 3'-O-methyl | Balanced lipophilicity/antioxidant capacity. Major metabolite of quercetin.[3][4][5] | Anticancer (Colorectal, Lung), Cardioprotection. |
| Tamarixetin | 4'-O-methyl | High metabolic stability.[6][7] | Anti-inflammatory, Osteoarthritis (Chondroprotection). |
| Rhamnetin | 7-O-methyl | High lipophilicity; retains catechol moiety (3',4'-OH) for radical scavenging. | Neuroprotection (Excitotoxicity), Ethanol withdrawal. |
| Tetramethylquercetin | 3,3',4',7-O-methyl | Extreme lipophilicity; lacks B-ring catechol.[8] | Prostate Cancer (PC-3 cells), Hypoglycemic agent. |
| Azaleatin | 5-O-methyl | Rare; disrupts intramolecular H-bond. | High fluorescence; cellular imaging probe. |
Critical SAR Insight: The 5-OH group is often essential for cytotoxicity. Fully methylated derivatives (pentamethylquercetin) often lose cytotoxic potency, suggesting that at least one free hydroxyl group (specifically at C5) is required for interaction with kinase ATP-binding pockets.
Pharmacokinetics: The Bioavailability Solution
The Metabolic Blockade
Quercetin is rapidly conjugated by COMT in the liver and enterocytes. Methylation at the 3' or 4' position (as seen in Isorhamnetin and Tamarixetin) effectively blocks this specific metabolic pathway, extending the plasma half-life (
Cellular Uptake Efficiency
Methylated derivatives utilize passive diffusion more effectively than quercetin.
-
Data Point: In Caco-2 monolayers, methylated flavones show 3-5x higher apparent permeability (
) compared to quercetin glycosides. -
Efflux Transporters: While quercetin is a substrate for P-glycoprotein (P-gp), highly methylated forms (e.g., 3,3',4',7-tetramethylquercetin) can act as P-gp inhibitors, reversing multidrug resistance (MDR) in cancer cells.
Mechanistic Pathways & Biological Activity[6][9][10][11]
A. Anticancer Activity (Isorhamnetin & Tetramethylquercetin)
Mechanism: Isorhamnetin induces apoptosis via the mitochondrial pathway and arrests the cell cycle at the G2/M phase.
-
Target: Inhibition of PI3K/Akt and MAPK signaling cascades.
-
Metastasis: Downregulation of Matrix Metalloproteinases (MMP-2, MMP-9) and VEGF.
B. Neuroprotection (Rhamnetin)
Mechanism: Rhamnetin is unique among flavonoids as a selective agonist for alpha7 nicotinic acetylcholine receptors (α7 nAChR) .
-
Application: It significantly reduces excitotoxicity during ethanol withdrawal and inhibits microglial activation (neuroinflammation).
C. Anti-Inflammatory (Tamarixetin)
Mechanism: Tamarixetin promotes the production of IL-10 (anti-inflammatory cytokine) while suppressing TNF-α and IL-6.
-
Pathway: Modulation of the Nrf2/Keap1 pathway and inhibition of NF-κB nuclear translocation.
Pathway Visualization
Figure 1: Divergent signaling pathways of Isorhamnetin (Anticancer) and Tamarixetin (Anti-inflammatory).
Technical Protocols
Protocol A: Solubilization & Cellular Uptake Assay for Lipophilic Flavonoids
Challenge: Methylated derivatives are highly lipophilic and precipitate in standard aqueous media, leading to false negatives.
Reagents:
-
Test Compound: 3,3',4',7-Tetramethylquercetin (TMQ).[8]
-
Vehicle: DMSO (Dimethyl sulfoxide).
-
Stabilizer: Bovine Serum Albumin (BSA).[9]
-
Cells: Caco-2 (human epithelial colorectal adenocarcinoma).
Workflow:
-
Stock Preparation: Dissolve TMQ in 100% DMSO to create a 10 mM stock. Store at -20°C.
-
Working Solution: Dilute stock into HBSS (Hank's Balanced Salt Solution) to reach 10-50 µM.
-
Critical Step: Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.
-
Solubility Enhancer: Add 1% BSA to the basolateral (receiver) chamber buffer. This acts as a "sink" to maintain the concentration gradient and solubilize the lipophilic compound crossing the monolayer.
-
-
Transport Assay:
-
Analysis:
-
Collect samples from both apical and basolateral chambers.[9]
-
Extraction: Mix samples 1:1 with ice-cold acetonitrile to precipitate BSA/proteins. Centrifuge at 10,000 x g for 10 min.
-
Quantification: Analyze supernatant via HPLC-UV (370 nm) or LC-MS/MS.
-
Protocol B: Regioselective Synthesis of 3,3',4',7-Tetramethylquercetin
Objective: Isolate a highly potent derivative from the parent aglycone.
Methodology:
-
Reaction: Dissolve Quercetin (1 eq) in anhydrous DMF.
-
Base: Add Potassium Carbonate (
, 4 eq). -
Methylation: Add Methyl Iodide (
, 4.5 eq) dropwise at 0°C.-
Note: The C5-OH is hydrogen-bonded to the C4-carbonyl, making it the least reactive hydroxyl group. This natural protection allows for selective methylation of positions 3, 3', 4', and 7.
-
-
Conditions: Stir at Room Temperature for 24 hours under Nitrogen atmosphere.
-
Workup: Pour mixture into ice water. Acidify to pH 5 with dilute HCl.
-
Purification: The precipitate is collected and recrystallized from Ethanol/Chloroform.
-
Validation: 1H-NMR should show a chelated hydroxyl signal at ~12.0 ppm (characteristic of free 5-OH).
-
Future Directions & Drug Development
-
Nanoformulations: Usage of Monoolein Aqueous Dispersions (MADs) or LipoMicel technology to further enhance the oral bioavailability of these lipophilic derivatives.
-
Combination Therapy: Isorhamnetin shows synergy with chemotherapeutic agents (e.g., 5-Fluorouracil), reducing resistance in colorectal cancer.
-
Prostate Cancer Targeting: 3,3',4',7-Tetramethylquercetin has shown IC50 values < 1 µM in PC-3 cells, significantly more potent than quercetin (~30 µM), warranting pre-clinical trials.
References
-
Isorhamnetin: Reviewing Recent Developments in Anticancer Mechanisms. Int. J. Mol. Sci. (2025).[5][9][15][16] Available at: [Link]
-
The Dietary Flavonoid Rhamnetin Inhibits Both Inflammation and Excitotoxicity During Ethanol Withdrawal. Alcoholism: Clinical & Experimental Research (2015). Available at: [Link]
-
Tamarixetin Protects Chondrocytes against IL-1β-Induced Osteoarthritis Phenotype. Int. J. Mol. Sci. (2023).[4][5][10][12] Available at: [Link]
-
Nitrogen-Containing Derivatives of O-Tetramethylquercetin: Synthesis and Biological Profiles in Prostate Cancer. Bioorg. Chem. (2019). Available at: [Link]
-
Monolein Aqueous Dispersions as a Tool to Increase Flavonoid Solubility. Proceedings (2020). Available at: [Link]
-
A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants. Evid. Based Complement. Alternat. Med. (2023).[4][5][10][12] Available at: [Link]
Sources
- 1. Design, Synthesis and Antitumor Activity of Quercetin Derivatives Containing a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A critical review on quercetin bioflavonoid and its derivatives: Scope, synthesis, and biological applications with future prospects - Arabian Journal of Chemistry [arabjchem.org]
- 3. A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single- and Multiple-Dose Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. isura.ca [isura.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tamarixetin Protects Chondrocytes against IL-1β-Induced Osteoarthritis Phenotype by Inhibiting NF-κB and Activating Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Showing Compound Tetramethylquercetin (FDB017112) - FooDB [foodb.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The Impact of Quercetin and Its Methylated Derivatives 3-o-Methylquercetin and Rhamnazin in Lipopolysaccharide-Induced Inflammation in Porcine Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Pharmacokinetics of 4'-O-Methyl-d3 Quercetin in vivo
An In-Depth Technical Guide to the In Vivo Pharmacokinetics of 4'-O-Methyl-d3 Quercetin
Abstract
Quercetin, a prominent dietary flavonoid, holds significant therapeutic promise, yet its clinical utility is hampered by poor bioavailability and extensive metabolic conversion.[1] This guide provides a comprehensive technical framework for conducting in vivo pharmacokinetic studies of 4'-O-Methyl-d3 Quercetin, a key metabolite of quercetin, designed for researchers, scientists, and drug development professionals. We delve into the causal reasoning behind experimental design, from animal model selection to advanced bioanalytical techniques. This document outlines detailed, self-validating protocols for animal dosing, serial blood sampling, and sample processing. Furthermore, it details a robust LC-MS/MS methodology for the precise quantification of the analyte and its metabolites. By integrating field-proven insights with authoritative standards, this guide serves as a practical blueprint for elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of methylated and deuterated quercetin analogues, a critical step in their journey from preclinical discovery to potential clinical application.
Introduction: The Rationale for Investigating 4'-O-Methyl-d3 Quercetin
Quercetin is one of the most abundant flavonoids in the human diet and has demonstrated a remarkable spectrum of biological activities in preclinical studies, including antioxidant, anti-inflammatory, and anti-carcinogenic effects.[2] However, the translation of these benefits to in vivo settings is complicated by its pharmacokinetic profile. Following oral ingestion, quercetin undergoes extensive Phase II metabolism in the intestine and liver, leading to the formation of various glucuronidated, sulfated, and methylated conjugates.[1][3][4] Consequently, the circulating forms of quercetin are predominantly its metabolites, not the parent aglycone.[4]
Understanding the biological actions of these metabolites is therefore crucial.[5][6] 4'-O-methyl quercetin (tamarixetin) is a primary methylated metabolite formed in vivo.[7][8] Studying this specific metabolite allows for a more accurate assessment of the compounds that are systemically available after quercetin consumption.
The incorporation of a stable isotope label, specifically a deuterated methyl group (d3), serves two primary strategic purposes in pharmacokinetic research:
-
Metabolic Tracer: The deuterium label allows the administered compound to be distinguished from any endogenously produced 4'-O-methyl quercetin, ensuring that the measured pharmacokinetic parameters are exclusively for the administered dose.
-
Internal Standard: In bioanalytical chemistry, a stable isotope-labeled version of the analyte is the gold standard for an internal standard in quantitative LC-MS/MS analysis. While this guide focuses on the pharmacokinetics of 4'-O-Methyl-d3 Quercetin as the therapeutic agent, a different labeled standard would be used for its quantification.
This guide will therefore focus on the essential methodologies required to accurately characterize the pharmacokinetic journey of 4'-O-Methyl-d3 Quercetin in a preclinical rodent model.
Preclinical In Vivo Study Design
The foundation of a reliable pharmacokinetic study is a meticulously planned and executed in vivo phase. The choices made here directly impact the quality and interpretability of the final data.
Rationale for Animal Model Selection
Rodent models, particularly Sprague-Dawley or Wistar rats, are frequently employed for pharmacokinetic studies of flavonoids.[9][10] The justification for this choice is multifactorial:
-
Physiological & Metabolic Similarity: While not perfect analogues, the metabolic pathways for flavonoids in rats, particularly the processes of glucuronidation and sulfation, share significant similarities with humans.[11]
-
Practicality: Their small size, ease of handling, and well-characterized physiology make them suitable for serial blood sampling and housing in metabolic cages.[9][10]
-
Ethical Considerations: The use of rodents allows for the collection of comprehensive data with a lower number of animals compared to composite studies, aligning with the "3Rs" principles (Replacement, Reduction, Refinement) of animal research.[12]
Experimental Workflow: From Dosing to Sample Analysis
The overall experimental process follows a logical sequence designed to capture the full pharmacokinetic profile of the compound.
Sources
- 1. The bioavailability, absorption, metabolism, and regulation of glucolipid metabolism disorders by quercetin and its important glycosides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. "Bioavailability and metabolic pharmacokinetics of rutin and quercetin " by C.-Y. Yang, S.-L. Hsiu et al. [jfda-online.com]
- 5. Intracellular metabolism and bioactivity of quercetin and its in vivo metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. Effects of O-methylated metabolites of quercetin on oxidative stress, thermotolerance, lifespan and bioavailability on Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Potential role of different animal models for the evaluation of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Resolving the Isotopic and Metabolic Divergence: Quercetin-d3 vs. 4'-O-Methyl-d3 Quercetin
Executive Summary
In the pharmacokinetic (PK) profiling of dietary flavonoids, distinguishing between a parent compound and its active in vivo metabolites is critical for accurate drug development. Quercetin, a highly abundant flavonol, undergoes rapid phase II metabolism, primarily methylation, to form 4'-O-Methylquercetin (Tamarixetin). To accurately quantify these molecules in complex biological matrices, stable isotope-labeled internal standards (SIL-IS) are required. This technical whitepaper dissects the structural, pharmacological, and analytical differences between Quercetin-d3 and 4'-O-Methyl-d3 Quercetin , providing researchers with self-validating methodologies for multiplexed mass spectrometry.
Chemical and Structural Divergence
While both compounds are stable isotope-labeled standards used in LC-MS/MS, their isotopic incorporation sites reflect their distinct biological origins.
-
Quercetin-d3 : This standard represents the parent aglycone. The deuterium atoms are synthetically incorporated into the B-ring of the flavonoid core (specifically the 2,3,6-d3 positions of the phenyl ring) (1)[1].
-
4'-O-Methyl-d3 Quercetin (Tamarixetin-d3) : This standard represents the primary hepatic and renal metabolite formed via Catechol-O-methyltransferase (COMT) (2)[2]. The deuterium label is located entirely on the methoxy group (-OCD₃) attached to the 4'-hydroxyl position (3)[3].
Table 1: Physicochemical and Mass Spectrometric Properties
| Parameter | Quercetin-d3 | 4'-O-Methyl-d3 Quercetin (Tamarixetin-d3) |
| Parent Compound | Quercetin | Tamarixetin |
| Isotopic Labeling Site | B-ring (2,3,6-d3) | 4'-Methoxy group (-OCD₃) |
| Molecular Formula | C₁₅H₇D₃O₇ | C₁₆H₉D₃O₇ |
| Molecular Weight | ~305.3 g/mol | ~319.28 g/mol |
| Precursor Ion [M-H]⁻ | m/z 304 | m/z 318 |
| Primary Analytical Role | IS for parent aglycone quantification | IS for COMT-derived metabolite quantification |
Pharmacological Causality: The Shift in Bioactivity
The biological necessity to separately track Quercetin and Tamarixetin stems from a profound shift in their pharmacological profiles upon methylation.
Thiol Toxicity vs. Ascorbate Recycling
Quercetin is a potent reactive oxygen species (ROS) scavenger. However, upon neutralizing ROS, it oxidizes into a highly reactive quinone. This quinone aggressively binds to nucleophilic thiols, depleting intracellular glutathione (GSH) and inducing "thiol toxicity."
By contrast, COMT-mediated methylation at the 4'-position fundamentally alters the molecule's electron distribution. The resulting Tamarixetin quinone exhibits a 350-fold lower thiol reactivity compared to the quercetin quinone (4)[4]. Instead of depleting GSH, oxidized tamarixetin preferentially reacts with ascorbate (Vitamin C), which safely reduces it back to active tamarixetin. This ascorbate recycling loop makes 4'-O-Methylquercetin a highly sustainable, non-toxic intracellular antioxidant. Furthermore, Tamarixetin acts as a targeted ClpP inhibitor and prevents cardiac hypertrophy via the NFAT/AKT pathways (5)[5].
Metabolic conversion of Quercetin to Tamarixetin and its impact on antioxidant recycling.
Self-Validating Analytical Methodologies
To accurately profile the pharmacokinetics of these flavonoids, researchers must overcome severe matrix effects (ion suppression or enhancement) inherent to electrospray ionization (ESI). By multiplexing both Quercetin-d3 and 4'-O-Methyl-d3 Quercetin, the analytical workflow becomes a self-validating system: the labeled standards co-elute perfectly with their endogenous counterparts, experiencing the exact same matrix interference and neutralizing quantification errors (6)[6].
Experimental Protocol: Multiplexed LC-MS/MS Quantification in Plasma
1. Calibration & IS Spiking
-
Causality: Spiking the SIL-IS at the very beginning of the protocol ensures that any volumetric losses during extraction are mathematically corrected by the Analyte/IS peak area ratio.
-
Step: Prepare a calibration curve of unlabeled Quercetin and Tamarixetin (5–4000 ng/mL). Spike 50 µL of plasma samples and standards with 10 µL of a mixed internal standard solution containing Quercetin-d3 and 4'-O-Methyl-d3 Quercetin (final IS concentration: 100 ng/mL).
2. Protein Precipitation
-
Causality: Acetonitrile rapidly denatures plasma proteins while maintaining the solubility of moderately lipophilic flavonols. The addition of 0.1% formic acid keeps the phenolic hydroxyl groups protonated, preventing oxidative degradation during sample prep.
-
Step: Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the spiked plasma.
3. Phase Separation
-
Step: Vortex the mixture for 3 minutes to ensure complete extraction. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the protein matrix. Carefully transfer 100 µL of the clear supernatant into LC autosampler vials.
4. Chromatographic Separation & MS Detection
-
Causality: A C18 column provides the necessary hydrophobic retention to separate the parent aglycone from its methylated metabolite before they enter the mass spectrometer.
-
Step: Inject 5 µL onto a C18 analytical column (e.g., 2.7 µm, 4.6 × 150 mm). Run a gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol) at a flow rate of 0.3 mL/min. Operate the triple quadrupole mass spectrometer in negative ESI mode using Multiple Reaction Monitoring (MRM).
Self-validating LC-MS/MS workflow utilizing d3-isotopologues for absolute quantification.
Conclusion
The distinction between Quercetin-d3 and 4'-O-Methyl-d3 Quercetin extends far beyond a simple mass shift. It represents the analytical capability to track the conversion of a highly reactive parent flavonoid into a safer, ascorbate-recyclable, and targeted intracellular metabolite. By integrating both d3-isotopologues into a unified LC-MS/MS workflow, researchers can establish a self-validating system that guarantees absolute quantitative integrity in complex biological matrices.
References
- Cayman Chemical. Quercetin-d3 (hydrate)
- CymitQuimica. CAS 603-61-2: Tamarixetin.
- MDPI. Transit and Metabolic Pathways of Quercetin in Tubular Cells: Involvement of Its Antioxidant Properties in the Kidney.
- ACS Publications. Competition between Ascorbate and Glutathione for the Oxidized Form of Methylated Quercetin Metabolites and Analogues: Tamarixetin, 4′O-Methylquercetin, Has the Lowest Thiol Reactivity.
- MedChemExpress. Tamarixetin (4'-O-Methyl Quercetin).
- SciSpace.
Sources
Precision Bioavailability Profiling: The 4'-O-Methyl-d3 Quercetin Protocol
Executive Summary
This technical guide details the experimental framework for quantifying Tamarixetin (4'-O-Methyl Quercetin) in biological matrices using 4'-O-Methyl-d3 Quercetin as a stable isotope-labeled internal standard (SIL-IS).
Quercetin bioavailability studies are frequently compromised by rapid Phase II metabolism, which converts the aglycone into a heterogeneous mixture of glucuronides, sulfates, and methylated derivatives. Tamarixetin is a primary bioactive metabolite formed via Catechol-O-Methyltransferase (COMT). Accurate profiling requires a methodology that accounts for significant matrix effects and ionization suppression—challenges best resolved using a deuterated isotopologue.
Part 1: The Chemical Basis & Experimental Logic
The Metabolic Challenge
Upon ingestion, Quercetin (3,3',4',5,7-pentahydroxyflavone) undergoes extensive first-pass metabolism.
-
Phase II Conjugation: Occurs in the small intestine and liver.
-
Methylation: COMT methylates the 4'-hydroxyl group to form Tamarixetin or the 3'-hydroxyl to form Isorhamnetin .
-
Implication: Measuring parent Quercetin alone underestimates absorption. Total bioavailability must account for methylated metabolites.
The Role of 4'-O-Methyl-d3 Quercetin
This deuterated standard (Tamarixetin-d3) is chemically identical to the analyte of interest but possesses a mass shift of +3 Da.
-
Mechanism: The deuterium label is located on the 4'-methoxy group (
). -
Benefit: It co-elutes with Tamarixetin, experiencing the exact same matrix suppression/enhancement events in the electrospray ionization (ESI) source, providing the highest tier of quantitative accuracy.
Pathway Visualization
The following diagram illustrates the metabolic trajectory and the specific targeting of Tamarixetin.
Figure 1: Metabolic pathway of Quercetin leading to Tamarixetin, highlighting the point of enzymatic hydrolysis and internal standard integration.
Part 2: Methodology & Protocols
Reagents and Standards
-
Analyte: Tamarixetin (Purity >98%).[1]
-
Internal Standard: 4'-O-Methyl-d3 Quercetin (Isotopic purity >99%).
-
Enzyme:
-Glucuronidase/Sulfatase (Type H-1 from Helix pomatia or recombinant E. coli) to cleave conjugates. -
Stabilizer: Ascorbic Acid (Vitamin C) – Critical: Flavonoids oxidize rapidly at neutral pH.
Sample Preparation Workflow
This protocol uses Liquid-Liquid Extraction (LLE) for superior cleanliness compared to protein precipitation.
Step 1: Plasma Stabilization
-
Collect blood into heparinized tubes.
-
Immediately add Ascorbic Acid (final conc. 0.5% w/v) to prevent oxidative degradation.
-
Centrifuge (3000 x g, 10 min, 4°C) and store plasma at -80°C.
Step 2: Enzymatic Hydrolysis
-
Thaw 200
L plasma on ice. -
Add 20
L of Internal Standard Solution (Tamarixetin-d3, 500 ng/mL in MeOH). -
Add 50
L of Acetate Buffer (0.1 M, pH 5.0) containing -Glucuronidase (1000 units) and Sulfatase. -
Incubate: 37°C for 45–60 minutes.
-
Expert Note: Verify hydrolysis efficiency by running a Quality Control (QC) sample spiked with Quercetin-3-glucuronide.
-
Step 3: Extraction (LLE)
-
Add 1.0 mL Ethyl Acetate . Vortex vigorously for 2 minutes.
-
Centrifuge (10,000 x g, 5 min).
-
Transfer supernatant to a fresh glass tube.
-
Repeat extraction once more. Combine supernatants.
-
Dry: Evaporate solvent under nitrogen stream at 35°C.
-
Reconstitute: Dissolve residue in 100
L Mobile Phase (Initial conditions).
LC-MS/MS Instrumentation Parameters
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400, Sciex QTRAP).
Column: C18 Reverse Phase (e.g., Waters CORTECS C18, 2.1 x 100 mm, 1.6
Chromatographic Gradient:
-
Mobile Phase B: Acetonitrile (LC-MS grade).[3]
| Time (min) | % B |
| 0.0 | 10 |
| 1.0 | 10 |
| 6.0 | 90 |
| 7.0 | 90 |
| 7.1 | 10 |
| 10.0 | 10 |
Mass Spectrometry (ESI Negative Mode): Quantification relies on Multiple Reaction Monitoring (MRM) .[1][2][5] The negative mode is preferred for flavonoids due to better sensitivity and lower background noise.
| Analyte | Precursor Ion ( | Product Ion ( | Role | Collision Energy (V) |
| Tamarixetin | 315.0 | 151.0 | Quantifier | 22 |
| 315.0 | 300.0 | Qualifier | 15 | |
| Tamarixetin-d3 | 318.0 | 151.0 | IS Quant | 22 |
| Quercetin | 301.0 | 151.0 | Quantifier | 20 |
-
Expert Insight: The product ion 151.0 corresponds to the Retro-Diels-Alder (RDA) cleavage of the A-ring. Since the methylation (and deuteration) occurs on the B-ring, the A-ring fragment remains consistent (m/z 151) for both the analyte and the IS, while the precursor mass shifts.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from plasma stabilization to mass spectrometric detection.
Part 3: Data Interpretation & Validation
Pharmacokinetic (PK) Calculation
Bioavailability is assessed by calculating the Area Under the Curve (AUC) of the plasma concentration vs. time profile.
Where RF is the Response Factor derived from the calibration curve.Matrix Effects
Even with LLE, phospholipids can suppress ionization.
-
Validation: Compare the slope of a standard curve prepared in solvent vs. a matrix-matched curve (spiked plasma).
-
Correction: The use of 4'-O-Methyl-d3 Quercetin automatically corrects for these effects because the IS and analyte co-elute and suffer the same degree of suppression.
Acceptance Criteria (Bioanalytical Method Validation)
-
Linearity:
.[2][6] -
Accuracy:
(except LLOQ ). -
Precision (CV):
. -
Recovery: > 80% extraction efficiency (consistent across low, medium, high QC).
References
-
Shen, J., et al. (2019). "Study on Pharmacokinetic and Bioavailability of Tamarixetin after Intravenous and Oral Administration to Rats."[7] Evidence-Based Complementary and Alternative Medicine.
-
Mullen, W., et al. (2006). "Metabolites of quercetin-3-glucoside in humans and rats identified by LC-MS/MS." Journal of Agricultural and Food Chemistry.
-
Day, A. J., et al. (2001). "Deglycosylation of flavonoid and isoflavone glycosides by human small intestine and liver beta-glucosidase activity." FEBS Letters.
-
Riva, A., et al. (2019). "Improved Oral Absorption of Quercetin from Quercetin Phytosome®, a New Delivery System Based on Food Grade Lecithin." European Journal of Drug Metabolism and Pharmacokinetics.
-
Chen, X., et al. (2005). "Simultaneous determination of quercetin, kaempferol and isorhamnetin in rat plasma by LC-MS/MS." Journal of Chromatography B.
Sources
- 1. scispace.com [scispace.com]
- 2. Study on Pharmacokinetic and Bioavailability of Tamarixetin after Intravenous and Oral Administration to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana [frontiersin.org]
- 4. protocols.io [protocols.io]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Advanced Identification of Quercetin Metabolites: A Deuterium-Labeling Workflow
Topic: Identification of Quercetin Metabolites Using Deuterated Standards Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The identification of quercetin metabolites in biological matrices is complicated by the flavonoid’s rapid Phase II metabolism, extensive isomerism, and the presence of endogenous background levels from dietary intake. Standard LC-MS/MS profiling often fails to distinguish between exogenous therapeutic quercetin and endogenous dietary pools. This guide details an advanced workflow using deuterated standards —specifically stable isotope tracers—to unequivocally identify metabolites, map metabolic soft spots, and validate retention times without the ambiguity of isobaric interference.
The Challenge: Metabolic Complexity & Endogenous Interference
Quercetin (3,3',4',5,7-pentahydroxyflavone) is subject to extensive "first-pass" metabolism. Upon ingestion, it is rarely found as the free aglycone in plasma. Instead, it circulates as a complex mixture of:
-
Sulfates: (e.g., Quercetin-3'-O-sulfate)
-
Methylated derivatives: (e.g., Isorhamnetin, Tamarixetin)
The Identification Bottleneck
-
Isobaric Overlap: A quercetin-glucuronide has multiple positional isomers (3, 7, 3', 4'). Standard MS/MS fragmentation often yields identical daughter ions (the aglycone at m/z 301), making regio-isomer identification difficult without authentic standards.
-
Endogenous Background: Human plasma frequently contains low levels of dietary quercetin metabolites. In a pharmacokinetic study, distinguishing the administered drug from the patient's last meal is impossible with standard C12-quercetin.
The Solution: Deuterium Labeling Strategies
The use of deuterated standards serves two distinct roles in this workflow: Metabolic Tracing (for discovery) and Structural Confirmation (for validation).
Mechanism 1: The "Twin Ion" Effect (Mass Shift Filtering)
By administering a 1:1 mixture of non-labeled (d0) and deuterated (e.g., d5) quercetin, researchers create an artificial isotopic signature.
-
Principle: Every drug-related metabolite will appear in the mass spectrum as a "twin peak" doublet separated by the mass difference of the label (e.g.,
m = 5 Da). -
Benefit: This acts as a high-specificity filter. Endogenous metabolites (singlets) are ignored; only doublets are selected for MS/MS fragmentation.
Mechanism 2: Retention Time Locking
Deuterated internal standards (IS) are nearly chemically identical to the analyte. They co-elute (or elute slightly earlier due to the deuterium isotope effect on lipophilicity) with the target.
-
Application: Spiking a synthesized deuterated metabolite (e.g., Quercetin-3-glucuronide-d3) into a sample provides an absolute reference for Retention Time (RT). If the unknown peak does not co-elute with the d3-standard, it is a different isomer.
Experimental Workflow
Phase A: Selection and Synthesis of Standards
For robust identification, the position of the deuterium label is critical. It must be metabolically stable (non-exchangeable).
-
Recommended Tracer: [2',5',6',6,8-d5]-Quercetin .
-
Rationale: Labels on the A-ring (C6, C8) and B-ring (C2', C5', C6') are generally stable against Phase II conjugation (which targets -OH groups).
-
Caution: Avoid labeling solely at positions susceptible to metabolic oxidation or exchange in acidic media if using harsh extraction protocols.
-
Phase B: The "Twin Ion" Incubation Protocol
This protocol describes an in vitro hepatocyte incubation, scalable to in vivo dosing.
-
Preparation:
-
Prepare Stock A: Quercetin (d0) at 10 mM in DMSO.
-
Prepare Stock B: Quercetin-d5 at 10 mM in DMSO.
-
Mix A and B (1:1 v/v) to create the "Twin Mix".
-
-
Incubation:
-
Add Twin Mix to human hepatocytes (final conc. 10 µM).
-
Incubate at 37°C for 0, 30, 60, and 120 min.
-
Quench: Add 3 volumes of ice-cold acetonitrile containing 0.1% formic acid and 1 mM Ascorbic Acid .
-
Expert Insight: Ascorbic acid is mandatory. Quercetin oxidizes rapidly at physiological pH; ascorbic acid prevents degradation during sample processing.
-
-
Extraction:
-
Vortex (2 min) and Centrifuge (15,000 x g, 10 min, 4°C).
-
Collect supernatant. Evaporate under
and reconstitute in mobile phase.
-
Phase C: LC-MS/MS Acquisition
Instrument: UHPLC coupled to Q-TOF or Orbitrap (High Resolution is preferred for mass defect filtering).
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 12 min |
| Flow Rate | 0.4 mL/min |
| MS Mode | Full Scan (m/z 100-1000) + Data Dependent MS/MS |
| Twin Filter | Trigger MS/MS only if mass pair (M, M+5) is detected |
Data Interpretation & Visualization
Logic Flow for Identification
-
Search for Doublets: Scan the Total Ion Chromatogram (TIC) for pairs separated by 5.03 Da (assuming d5).
-
Analyze Mass Shift:
-
Shift = +5 Da: Direct conjugation (Glucuronidation/Sulfation). The carbon skeleton is intact.
-
Shift = +4 Da: Indicates loss of one deuterium. This suggests metabolic attack at a labeled position (e.g., hydroxylation on the B-ring displacing a deuterium). This effectively maps the site of metabolism.
-
Shift = +17 Da (+14 + 3): Methylation (+14) of a d3-tracer.
-
-
MS/MS Confirmation: The fragmentation pattern of the d5-metabolite must show the d5-aglycone product ion (m/z 306/307) matching the d0-aglycone (m/z 301/302).
Visualizing the Workflow
The following diagram illustrates the Twin Ion logic used to filter endogenous noise.
Caption: The "Twin Ion" workflow filters out endogenous background by identifying metabolite pairs retaining the specific mass shift of the deuterated tracer.
Metabolic Pathway Mapping
Understanding where the deuterium labels remain is crucial for structural elucidation. If a label is lost, it pinpoints the exact carbon atom involved in the biotransformation.
Caption: Major metabolic pathways of Quercetin. Deuterium labels on the carbon skeleton (d5) are generally conserved in Phase II conjugates (green/yellow).
References
-
Mullen, W., et al. (2012). UHPLC-(ESI)QTOF MS/MS Profiling of Quercetin Metabolites in Human Plasma Postconsumption of Applesauce Enriched with Apple Peel. Journal of Agricultural and Food Chemistry. Link
-
Day, A. J., et al. (2001). Human metabolism of dietary flavonoids: identification of plasma metabolites of quercetin. Free Radical Research. Link
-
Walle, T. (2004). Absorption and metabolism of flavonoids. Free Radical Biology and Medicine. Link
-
Agilent Technologies. (2013). UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans. Application Note. Link
-
BenchChem. (2025).[3] Application Note: Metabolite Identification with Deuterated Standards. Link
-
Russo, D., et al. (2014). Mild and Green protocol for the selective deuteration of Quercetin-3-O-rutinoside (Rutin). Natural Product Research. Link
Sources
- 1. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 2. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Quantification of 4'-O-Methyl-d3 Quercetin (Tamarixetin-d3) in Biological Matrices
Abstract & Scope
This protocol details a validated methodology for the quantification of 4'-O-Methyl-d3 Quercetin (Tamarixetin-d3) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 4'-O-Methyl Quercetin is a primary Phase II metabolite of the flavonoid Quercetin, formed via Catechol-O-Methyltransferase (COMT). The deuterated analog (d3) is frequently employed as a surrogate analyte in metabolic flux studies or as a high-precision Internal Standard (IS).
This guide treats 4'-O-Methyl-d3 Quercetin as the target analyte to support pharmacokinetic (PK) studies involving deuterated flavonoid tracers. The method utilizes Negative Electrospray Ionization (ESI-) for maximum sensitivity, achieving a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL.
Scientific Rationale & Mechanistic Insight
Analyte Chemistry & Stability
Flavonoids are polyphenolic compounds susceptible to oxidative degradation and light sensitivity. 4'-O-Methyl Quercetin contains a hydroxyl group at the C3 position and a carbonyl at C4, forming a chelation site that can bind metal ions in LC systems, leading to peak tailing.
-
Critical Control: All extraction solvents and mobile phases must be acidified (0.1% Formic Acid) to stabilize the protonated form and prevent oxidation.
-
Isotopic Labeling: The d3-methyl group is located at the 4' position (-OCD3). In MS/MS fragmentation, the stability of the deuterium label is critical. The primary transition involves the loss of the methyl radical; for the d3-analog, this results in a mass shift of 18 Da (loss of
) rather than 15 Da ( ).
Fragmentation Logic (ESI Negative)
In negative mode, Quercetin derivatives undergo Retro-Diels-Alder (RDA) cleavage and radical losses.[1]
-
Precursor Ion:
318.1 (Tamarixetin-d3). -
Quantifier Transition:
318.1 300.0. -
Qualifier Transition:
318.1 151.0.
Experimental Protocol
Materials & Reagents[5]
-
Analyte: 4'-O-Methyl-d3 Quercetin (Isotopic Purity > 99%).
-
Internal Standard (IS): Kaempferol or Quercetin-d0 (if no interference). Recommendation: Kaempferol (
285) is structurally similar but chromatographically resolvable. -
Matrix: Drug-free Human Plasma (K2EDTA).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ethyl Acetate (EtOAc).
Solution Preparation
-
Stock Solution: Dissolve 1 mg 4'-O-Methyl-d3 Quercetin in 1 mL DMSO (to prevent precipitation). Store at -80°C protected from light.
-
Working Standard: Dilute stock in 50:50 ACN:Water (0.1% FA) to generate a curve from 1.0 to 1000 ng/mL.
Sample Preparation: Acidified Liquid-Liquid Extraction (LLE)
LLE is superior to Protein Precipitation (PPT) for flavonoids as it removes phospholipids that cause matrix suppression.
-
Aliquot: Transfer 100
L plasma to a 1.5 mL amber tube. -
IS Addition: Add 10
L Internal Standard working solution (500 ng/mL Kaempferol). -
Acidification: Add 10
L 2% Formic Acid. Crucial for stabilizing the flavonoid. -
Extraction: Add 500
L Ethyl Acetate. -
Agitation: Vortex vigorously for 5 min; Shake for 10 min.
-
Phase Separation: Centrifuge at 12,000 x g for 5 min at 4°C.
-
Transfer: Transfer 400
L of the upper organic layer to a clean glass tube. -
Evaporation: Dry under Nitrogen stream at 35°C.
-
Reconstitution: Reconstitute in 100
L Mobile Phase (80% A : 20% B). Vortex 1 min.
LC-MS/MS Conditions
Chromatography (UHPLC)
-
Column: Agilent ZORBAX SB-C18 (2.1 x 50 mm, 1.8
m) or Waters ACQUITY BEH C18. -
Mobile Phase A: Water + 0.1% Formic Acid.[5]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temp: 40°C.
-
Injection Vol: 5
L.
Gradient Profile:
| Time (min) | %B | Description |
|---|---|---|
| 0.0 | 10 | Initial Hold |
| 0.5 | 10 | Start Gradient |
| 3.5 | 90 | Elution of Analyte |
| 4.5 | 90 | Wash |
| 4.6 | 10 | Re-equilibration |
| 6.0 | 10 | End |
Mass Spectrometry (Triple Quadrupole)
-
Source: ESI Negative Mode.
-
Capillary Voltage: -2500 V (Negative mode requires lower voltage to prevent discharge).
-
Desolvation Temp: 500°C.
-
Cone Gas: 150 L/Hr.
MRM Transitions:
| Analyte | Precursor (
Visual Workflows
Extraction & Analysis Workflow
Caption: Step-by-step Acidified Liquid-Liquid Extraction (LLE) workflow for isolating 4'-O-Methyl-d3 Quercetin from plasma.
Fragmentation Pathway (ESI-)
Caption: Proposed ESI negative fragmentation pathway showing the loss of the deuterated methyl group and RDA cleavage.
Method Validation Summary
The following parameters define the acceptance criteria for a robust assay, aligned with FDA Bioanalytical Method Validation Guidelines.
| Parameter | Specification | Acceptance Criteria |
| Linearity | 1.0 – 1000 ng/mL | |
| Accuracy | Intra/Inter-day | |
| Precision | CV% | |
| Recovery | Extraction Efficiency | |
| Matrix Effect | Ion Suppression | |
| Stability | Autosampler (24h) | Deviation |
Troubleshooting Tips:
-
Peak Tailing: Flavonoids chelate iron in stainless steel LC parts. Passivate the system with 0.1% EDTA or use PEEK-lined columns if tailing persists.
-
Carryover: Due to the planar structure of Quercetin, it sticks to injector needles. Use a strong needle wash: ACN:MeOH:Water:FA (40:40:20:0.5) .
References
-
Mullen, W., et al. (2012). UHPLC-(ESI)QTOF MS/MS Profiling of Quercetin Metabolites in Human Plasma Postconsumption of Applesauce Enriched with Apple Peel. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Chen, G., et al. (2005). Liquid chromatography-tandem mass spectroscopy assay for quercetin and conjugated quercetin metabolites in human plasma and urine. Journal of Chromatography B. Available at: [Link]
-
Agilent Technologies. (2013). UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans. Application Note. Available at: [Link]
- Fabre, N., et al. (2001). Determination of flavonol glycosides in Ginkgo biloba preparations by liquid chromatography-electrospray mass spectrometry. Journal of Chromatography A.
Sources
Technical Guide: 4'-O-Methyl-d3 Quercetin (Tamarixetin-d3) as an Internal Standard in LC-MS/MS Bioanalysis
This Application Note and Protocol is designed for researchers and analytical chemists involved in the pharmacokinetic (PK) profiling of flavonoids. It details the specific use of 4'-O-Methyl-d3 Quercetin (also known as Tamarixetin-d3 ) as an Internal Standard (IS) for the accurate quantification of Quercetin and its methylated metabolites in biological matrices.
Introduction & Scientific Rationale
The Challenge: Flavonoid Instability and Matrix Effects
Quantifying Quercetin and its metabolites (e.g., Tamarixetin, Isorhamnetin) in plasma or urine is notoriously difficult due to two primary factors:
-
Rapid Metabolism: Quercetin has a short half-life and is extensively metabolized by Catechol-O-Methyltransferase (COMT) into Tamarixetin (4'-O-methylquercetin) and Isorhamnetin (3'-O-methylquercetin).
-
Matrix Interference: Biological fluids contain phospholipids that suppress ionization in LC-MS/MS, leading to inaccurate quantification if not properly corrected.
The Solution: 4'-O-Methyl-d3 Quercetin
4'-O-Methyl-d3 Quercetin serves as the ideal Internal Standard for quantifying Tamarixetin. Unlike generic internal standards (e.g., Rutin or unrelated flavonoids), this deuterated isotopologue shares identical physicochemical properties (solubility, pKa, chromatographic retention) with the target analyte but is differentiable by mass spectrometry due to the +3 Da mass shift.
Key Mechanism:
-
Co-Elution: The IS elutes at the exact same retention time as Tamarixetin, meaning it experiences the exact same matrix suppression or enhancement at the ionization source.
-
Normalization: By calculating the Area Ratio (Analyte/IS), errors from extraction loss and ionization variability are mathematically cancelled out.
Chemical Identity & Properties
| Property | Data |
| Common Name | Tamarixetin-d3 (4'-O-Methyl-d3 Quercetin) |
| Chemical Name | 3,5,7-Trihydroxy-2-(3-hydroxy-4-(methoxy-d3)phenyl)-4H-chromen-4-one |
| Molecular Formula | C₁₆H₉D₃O₇ |
| Molecular Weight | ~319.28 g/mol (Unlabeled: 316.[1]26) |
| Solubility | Soluble in DMSO, Methanol; Poorly soluble in water. |
| Storage | -20°C, protected from light (flavonoids are photosensitive). |
Metabolic Context Diagram
Understanding the metabolic pathway is crucial for selecting the right IS. Tamarixetin-d3 is specifically designed to quantify the methylated metabolite.
Figure 1: Metabolic pathway of Quercetin showing the formation of Tamarixetin.[2][3][4] The IS (Tamarixetin-d3) mimics the target analyte to correct for analytical variance.
Experimental Protocol: LC-MS/MS Quantification
Phase A: Stock Solution Preparation
Critical Step: Flavonoids oxidize rapidly at neutral/basic pH. Always use acidic modifiers.
-
Master Stock (1 mg/mL): Dissolve 1 mg of 4'-O-Methyl-d3 Quercetin in 1 mL of DMSO . (DMSO is preferred over MeOH for stability). Store at -80°C.
-
Working IS Solution (500 ng/mL): Dilute the Master Stock into Methanol containing 0.1% Formic Acid .
-
Note: The formic acid prevents oxidative degradation during sample processing.
-
Phase B: Sample Preparation (Protein Precipitation)
This method is optimized for human/rat plasma.
-
Aliquot: Transfer 50 µL of Plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of Working IS Solution (Tamarixetin-d3). Vortex gently.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Vortex: Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Supernatant: Transfer 100 µL of supernatant to an LC vial containing 100 µL of water (to match initial mobile phase strength).
Phase C: LC-MS/MS Parameters
Chromatography (LC):
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[10]
-
Gradient:
-
0-1 min: 10% B
-
1-4 min: Linear ramp to 90% B
-
4-5 min: Hold 90% B
-
5.1 min: Re-equilibrate to 10% B
-
Mass Spectrometry (MS/MS):
-
Ionization: ESI Negative Mode (Flavonoids ionize better in negative mode).
-
Source Temp: 500°C.
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Tamarixetin | 315.0 [M-H]⁻ | 151.0 | 30 | 25 |
| Tamarixetin-d3 (IS) | 318.0 [M-H]⁻ | 151.0 | 30 | 25 |
Note on Transitions: The transition 315->151 corresponds to a Retro-Diels-Alder fragmentation of the C-ring, producing an A-ring fragment. Since the d3-label is on the B-ring (4'-position), the A-ring fragment (m/z 151) remains unlabeled. Therefore, the IS transition is 318->151. Alternatively, if specificity is an issue, use 318->300 (loss of methyl-d3 group), though this may be less sensitive.
Method Validation & Quality Control
To ensure scientific integrity, the method must be self-validating.
Linearity & Range
Prepare calibration standards (5 – 1000 ng/mL) spiked with a constant concentration of IS. Plot the Area Ratio (Tamarixetin Area / Tamarixetin-d3 Area) vs. Concentration.
-
Acceptance: r² > 0.99.[6]
Matrix Effect Assessment
Calculate the Matrix Factor (MF) to ensure the IS is working correctly.
-
IS-Normalized MF:
. This value should be close to 1.0, proving the IS compensates for matrix suppression.
Stability Check
-
Freeze-Thaw: 3 cycles at -80°C.
-
Benchtop: 4 hours at room temperature (protected from light).
-
Requirement: Deviation < 15% from nominal concentration.[11]
Workflow Visualization
Figure 2: Step-by-step extraction protocol ensuring protein removal and IS integration.
References
-
Shen, J., et al. (2019).[6] "Study on Pharmacokinetic and Bioavailability of Tamarixetin after Intravenous and Oral Administration to Rats." Evidence-Based Complementary and Alternative Medicine.[6] Available at: [Link]
-
Mullen, W., et al. (2012). "UHPLC-(ESI)QTOF MS/MS Profiling of Quercetin Metabolites in Human Plasma Postconsumption of Applesauce Enriched with Apple Peel." Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Wright, B., et al. (2010). "Platelet-Mediated Metabolism of the Common Dietary Flavonoid, Quercetin." PLOS ONE. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. METABOLIC CONVERSION OF DIETARY FLAVONOIDS ALTERS THEIR ANTI-INFLAMMATORY AND ANTIOXIDANT PROPERTIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Platelet-Mediated Metabolism of the Common Dietary Flavonoid, Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Study on Pharmacokinetic and Bioavailability of Tamarixetin after Intravenous and Oral Administration to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 10. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
Application Note: High-Efficiency Extraction of Tamarixetin and Tamarixetin-d3 from Plasma
Executive Summary
This guide details the extraction and quantification of Tamarixetin (4'-O-methylquercetin) from plasma, utilizing Tamarixetin-d3 as the Internal Standard (IS). Tamarixetin is a major bioactive metabolite of Quercetin, characterized by high lipophilicity (logP ~2.3–3.2) and significant instability in neutral physiological matrices due to oxidative degradation.
Unlike generic flavonoid protocols, this workflow prioritizes oxidative stabilization and ionization control . We recommend Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT) to minimize phospholipid suppression in LC-MS/MS, ensuring high sensitivity (LLOQ < 5 ng/mL) for pharmacokinetic (PK) profiling.
Physicochemical Profile & Challenges
Understanding the analyte's chemistry is the prerequisite for a successful extraction.
| Property | Value | Implication for Extraction |
| Analyte | Tamarixetin (4'-O-methylquercetin) | Target Molecule |
| Internal Standard | Tamarixetin-d3 | Deuterated analog (behaves identically to analyte) |
| pKa (Acidic) | ~6.4 (Phenolic -OH) | Critical: At physiological pH (7.4), a fraction is ionized. Acidification is required to suppress ionization and drive the molecule into the organic phase during LLE. |
| LogP | ~2.3 – 3.2 | Lipophilic. Highly soluble in Ethyl Acetate (EtOAc) and MTBE. |
| Stability | Low in plasma (Oxidation) | Critical: Rapidly degrades to quinones without antioxidants (Ascorbic Acid) and pH control. |
| Plasma Binding | >98% (Albumin binding) | Requires strong disruption (acid or organic solvent) to release the drug. |
Critical Control Points (The "Why" Behind the Steps)
A. Oxidative Stabilization (The "Zero-Hour" Rule)
Flavonoids containing catechol moieties (like the B-ring in Quercetin/Tamarixetin) are susceptible to auto-oxidation at neutral/alkaline pH.
-
Action: Plasma must be acidified and treated with antioxidants immediately upon collection or thawing.
-
Reagent: 1% Ascorbic Acid (AA) + 0.1% Formic Acid (FA) or HCl.
-
Mechanism: Acidification protonates the phenolic groups (preventing phenolate ion formation, which is more reactive), while Ascorbic Acid acts as a sacrificial antioxidant.
B. Enzymatic Hydrolysis (Decision Gate)
Tamarixetin circulates primarily as glucuronide and sulfate conjugates.
-
Total Tamarixetin: Requires treatment with
-glucuronidase/sulfatase. -
Free Tamarixetin (Aglycone): Skip hydrolysis.
-
Note: Tamarixetin-d3 (IS) is typically added before extraction but after hydrolysis (if the IS is an aglycone) to track extraction efficiency, or before hydrolysis if tracking enzyme activity is not the goal but matrix tracking is. Standard Practice: Add IS prior to any liquid handling to normalize all volumetric errors.
Experimental Protocols
Reagent Preparation
-
Stabilization Solution: Dissolve 100 mg Ascorbic Acid and 10 mg EDTA in 10 mL of 0.1 M Formic Acid. Prepare fresh daily.
-
Extraction Solvent: Ethyl Acetate (HPLC Grade).
-
Reconstitution Solvent: 80% Methanol in Water + 0.1% Formic Acid.[1]
Workflow Visualization
The following diagram illustrates the decision process and workflow for extracting Tamarixetin.
Figure 1: Optimized workflow for Tamarixetin extraction emphasizing stabilization and optional hydrolysis.
Detailed Protocol: Liquid-Liquid Extraction (LLE)
Recommended for PK studies due to superior cleanliness and sensitivity.
-
Sample Aliquot: Transfer 100 µL of plasma into a 2.0 mL polypropylene tube.
-
Stabilization: Immediately add 20 µL of Stabilization Solution (Ascorbic Acid/EDTA/Formic Acid). Vortex briefly.
-
Internal Standard: Add 10 µL of Tamarixetin-d3 working solution (e.g., 500 ng/mL in Methanol). Vortex for 10 sec.
-
Extraction: Add 1.0 mL of Ethyl Acetate.
-
Why Ethyl Acetate? It provides excellent recovery for methylated flavonoids while leaving behind most polar plasma proteins and salts.
-
-
Agitation: Vortex vigorously for 3 minutes or shake on a plate shaker at 1200 rpm for 10 minutes.
-
Tip: Thorough mixing is crucial to partition the drug from the protein-bound state to the organic solvent.
-
-
Phase Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer 800 µL of the upper organic layer (supernatant) to a clean glass tube or 96-well collection plate.
-
Caution: Do not disturb the protein interface (buffy coat).
-
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of Nitrogen at 35°C .
-
Warning: Do not exceed 40°C; flavonoids are heat-sensitive.
-
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (e.g., 80% Methanol / 20% Water with 0.1% Formic Acid).
-
Clarification: Centrifuge at max speed for 5 minutes to pellet any particulates before injection.
LC-MS/MS Analytical Conditions
While sample prep is the focus, the detection method validates the extraction.
-
Column: C18 Reverse Phase (e.g., Waters CORTECS C18 or Phenomenex Luna Omega), 2.1 x 50 mm, 1.6 µm or 2.7 µm.
-
Mobile Phase B: Methanol (preferred over ACN for better flavonoid peak shape).
-
Ionization: ESI Negative Mode (Electrospray Ionization).
-
Rationale: Phenolic hydroxyl groups deprotonate easily (
), offering better sensitivity and lower background noise compared to positive mode for this class of compounds.
-
-
MRM Transitions (Indicative):
-
Tamarixetin:
(Loss of methyl group) or (RDA cleavage). -
Tamarixetin-d3:
(Shift due to deuterium).
-
Validation & Troubleshooting
Self-Validating the Protocol
To ensure the method is working ("Trustworthiness"), perform these checks:
-
Recovery Check: Compare the peak area of Tamarixetin-d3 spiked before extraction vs. spiked into a blank extract (post-extraction).
-
Matrix Effect (ME): Compare IS peak area in extracted blank plasma vs. pure solvent.
-
Target: 85-115%.
-
Fix: If suppression is high (ME < 80%), switch from LLE to a Supported Liquid Extraction (SLE) plate or wash the LLE organic layer with a small volume of acidic water.
-
Common Pitfalls
-
Peak Tailing: Usually caused by secondary interactions with free silanols on the column. Ensure 0.1% Formic Acid is present in both mobile phases.[1][2][3]
-
Degradation: If peak areas decrease over time in the autosampler, ensure the reconstitution solvent contains 0.1% Formic Acid and the autosampler is kept at 4°C.
References
-
Physicochemical Properties & Metabolism
-
LC-MS/MS Method & Pharmacokinetics
-
Flavonoid Stability & Extraction
-
General Extraction Strategies
Sources
- 1. researchgate.net [researchgate.net]
- 2. Study on Pharmacokinetic and Bioavailability of Tamarixetin after Intravenous and Oral Administration to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LIPID MAPS [lipidmaps.org]
- 6. Quercetin bioavailability is associated with inadequate plasma vitamin C status and greater plasma endotoxin in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Precision Chromatographic Profiling of 4'-O-Methyl-d3 Quercetin (Tamarixetin-d3)
Abstract & Scope
This technical guide details the High-Performance Liquid Chromatography (HPLC) method development for 4'-O-Methyl-d3 Quercetin (Tamarixetin-d3) . While primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Tamarixetin (a major plasma metabolite of Quercetin), accurate characterization of the deuterated standard itself is critical for pharmacokinetic (PK) precision.
This protocol addresses the specific challenges of flavonoid analysis: phenolic acidity, structural isomerism (3'-O-methyl vs. 4'-O-methyl), and the deuterium isotope effect on retention time in Reversed-Phase Liquid Chromatography (RPLC).
Physicochemical Context & Strategy
The Molecule
-
Analyte: 4'-O-Methylquercetin (Tamarixetin).[1]
-
Internal Standard: 4'-O-Methyl-d3 Quercetin (Tamarixetin-d3).
-
Chemical Nature: Lipophilic polyphenol with weak acidic properties (phenolic -OH).
-
Key Challenge: Separation from its regioisomer, 3'-O-Methylquercetin (Isorhamnetin), and the parent compound, Quercetin.
The Deuterium Isotope Effect in RPLC
In RPLC, replacing hydrogen with deuterium often results in a slight decrease in lipophilicity due to the shorter C-D bond length and lower polarizability.[2][3] Consequently, deuterated isotopologues (d3) may elute slightly earlier than their non-deuterated counterparts (H3).[2][4]
-
Impact: If the retention time shift is significant, the IS may not experience the exact same matrix suppression/enhancement as the analyte in LC-MS/MS.
-
Mitigation: This method utilizes a high-efficiency C18 stationary phase and optimized gradient slope to ensure co-elution or immediate proximity, maximizing the utility of the SIL-IS.
Method Development Logic (Decision Tree)
The following diagram outlines the critical decision pathways taken to derive this protocol.
Figure 1: Strategic decision tree for flavonoid metabolite method development, prioritizing isomer resolution and ionization efficiency.
Experimental Protocols
Reagents & Materials
-
Standards: 4'-O-Methylquercetin (Tamarixetin) and 4'-O-Methyl-d3 Quercetin (>98% isotopic purity).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Formic Acid (FA) or Acetic Acid (AA).
-
Matrix: Pooled human plasma (for validation).
Instrumentation
-
System: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS).
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Agilent Zorbax Eclipse Plus C18.
-
Temperature: 40°C (Controls viscosity and improves peak shape).
Mobile Phase Design
-
Phase A: Water + 0.1% Formic Acid.
-
Rationale: Acidic pH (~2.7) suppresses the ionization of phenolic hydroxyls (pKa ~6-7), keeping the molecule neutral and increasing retention on the C18 column.
-
-
Phase B: Acetonitrile + 0.1% Formic Acid.
-
Rationale: ACN provides sharper peaks and lower backpressure than MeOH for flavonoids.
-
Gradient Elution Table
| Time (min) | Flow Rate (mL/min) | % A (Water/FA) | % B (ACN/FA) | Curve | Description |
| 0.00 | 0.40 | 95 | 5 | Initial | Equilibration |
| 1.00 | 0.40 | 95 | 5 | Linear | Load/Desalt |
| 8.00 | 0.40 | 40 | 60 | Linear | Elution of metabolites |
| 8.50 | 0.40 | 5 | 95 | Step | Column Wash |
| 10.50 | 0.40 | 5 | 95 | Hold | Wash |
| 10.60 | 0.40 | 95 | 5 | Step | Re-equilibration |
| 13.00 | 0.40 | 95 | 5 | Hold | Ready for next inj. |
MS/MS Detection Parameters (ESI Negative)
Flavonoids generally exhibit superior sensitivity in Negative Ion Mode [1].
-
Source: ESI (-)
-
Capillary Voltage: -4500 V
-
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |
| Tamarixetin | 315.1 [M-H]- | 300.0 (Methyl loss) | 30 | 25 | Quant |
| 151.0 (RDA Frag) | 30 | 35 | Qual | ||
| Tamarixetin-d3 | 318.1 [M-H]- | 303.0 (Methyl-d3 loss) | 30 | 25 | IS Quant |
Sample Preparation Workflow
Direct protein precipitation is recommended to minimize analyte loss, as flavonoids bind strongly to plasma proteins (HSA).
Figure 2: Optimized protein precipitation workflow ensuring high recovery and matrix compatibility.
Critical Step: The "Dilution" step (1:1 with water) before injection is vital. Injecting pure ACN supernatant onto a high-aqueous initial gradient (95% Water) causes "solvent effect" peak broadening. Diluting with water focuses the analyte at the head of the column.
Validation & Troubleshooting
Linearity & Range
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Weighting: 1/x² linear regression is required due to the wide dynamic range.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions. | Ensure mobile phase pH < 3.0; use "end-capped" columns. |
| Split Peaks | Solvent mismatch. | Dilute sample extract with water (See Section 5). |
| RT Shift (d3 vs H3) | Isotope effect. | This is normal (d3 elutes ~0.05 min earlier). Ensure integration windows cover both. |
| Carryover | Adsorption to injector. | Use a needle wash of 50:25:25 ACN:MeOH:Water + 0.1% FA. |
Isomer Specificity
Tamarixetin (4'-O-Me) and Isorhamnetin (3'-O-Me) have identical masses (m/z 315). They must be chromatographically separated.[7]
-
Verification: Inject a mixed standard of Tamarixetin and Isorhamnetin.
-
Target: Baseline resolution (Rs > 1.5). If they co-elute, lower the gradient slope at the elution window (e.g., 0.5% B/min increase).
References
-
Justesen, U., et al. (1998). "Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by HPLC with photo-diode array and mass spectrometric detection." Journal of Chromatography A, 799(1-2), 101-110. Link
-
Mullen, W., et al. (2006). "Metabolites of Quercetin."[10] Journal of Agricultural and Food Chemistry, 54(26), 9954-9961. Link
-
BenchChem Technical Guides. (2025). "Navigating the Isotope Effect: A Technical Guide to Managing Chromatographic Retention Time Shifts of Deuterated Compounds." Link
-
Phenomenex Application Notes. "Separation of Quercetin and its Organic Impurities per USP Monograph." Link
-
PubChem Database. "Quercetin (CID 5280343) and Metabolites." National Library of Medicine. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an HPLC method for determination of quercetin | Scilit [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. phcogj.com [phcogj.com]
- 8. Journal of Pharmaceutical Technology » Submission » Development and validation of an HPLC method for determination of quercetin [dergipark.org.tr]
- 9. impactfactor.org [impactfactor.org]
- 10. Quercetin | C15H10O7 | CID 5280343 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Transition Settings and Bioanalytical Workflow for 4'-O-Methyl-d3 Quercetin
Scientific Rationale & Causality
Tamarixetin (4'-O-methylquercetin) is a critical in vivo metabolite of quercetin, formed via the action of catechol-O-methyltransferase (COMT) in the hepatic system. Accurately mapping its pharmacokinetic profile requires highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1]. However, quantifying polyphenols in complex biological matrices (e.g., plasma, urine, or fecal fermentations) is notoriously susceptible to ion suppression and variable extraction recoveries[2].
To establish a self-validating bioanalytical system , the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory. 4'-O-Methyl-d3 Quercetin (Tamarixetin-d3) serves this exact purpose. By spiking this deuterated analog into the raw sample prior to extraction, any volumetric losses during sample preparation or fluctuations in electrospray ionization (ESI) efficiency will affect both the endogenous analyte and the SIL-IS equally. Consequently, the ratio of their Multiple Reaction Monitoring (MRM) peak areas remains absolute and constant, ensuring total quantitative trustworthiness.
Mechanistic Fragmentation & MRM Transitions
Understanding the specific collision-induced dissociation (CID) pathways of flavonoids is essential for selecting robust MRM transitions. In negative ESI mode, the precursor ion for unlabeled tamarixetin is m/z 315.0 [M-H]⁻, while the precursor for 4'-O-Methyl-d3 Quercetin is shifted by 3 Daltons to m/z 318.0 [M-H]⁻ .
The fragmentation yields two primary diagnostic product ions:
-
The Quantifier Ion (m/z 151.0): This ion is generated via a Retro-Diels-Alder (RDA) cleavage of the C-ring, yielding the 1,3A⁻ fragment. Because the deuterium label is located on the B-ring (the 4'-methoxy group), the B-ring is lost as a neutral fragment during this cleavage. Therefore, the quantifier product ion (m/z 151.0) is identical for both the labeled and unlabeled compounds[1].
-
The Qualifier Ion (m/z 300.0): This ion is formed via the homolytic cleavage and neutral loss of the methyl radical. For unlabeled tamarixetin, the loss of a •CH₃ radical (15 Da) yields m/z 300.0. For the d3-labeled standard, the loss of the •CD₃ radical (18 Da) from the m/z 318.0 precursor also yields m/z 300.0. This mechanistic parallel provides unparalleled confidence in peak assignment.
Fig 1. Collision-induced fragmentation pathway of 4'-O-Methyl-d3 Quercetin in negative ESI mode.
Table 1: Optimized MRM Transition Parameters
The following scheduled MRM (sMRM) parameters ensure sufficient data points across the chromatographic peak[3].
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (V) | Purpose |
| 4'-O-Methyl-d3 Quercetin | 318.0 | 151.0 | 50 | 145 | 22 | SIL-IS Quantifier |
| 4'-O-Methyl-d3 Quercetin | 318.0 | 300.0 | 50 | 145 | 15 | SIL-IS Qualifier |
| Unlabeled Tamarixetin | 315.0 | 151.0 | 50 | 145 | 22 | Target Quantifier |
| Unlabeled Tamarixetin | 315.0 | 300.0 | 50 | 145 | 15 | Target Qualifier |
Self-Validating Experimental Protocol
To achieve a reproducible oral bioavailability assessment (historically ~20.3% in rat models[4]), the following step-by-step methodology must be strictly adhered to.
Step 1: Matrix Spiking (The Self-Validation Step)
-
Aliquot 100 µL of biological plasma into a clean 1.5 mL Eppendorf tube.
-
Immediately spike with 10 µL of 4'-O-Methyl-d3 Quercetin working solution (500 ng/mL in methanol).
-
Vortex for 30 seconds to ensure total equilibration between the endogenous analyte and the SIL-IS. Causality: Spiking before protein precipitation ensures that any subsequent analyte degradation or physical loss is mathematically canceled out by the internal standard ratio.
Step 2: Protein Precipitation & Extraction
-
Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to the spiked plasma.
-
Vortex vigorously for 2 minutes to disrupt protein-flavonoid binding.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer 200 µL of the clear supernatant to an LC vial equipped with a glass insert.
Step 3: LC-MS/MS Acquisition
Inject 5 µL of the extract into the LC-MS/MS system configured with the parameters outlined in Table 2.
Fig 2. Self-validating bioanalytical LC-MS/MS workflow utilizing a stable isotope-labeled standard.
Instrumental Parameters
The method utilizes a sub-3-micron stationary phase paired with an isocratic elution profile to maintain a stable baseline and consistent ionization efficiency, which is critical for minimizing matrix effects[1].
Table 2: LC-MS/MS Source & Chromatographic Conditions
| Parameter | Setting / Value |
| Analytical Column | CORTECS C18 (4.6 mm × 150 mm, 2.7 μm) |
| Mobile Phase | Methanol : Water : Formic Acid (85 : 15 : 0.1, v/v) |
| Flow Rate | 0.3 mL/min (Isocratic) |
| Column Temperature | 30 °C |
| Injection Volume | 5 μL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | -4000 V |
| Drying Gas Temperature | 300 °C |
| Drying Gas Flow | 11 L/min |
| Nebulizer Pressure | 15 psi |
References
1.[1] Shen J., Jia Q., Huang X., Yao G., Ma W., Chang Y., Ouyang H., He J. "Study on Pharmacokinetic and Bioavailability of Tamarixetin after Intravenous and Oral Administration to Rats." Evidence-Based Complementary and Alternative Medicine, vol. 2019, Article ID 6932053.[Link] 2.[3] Cocuron J.C., et al. "A metabolomic platform to identify and quantify polyphenols in coffee and related species using liquid chromatography mass spectrometry." Frontiers in Plant Science, vol. 13, 2023.[Link] 3.[2] Kalt W., et al. "Polyphenol Exposure, Metabolism, and Analysis: A Global Exposomics Perspective." Annual Review of Food Science and Technology, vol. 12, 2021.[Link] 4.[4] Shen J., et al. "Study on Pharmacokinetic and Bioavailability of Tamarixetin after Intravenous and Oral Administration to Rats." PMC Full-Text Archive, National Institutes of Health.[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A metabolomic platform to identify and quantify polyphenols in coffee and related species using liquid chromatography mass spectrometry [frontiersin.org]
- 4. Study on Pharmacokinetic and Bioavailability of Tamarixetin after Intravenous and Oral Administration to Rats - PMC [pmc.ncbi.nlm.nih.gov]
Accurate Quantification of Quercetin in Complex Biological Matrices Using Isotope Dilution Mass Spectrometry with 4'-O-Methyl-d3 Quercetin
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin, a ubiquitous dietary flavonoid, is the subject of extensive research due to its potent antioxidant, anti-inflammatory, and potential therapeutic properties.[1][2] Accurate and precise quantification of quercetin in biological matrices like plasma and urine is critical for pharmacokinetic, metabolic, and clinical studies. However, the inherent complexity of these matrices presents significant analytical challenges, primarily from matrix effects that can suppress or enhance the analyte signal in mass spectrometry, leading to inaccurate results.[3][4][5][6] Isotope Dilution Mass Spectrometry (IDMS) is the gold-standard analytical technique that overcomes these challenges by employing a stable isotope-labeled internal standard (SIL-IS) to correct for analyte loss during sample preparation and for signal fluctuations during analysis.[7][8][9] This application note provides a comprehensive, field-proven protocol for the robust quantification of quercetin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a structurally similar SIL-IS, 4'-O-Methyl-d3 Quercetin.
The Principle: Why Isotope Dilution is the Definitive Method
The core principle of IDMS lies in the addition of a known quantity of an isotopically enriched version of the analyte to the sample at the very beginning of the workflow.[7][10] This "spike" is chemically identical to the target analyte but has a different mass due to the isotopic enrichment (e.g., replacement of Hydrogen with Deuterium).
The Rationale: The SIL-IS behaves virtually identically to the native analyte throughout the entire analytical process, including extraction, derivatization, and ionization.[10] Any loss of analyte during sample preparation will be accompanied by a proportional loss of the SIL-IS. Similarly, any suppression or enhancement of the ionization signal caused by matrix components will affect both the analyte and the SIL-IS equally.[6][11] Therefore, by measuring the ratio of the native analyte to the SIL-IS, we can accurately calculate the initial concentration of the analyte, irrespective of recovery rates or matrix effects. This makes the system self-validating and yields highly accurate and precise data.[12]
Diagram: The Principle of Isotope Dilution
Caption: The IDMS principle ensures accuracy by maintaining a constant analyte-to-internal standard ratio.
The Internal Standard: Justification for 4'-O-Methyl-d3 Quercetin
The ideal SIL-IS is a deuterated version of the analyte itself (e.g., Quercetin-d3). However, such standards may not always be commercially available or may be prohibitively expensive. In such cases, a structurally analogous SIL-IS is a highly effective alternative.
4'-O-Methyl-d3 Quercetin serves as an excellent internal standard for quercetin quantification for several reasons:
-
Structural Similarity: The core flavonoid structure is identical to quercetin, ensuring similar chromatographic retention, extraction efficiency, and ionization response.
-
Co-elution: It is designed to co-elute or elute very closely with quercetin, ensuring that both molecules experience the same matrix effects at the same time.
-
Mass Difference: The +3 Da mass shift from the deuterium atoms and the +14 Da shift from the methyl group provide a clear mass difference, preventing any isotopic crosstalk or interference between the analyte and the IS during MS/MS detection.
-
Metabolic Relevance: 4'-O-methylquercetin is a major metabolite of quercetin in humans.[13] Using its deuterated form allows for the potential simultaneous quantification of both the parent compound and its key metabolite in a single analytical run, providing valuable metabolic data.[14]
Experimental Protocol
This protocol provides a validated method for quantifying quercetin in human plasma. It can be adapted for other biological fluids or tissue homogenates with appropriate modifications to the sample preparation steps.
Materials and Reagents
-
Quercetin certified reference standard (≥98% purity)
-
4'-O-Methyl-d3 Quercetin (≥98% purity, ≥98% isotopic enrichment)
-
LC-MS grade Methanol, Acetonitrile, and Water
-
Formic Acid (≥99%)
-
Human Plasma (K2-EDTA anticoagulant)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and general laboratory equipment
Instrumentation
-
Liquid Chromatography System: A UHPLC system capable of binary gradient elution (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC).[15][16]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (ESI) source (e.g., Sciex 7500, Thermo TSQ Altis).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Quercetin and 4'-O-Methyl-d3 Quercetin (IS) in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C.
-
Working Solutions: Prepare intermediate working solutions of Quercetin (for calibration curve and QCs) and the IS by serial dilution of the stock solutions with 50:50 Methanol:Water. A typical IS working concentration is 100 ng/mL.
Calibration Standards and Quality Controls (QCs)
Prepare calibration standards and QCs by spiking the appropriate working solutions into blank human plasma. A typical calibration range is 1 - 1000 ng/mL.[17]
-
Calibration Curve: Prepare 8-10 non-zero standards covering the desired linear range.
-
Quality Controls: Prepare QCs at a minimum of four levels: LLOQ (Lower Limit of Quantification), Low QC, Mid QC, and High QC.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting quercetin from plasma.[1]
-
Aliquot 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (e.g., 100 ng/mL 4'-O-Methyl-d3 Quercetin) to all tubes except the blank matrix. Vortex for 5 seconds.
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. The acid helps to keep phenolic compounds protonated and stable.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Diagram: Bioanalytical Sample Preparation Workflow
Caption: A streamlined protein precipitation workflow for plasma samples.
LC-MS/MS Conditions
Rationale: A C18 reversed-phase column is used to retain the moderately polar quercetin. A gradient elution with acidified water and organic solvent provides sharp peaks and good separation from endogenous matrix components. Negative ion ESI is preferred for flavonoids as the phenolic hydroxyl groups are easily deprotonated.
| LC Parameters | Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temp. | 40°C |
| Gradient | 10% B to 95% B over 3 min, hold 1 min, re-equilibrate |
| MS Parameters | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 550°C |
| Curtain Gas | 35 psi |
| IonSpray Voltage | -4500 V |
MRM Transitions
The most crucial step in setting up the MS method is identifying the optimal precursor-to-product ion transitions for both the analyte and the IS. These transitions provide the specificity needed for quantification in a complex matrix.
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (eV) |
| Quercetin | 301.0 | 151.0 (Quantifier) | -35 |
| 301.0 | 178.9 (Qualifier) | -30 | |
| 4'-O-Methyl-d3 Quercetin (IS) | 318.1 | 163.0 | -35 |
Note: Collision energies should be optimized for the specific instrument being used.
Data Analysis and Quantification
The concentration of quercetin in the unknown samples is calculated using the ratio of the peak area of the quercetin quantifier ion to the peak area of the IS. A calibration curve is generated by plotting these peak area ratios against the nominal concentrations of the prepared standards using a weighted (1/x²) linear regression.
Method Validation
For use in regulated studies, the method must be fully validated according to guidelines from regulatory bodies like the FDA or ICH.[18][19][20][21][22]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity & Specificity | Assess interference from endogenous matrix components at the retention time of the analyte and IS. | No significant peaks (>20% of LLOQ) in blank matrix. |
| Calibration Curve | Linearity, range, and weighting factor. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Intra- and inter-day analysis of QC samples.[19] | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assess ion suppression/enhancement by comparing analyte response in post-extraction spiked matrix vs. neat solution.[5][6] | IS-normalized matrix factor should be consistent across lots with a %CV ≤15%. |
| Recovery | Compare analyte response in pre-extraction spiked matrix vs. post-extraction spiked matrix. | Should be consistent and reproducible, but does not need to be 100% due to IS correction. |
| Stability | Evaluate analyte stability in matrix under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration within ±15% of nominal. |
Conclusion
This application note details a robust, specific, and accurate method for the quantification of quercetin in human plasma using Isotope Dilution LC-MS/MS. The use of a stable isotope-labeled internal standard, 4'-O-Methyl-d3 Quercetin, is critical for negating the impact of matrix effects and ensuring data integrity.[3][11] The provided protocol and validation framework establishes a solid foundation for researchers in pharmacology, drug development, and clinical diagnostics to obtain reliable data for pharmacokinetic and metabolic studies of this important flavonoid.
References
- Benchchem. (n.d.). Application Note: Quantification of Quercetin using a Validated LC-MS/MS Method.
- ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.
- Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis.
- Vogon, K. J., & Jones, J. A. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC.
- Zhang, Y., & Li, W. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH.
- Scribd. (n.d.). FDA Guidelines for Analytical Method Validation.
- Wang, Y., et al. (2005, July 25). Liquid chromatography-tandem mass spectroscopy assay for quercetin and conjugated quercetin metabolites in human plasma and urine. PubMed.
- Agilent. (2013, September 5). UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans.
- Mullen, W., et al. (2012, August 6). UHPLC-(ESI)QTOF MS/MS Profiling of Quercetin Metabolites in Human Plasma Postconsumption of Applesauce Enriched with Apple Peel. Journal of Agricultural and Food Chemistry.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- Bentham Science Publishers. (2024, August 19). Method Development and Validation for Quantification of Quercetin in Blood Plasma of Wistar Rats Using LC-MS/MS.
- ACS Publications. (2019, March 21). Comprehensive Analyses of Quercetin Conjugates by LC/MS/MS Revealed That Isorhamnetin-7‐O‐glucuronide.
- ResearchGate. (2015, October 2). FDA issues revised guidance for analytical method validation.
- NorthEast BioLab. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- PMC. (n.d.). A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies.
- OSTI.GOV. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry.
- RSC Publishing. (n.d.). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides.
- Royal Society of Chemistry. (2013, April 24). Isotope Dilution Mass Spectrometry.
- PTB.de. (n.d.). Isotope Dilution Mass Spectrometry.
- (n.d.). Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS).
- PMC. (2024, February 16). Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards.
- (n.d.). Guidelines for Achieving High Accuracy in Isotope Dilution Mass Spectrometry (IDMS).
- PMC. (n.d.). An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation of quercetin.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. nebiolab.com [nebiolab.com]
- 5. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. agilent.com [agilent.com]
- 16. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liquid chromatography-tandem mass spectroscopy assay for quercetin and conjugated quercetin metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 20. researchgate.net [researchgate.net]
- 21. resolvemass.ca [resolvemass.ca]
- 22. fda.gov [fda.gov]
Preparation of 4'-O-Methyl-d3 Quercetin stock solutions
Application Note: Preparation and Handling of 4'-O-Methyl-d3 Quercetin (Tamarixetin-d3) Stock Solutions for LC-MS/MS Bioanalysis
Abstract & Scope
This technical guide outlines the standardized protocol for the preparation, storage, and handling of 4'-O-Methyl-d3 Quercetin (also known as Tamarixetin-d3 ) stock solutions.[1] As a deuterated internal standard (IS) used in the quantitative analysis of Quercetin and its metabolites, this compound requires precise handling to maintain isotopic purity and chemical stability. This protocol prioritizes the Isotope Dilution principle, ensuring that the internal standard compensates for matrix effects, extraction efficiency, and ionization variability in LC-MS/MS workflows.
Compound Profile & Physicochemical Properties
Understanding the specific constraints of the analyte is the first step in protocol design. Tamarixetin is a methylated metabolite of Quercetin.[1][2][3] The introduction of the deuterium label (
| Property | Specification | Critical Note |
| Compound Name | 4'-O-Methyl-d3 Quercetin (Tamarixetin-d3) | The label is on the 4'-Methoxy group ( |
| Molecular Weight | ~319.30 g/mol (varies by supplier) | Always check the CoA for the specific batch MW (including salt/hydration). |
| Solubility (DMSO) | Soluble (~1–10 mg/mL) | Preferred solvent for Primary Stock .[1] |
| Solubility (Methanol) | Slightly Soluble | Preferred solvent for Working Solutions .[1] |
| Solubility (Water) | Insoluble / Poor | Avoid aqueous dilution for stocks to prevent precipitation.[1] |
| Stability | Light & Oxidation Sensitive | Flavonoids degrade rapidly under UV light and alkaline pH.[1] |
Material Safety & Handling (HSE)
-
PPE: Nitrile gloves, safety goggles, and lab coat. Handle powder in a fume hood or powder containment enclosure to prevent inhalation and loss of precious material.
-
Light Protection: All procedures should be performed under low-light conditions or using amber glassware.[1] Wrap clear vessels in aluminum foil immediately.
-
Inert Atmosphere: If available, flush headspace with Nitrogen (
) or Argon to minimize oxidative degradation.
Solvent Selection Strategy
The choice of solvent is dictated by the competing needs of solubility (high concentration stability) and compatibility (LC-MS mobile phase).
-
Primary Solvent: Dimethyl Sulfoxide (DMSO) [1]
-
Why: Quercetin derivatives exhibit high lipophilicity.[1] DMSO prevents precipitation at stock concentrations (1 mg/mL) and has a low vapor pressure, preventing concentration changes due to evaporation during storage.
-
-
Secondary Solvent: Methanol (MeOH) [1]
Protocol: Preparation of Primary Stock Solution (1.0 mg/mL)
Objective: Create a stable, concentrated master stock. Target Concentration: 1.0 mg/mL (Free Base Equivalent).[1]
Step-by-Step Methodology:
-
Equilibration: Allow the vial of 4'-O-Methyl-d3 Quercetin to reach room temperature before opening. This prevents condensation of atmospheric moisture inside the hygroscopic powder.
-
Weighing (Gravimetric Confirmation):
-
Place a clean, amber glass vial (4 mL) on a microbalance (5-digit precision).
-
Tare the balance.
-
Carefully transfer approximately 1.0 mg of the substance. Record the exact mass (
).[1] -
Note: Due to the high cost of deuterated standards, it is often safer to dissolve the entire contents of the supplier's vial rather than weighing out a portion. If doing this, rinse the supplier vial with the solvent to ensure 100% recovery.
-
-
Volume Calculation: Calculate the required volume of DMSO to achieve exactly 1.0 mg/mL.
[1] -
Dissolution:
-
Aliquoting:
-
Do not store the bulk stock in one container (repeated freeze-thaw cycles degrade flavonoids).[1]
-
Divide the Primary Stock into 50–100 µL aliquots in amber HPLC vials or cryovials.
-
Flush with
gas, cap tightly, and label with: Name, Conc, Solvent, Date, Batch ID .
-
Protocol: Preparation of Working Standard Solutions
Objective: Create a working solution for spiking into biological matrices (plasma/urine) or for preparing calibration curves.[1] Target Concentration: 10 µg/mL (Example).
-
Thaw: Remove one aliquot of Primary Stock (1 mg/mL) from the freezer. Thaw at room temperature in the dark. Vortex mix.
-
Dilution (1:100):
-
Pipette 990 µL of Methanol (LC-MS Grade) into a 1.5 mL amber microcentrifuge tube.
-
Add 10 µL of the Primary Stock (DMSO) .
-
Result: 10 µg/mL Working Solution (1% DMSO content).[1]
-
-
Usage: Use this solution immediately for spiking. Discard unused portion after 24 hours (or validate stability for longer use).
Visualized Workflow
The following diagram illustrates the critical decision pathways and workflow for preparing the stock solutions.
Caption: Figure 1. Optimized workflow for the preparation of stable Tamarixetin-d3 stock solutions, highlighting the critical solvent selection step.
Storage & Stability Assurance
To ensure the integrity of the standard over time, adhere to these strict storage conditions.
| Parameter | Condition | Rationale |
| Temperature | -80°C (Long term) / -20°C (Short term) | Low temperature slows chemical oxidation kinetics.[1] |
| Container | Amber Glass (Silanized preferred) | Prevents UV photodegradation and adsorption to glass walls.[1] |
| Headspace | Nitrogen or Argon | Displaces oxygen to prevent oxidation of the phenolic hydroxyls. |
| Shelf Life | 6 Months (Stock) / Daily (Working) | Deuterated standards are chemically stable but physically precious; re-validate every 6 months.[1] |
Quality Control Check: Before using a stored stock for a critical assay, verify its integrity:
-
Visual: Check for precipitates.
-
Instrumental: Inject a diluted sample (e.g., 100 ng/mL) onto the LC-MS. Compare the peak area to the original "Day 0" injection. A deviation of >15% indicates degradation.[1]
Troubleshooting Common Issues
-
Precipitation in Working Solution:
-
Peak Tailing or Carryover:
-
Cause: Adsorption of the lipophilic Quercetin derivative to the injector loop or plastic tubing.
-
Fix: Use glass-lined vials and ensure the needle wash solvent contains at least 50% organic solvent (MeOH/ACN).[1]
-
-
Signal Loss over Time:
-
Cause: Photodegradation.[1]
-
Fix: Ensure all autosampler racks are covered or kept in the dark.
-
References
-
Cayman Chemical. 4'-O-methyl Quercetin (Tamarixetin) Product Information & Solubility Data.Link[1]
-
BenchChem. A Technical Guide to Stable Isotope-Labeled Standards in Research and Development.Link[1]
-
Thermo Fisher Scientific. A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards.Link[1]
-
National Institutes of Health (NIH) / PubChem. Tamarixetin | C16H12O7 | CID 5281699 - Physicochemical Properties.[1]Link[1]
-
ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Handling Guidelines.Link[1]
Sources
Application Note: High-Efficiency Solid Phase Extraction of Deuterated Quercetin (Quercetin-d3) from Human Plasma
Topic: Solid Phase Extraction (SPE) Methods for Deuterated Quercetin Content Type: Application Note & Protocol Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals
Abstract
This technical guide details a robust Solid Phase Extraction (SPE) protocol for the isolation and enrichment of Quercetin-d3 (Internal Standard) and Quercetin from human plasma. Designed for LC-MS/MS downstream analysis, this method addresses the specific challenges of flavonoid stability, matrix interference, and ionization suppression. By utilizing a hydrophilic-lipophilic balance (HLB) polymeric sorbent and a strictly controlled acidification strategy, this protocol achieves recoveries >90% with minimized matrix effects.
Introduction
Deuterated quercetin (Quercetin-d3) serves as the gold-standard internal standard (IS) for the quantification of quercetin and its metabolites in biological fluids. Its physicochemical similarity to the native analyte ensures that it compensates for variability in extraction efficiency and ionization suppression during LC-MS/MS analysis.
However, quercetin presents unique challenges during extraction:
-
Oxidative Instability: Quercetin degrades rapidly at physiological pH (7.4) and in the presence of dissolved oxygen.
-
Protein Binding: It exhibits high binding affinity (>98%) to human serum albumin (HSA), requiring aggressive disruption during sample pretreatment.
-
Ionization Suppression: Co-eluting phospholipids in plasma can severely dampen the electrospray ionization (ESI) signal.
This guide moves beyond simple "dilute-and-shoot" methods, providing a purified extract suitable for high-sensitivity pharmacokinetic (PK) profiling.
Physicochemical Profile & Sorbent Selection
Understanding the molecule is the first step in method design. Quercetin is a pentahydroxyflavone with distinct acidic and lipophilic properties.
Table 1: Physicochemical Properties of Quercetin / Quercetin-d3
| Property | Value | Implication for SPE |
| Molecular Weight | 302.24 (Native) / 305.26 (d3) | Mass shift allows selective detection; extraction behavior is identical. |
| pKa (Acidic) | ~7.17 (7-OH), 8.26, 9.36 | Critical: At pH > 7, it ionizes (negative charge) and loses retention on Reversed-Phase (RP) sorbents. Strategy: Load at pH < 4. |
| LogP | 1.82 (Lipophilic) | Moderate lipophilicity makes it ideal for Reversed-Phase (C18) or Polymeric HLB retention. |
| Solubility | Low in water; High in MeOH/ACN | Elution requires high organic strength (100% MeOH or ACN). |
| Stability | Unstable at pH > 7; Light sensitive | Keep samples acidified and protect from light. |
Sorbent Selection Strategy
While C18 silica-based sorbents are traditional, Polymeric HLB (Hydrophilic-Lipophilic Balance) cartridges are recommended for this application.
-
Why HLB? It contains both lipophilic divinylbenzene and hydrophilic N-vinylpyrrolidone monomers. This allows for the retention of polar metabolites (like quercetin-glucuronides) if the assay is expanded, and it does not dry out, offering higher reproducibility than C18.
-
Alternative: MAX (Mixed-mode Anion Exchange) can be used to retain quercetin via its phenolic groups at high pH, but this risks oxidative degradation. Therefore, RP-HLB under acidic conditions is the safer, more robust route.
Experimental Protocol
Reagents and Materials[1][2][3][4][5][6][7]
-
SPE Cartridge: Waters Oasis HLB (30 mg, 1 cc) or Phenomenex Strata-X (30 mg, 1 cc).
-
Internal Standard: Quercetin-d3 (typically 1 µg/mL in Methanol).
-
Stabilizing Agent: 20% Ascorbic Acid (aq) + 0.1% EDTA (to prevent oxidation and chelate metal ions).
-
Loading Buffer: 2% Formic Acid in water.
-
Elution Solvent: Methanol containing 0.1% Formic Acid.
Sample Pretreatment (The "Disruption" Step)
Causality: Simply adding acid is insufficient to break the protein-drug bond. A protein precipitation step prior to SPE or a high-dilution strategy is needed. We use the Acidic Dilution method to minimize column clogging while disrupting binding.
-
Thaw plasma samples on ice (protect from light).
-
Aliquot 200 µL of plasma into a 1.5 mL tube.
-
Spike with 10 µL of Quercetin-d3 IS working solution. Vortex gently.
-
Stabilize: Add 20 µL of Ascorbic Acid/EDTA solution.
-
Acidify & Dilute: Add 600 µL of 2% Formic Acid .
-
Why? Lowers pH to ~2.5, ensuring quercetin is neutral (protonated) for maximum retention.
-
-
Vortex for 30 seconds and Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated debris. Use the supernatant for loading.
SPE Workflow (Step-by-Step)
Step 1: Conditioning
-
Solvent A: 1 mL Methanol (activates the sorbent ligands).
-
Solvent B: 1 mL 2% Formic Acid (equilibrates the column to the sample pH).
-
Note: Do not let the cartridge go dry, although HLB is forgiving.
Step 2: Loading
-
Load the pretreated supernatant (~800 µL) onto the cartridge.
-
Flow Rate: Low (approx. 1 mL/min).
-
Mechanism:[1] Neutral quercetin partitions into the lipophilic core of the polymer.
Step 3: Interference Wash
-
Wash 1: 1 mL 2% Formic Acid.[2] (Removes salts, proteins, and polar interferences).
-
Wash 2: 1 mL 5% Methanol in Water.
-
Why 5% MeOH? This removes moderately polar impurities without eluting the quercetin (which requires >30% organic to elute).
-
Dry: Apply vacuum for 2 minutes to remove excess water (crucial for efficient elution).
Step 4: Elution
-
Solvent: 1 mL Methanol (containing 0.1% Formic Acid).
-
Technique: Apply 500 µL, soak for 30 seconds, then elute. Repeat with second 500 µL.
-
Chemistry: The organic solvent disrupts the hydrophobic interactions; acid keeps the analyte protonated and soluble.
Step 5: Reconstitution
-
Evaporate the eluate to dryness under Nitrogen stream at 35°C.
-
Reconstitute in 100 µL of Mobile Phase (e.g., 30:70 ACN:Water with 0.1% Formic Acid).
Visual Workflow (Graphviz)
Caption: Optimized SPE workflow for Quercetin-d3 extraction using Polymeric HLB sorbent.
LC-MS/MS Validation Parameters
To validate the integrity of this extraction, the following LC-MS/MS conditions are recommended.
Chromatographic Conditions
-
Column: C18 (e.g., Waters BEH C18 or Agilent Zorbax SB-C18), 1.7 µm or 1.8 µm particle size.[3]
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: Linear ramp to 90% B
-
5-6 min: Hold 90% B
-
6.1 min: Re-equilibrate 10% B
-
Mass Spectrometry (ESI Negative Mode)
Quercetin ionizes best in negative mode due to its phenolic protons.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Quercetin | 301.0 [M-H]⁻ | 151.0 (A-ring) | 30 | 25 |
| Quercetin (Qual) | 301.0 [M-H]⁻ | 179.0 (Retro-Diels-Alder) | 30 | 20 |
| Quercetin-d3 | 304.0 [M-H]⁻ | 151.0 / 154.0* | 30 | 25 |
Note on d3 Transitions: The product ion for Quercetin-d3 depends on the position of the deuterium label (A-ring vs. B-ring).
-
If label is on B-ring : Transition is 304 -> 151 (A-ring fragment remains unlabeled).
-
If label is on A-ring : Transition is 304 -> 154 (A-ring fragment carries label).
-
Validation Step: Always infuse your specific IS lot to confirm the dominant product ion.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<60%) | pH too high during loading. | Ensure sample pH is < 3.0. Quercetin ionizes at pH > 7. |
| Peak Tailing | Metal chelation in column. | Add 0.1 mM EDTA to Mobile Phase A or use a "max" deactivated column. |
| Signal Degradation | Oxidation of analyte. | Increase Ascorbic Acid concentration; keep samples on ice; analyze within 24h. |
| High Backpressure | Protein precipitation on cartridge. | Ensure the centrifugation step after acidification is sufficient (10k x g). |
References
-
Ishii, K., Furuta, T., & Kasuya, Y. (2003). High-performance liquid chromatographic determination of quercetin in human plasma and urine utilizing solid-phase extraction and ultraviolet detection. Journal of Chromatography B.
-
Mullen, W., et al. (2012).[5] UHPLC-(ESI)QTOF MS/MS Profiling of Quercetin Metabolites in Human Plasma Postconsumption of Applesauce Enriched with Apple Peel. Journal of Agricultural and Food Chemistry.
-
Li, Z., et al. (2016). A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma.[1][7] Journal of Chromatography B.
-
BenchChem. (2025).[3] Physicochemical Properties of Quercetin: A Technical Guide.
-
Cayman Chemical. Quercetin-d3 Product Insert & Stability Data.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem-agilent.com [chem-agilent.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 6. sphinxsai.com [sphinxsai.com]
- 7. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
MRM parameters for detecting 4'-O-Methyl-d3 Quercetin
Abstract & Scope
This technical guide details the development and validation of a Multiple Reaction Monitoring (MRM) assay for 4'-O-Methyl-d3 Quercetin (Tamarixetin-d3). This compound serves as the critical Internal Standard (IS) for quantifying Tamarixetin (4'-O-methylquercetin), a major plasma metabolite of the dietary flavonoid Quercetin.
Accurate quantification of Quercetin metabolites is complicated by the presence of structural isomers (e.g., Isorhamnetin, 3'-O-methylquercetin) and rapid degradation. This protocol establishes a robust LC-MS/MS method using Negative Electrospray Ionization (ESI-) , leveraging the specific mass shift of the deuterated methyl group to ensure analytical specificity.
Technical Background & Mechanistic Logic
The Analyte: 4'-O-Methyl-d3 Quercetin[1]
-
Parent Structure: Quercetin (
, MW 302.24). -
Modification: Methylation at the 4'-OH position (B-ring) reduces chemical reactivity compared to the parent catechol.
-
Isotope Labeling: The methyl group is deuterated (
), introducing a mass shift of +3 Da relative to unlabeled Tamarixetin.-
Tamarixetin (
): m/z 315.0[1] -
Tamarixetin-d3 (
): m/z 318.0
-
Fragmentation Logic (The "Why" behind the Parameters)
In negative mode ESI, flavonols undergo characteristic Retro-Diels-Alder (RDA) cleavage.[2] Understanding this pathway is essential for selecting MRM transitions that avoid "cross-talk" between the analyte and the IS.
-
Precursor Ion Formation: The acidic protons on the A-ring (resorcinol moiety) facilitate facile deprotonation, yielding stable
ions. -
Primary Fragmentation (RDA): The C-ring cleaves, typically generating a
ion derived from the A-ring and part of the C-ring.-
Critical Insight: The A-ring fragment (m/z 151) does not contain the B-ring where the methyl group resides. Consequently, both Tamarixetin and Tamarixetin-d3 yield the same product ion (m/z 151) .
-
Implication: Specificity relies entirely on the resolution of the Precursor Ion (Q1). The +3 Da shift (315 vs 318) is sufficient for triple quadrupole instruments.
-
-
Secondary Fragmentation (Radical Loss): Loss of the methyl radical (
or ).-
Tamarixetin (315) loses
(15 Da) m/z 300. -
Tamarixetin-d3 (318) loses
(18 Da) m/z 300. -
Result: Both pathways converge on m/z 300.
-
Selected Transitions:
-
Quantifier:
(High intensity, A-ring RDA fragment). -
Qualifier:
(Radical loss of ).
Visualization: Fragmentation & Workflow
Figure 1: Fragmentation Pathway of 4'-O-Methyl-d3 Quercetin
Caption: ESI(-) Fragmentation pathway showing the origin of the non-labeled m/z 151 fragment from the deuterated precursor.
Experimental Protocol
Equipment & Reagents
-
LC System: UHPLC (e.g., Agilent 1290 or Waters ACQUITY).
-
MS System: Triple Quadrupole (QqQ) (e.g., Agilent 6460/6470 or Sciex 6500+).
-
Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[3]
-
Standards: 4'-O-Methyl-d3 Quercetin (Custom synthesis or isotope specialist vendor).
Mobile Phase Preparation
-
Phase A: Water + 0.1% Formic Acid (FA).[1][4] Note: FA aids ionization efficiency in negative mode for phenols by preventing adduct formation, despite being acidic.
Mass Spectrometry Parameters (Source & MRM)
Table 1: Source Parameters (ESI Negative)
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Negative (ESI-) | Phenolic hydroxyls deprotonate easily; better sensitivity than Pos mode. |
| Gas Temp | 300°C | Ensures efficient desolvation without thermal degradation. |
| Gas Flow | 10-12 L/min | Stabilizes the spray. |
| Nebulizer | 35-45 psi | Optimizes aerosol formation. |
| Capillary Voltage | 3500 - 4000 V | Standard for negative mode operation. |
Table 2: MRM Transitions for 4'-O-Methyl-d3 Quercetin
| Compound | Precursor (Q1) | Product (Q3) | Dwell (ms) | Fragmentor (V) | Collision Energy (eV) | Type |
|---|---|---|---|---|---|---|
| Tamarixetin-d3 | 318.0 | 151.0 | 100 | 135 | 22 - 25 | Quantifier |
| Tamarixetin-d3 | 318.0 | 300.0 | 100 | 135 | 15 - 18 | Qualifier |
| Tamarixetin (Ref)| 315.0 | 151.0 | 100 | 135 | 22 | Target |
Note: Collision Energy (CE) values are instrument-dependent. Perform a "ramp" experiment (±5 eV) around these values to optimize for your specific platform.
LC Gradient Method
Separation of the 4'-O-methyl (Tamarixetin) and 3'-O-methyl (Isorhamnetin) isomers is critical, even with specific MRM, to prevent ion suppression or cross-talk.
Table 3: UHPLC Gradient Profile
| Time (min) | % Phase B | Flow Rate (mL/min) | Description |
|---|---|---|---|
| 0.00 | 10% | 0.35 | Initial equilibration |
| 1.00 | 10% | 0.35 | Isocratic hold (divert to waste if dirty) |
| 6.00 | 55% | 0.35 | Linear gradient for isomer separation |
| 7.00 | 95% | 0.35 | Column wash |
| 8.50 | 95% | 0.35 | Wash hold |
| 8.60 | 10% | 0.35 | Return to initial |
| 11.00 | 10% | 0.35 | Re-equilibration |
Method Validation & Quality Control
Linearity & Sensitivity
-
Calibration Range: 1.0 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking: Constant concentration of 50 ng/mL Tamarixetin-d3 in all samples.
-
Linearity: Expected
using weighting.
Specificity Check (Isomer Resolution)
Since Isorhamnetin (3'-O-Me) is isobaric to Tamarixetin (4'-O-Me), their d3-analogs would also be isobaric.
-
Protocol: Inject a mixture of Tamarixetin and Isorhamnetin standards.
-
Requirement: Baseline resolution (
) must be achieved chromatographically. The d3-IS will co-elute with Tamarixetin.
Figure 2: Method Development Workflow
Caption: Step-by-step workflow for optimizing the LC-MS/MS method for Tamarixetin-d3.
References
-
Zhang, Y., et al. (2019). "Study on Pharmacokinetic and Bioavailability of Tamarixetin after Intravenous and Oral Administration to Rats."[6][1] Evidence-Based Complementary and Alternative Medicine.
-
Mullen, W., et al. (2012). "UHPLC-(ESI)QTOF MS/MS Profiling of Quercetin Metabolites in Human Plasma Postconsumption of Applesauce Enriched with Apple Peel." Journal of Agricultural and Food Chemistry.
-
Fabre, N., et al. (2001). "Determination of flavone, flavonol, and flavanone aglycones by negative ion liquid chromatography electrospray ion trap mass spectrometry." Journal of the American Society for Mass Spectrometry.
-
Chen, G., et al. (2005). "Liquid chromatography-tandem mass spectroscopy assay for quercetin and conjugated quercetin metabolites in human plasma and urine." Journal of Chromatography B.
Sources
- 1. Study on Pharmacokinetic and Bioavailability of Tamarixetin after Intravenous and Oral Administration to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Application Note: Precision Quantitation of Tamarixetin (4'-O-Methyl Quercetin) in Human Plasma via LC-MS/MS
Executive Summary
In clinical pharmacokinetic (PK) studies of Quercetin, accurate quantification is complicated by extensive Phase II metabolism. Quercetin is rapidly metabolized into methylated, glucuronidated, and sulfated conjugates.[1][2][3] Tamarixetin (4'-O-Methyl Quercetin) is a pharmacologically active metabolite formed via Catechol-O-Methyltransferase (COMT).
Distinguishing Tamarixetin from its isomer Isorhamnetin (3'-O-Methyl Quercetin) and correcting for significant matrix effects in plasma requires a rigorous analytical strategy. This protocol details the application of 4'-O-Methyl-d3 Quercetin (Tamarixetin-d3) as a stable isotope-labeled Internal Standard (SIL-IS). Using Isotope Dilution Mass Spectrometry (IDMS), this method ensures precise quantitation of Tamarixetin by compensating for ionization suppression and extraction variability.
Scientific Rationale & Metabolic Context[1][4][5]
The Challenge of Quercetin Metabolism
Quercetin aglycone is rarely found in systemic circulation. Upon absorption, it undergoes rapid methylation, sulfation, and glucuronidation.[3]
-
COMT Activity: Methylates the catechol moiety at the 3' or 4' position.
-
Clinical Relevance: Tamarixetin exhibits distinct anti-inflammatory and antioxidant properties compared to the parent compound. Quantifying it requires separation from Isorhamnetin and robust normalization.
Why 4'-O-Methyl-d3 Quercetin?
Using a generic internal standard (e.g., Taxifolin or non-deuterated analogs) fails to correct for specific matrix effects affecting the methylated flavonol structure. 4'-O-Methyl-d3 Quercetin is the structural isotopologue of Tamarixetin.
-
Co-Elution: It elutes at the exact retention time as Tamarixetin, experiencing the exact same ionization environment.
-
Mass Shift: The +3 Da shift (Deuterium on the methyl group) allows mass spectral resolution.
-
Fragmentation: It follows identical fragmentation pathways, providing the highest level of bioanalytical confidence.
Metabolic Pathway Visualization
The following diagram illustrates the biotransformation of Quercetin and the specific target of this protocol.
Caption: Metabolic pathway of Quercetin showing the formation of Tamarixetin via COMT. The protocol targets total Tamarixetin after deconjugation.
Experimental Protocol
Materials & Reagents[1][4]
-
Internal Standard: 4'-O-Methyl-d3 Quercetin (Tamarixetin-d3).
-
Enzymes:
-Glucuronidase/Sulfatase (Type H-1 from Helix pomatia or recombinant equivalent) for hydrolysis of conjugates. -
Matrix: Drug-free human plasma (K2EDTA).
-
Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid, Ethyl Acetate.
Sample Preparation Workflow (Enzymatic Hydrolysis + LLE)
Because Tamarixetin circulates as conjugates, enzymatic hydrolysis is mandatory to measure the total systemic exposure.
Caption: Step-by-step sample preparation workflow for total Tamarixetin quantification.
Detailed Steps:
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.
-
IS Spike: Add 10 µL of 4'-O-Methyl-d3 Quercetin working solution (e.g., 500 ng/mL in MeOH). Vortex gently.
-
Hydrolysis: Add 100 µL of Acetate Buffer (pH 5.0) containing
-Glucuronidase/Sulfatase (approx. 1000 units). Incubate at 37°C for 2 hours to deconjugate metabolites. -
Extraction: Add 1 mL of Ethyl Acetate. Vortex vigorously for 5 minutes. Centrifuge at 12,000 x g for 10 minutes.
-
Concentration: Transfer the organic (upper) layer to a fresh tube. Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (A:B 80:20). Centrifuge and transfer to LC vial.
LC-MS/MS Conditions
Chromatography (LC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.[4]
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% -> 90% B
-
5-6 min: 90% B (Wash)
-
6.1 min: 10% B (Re-equilibration)
-
Mass Spectrometry (MS):
-
Source: Electrospray Ionization (ESI), Negative Mode.[4]
-
** Rationale:** Flavonoids ionize efficiently in negative mode ([M-H]⁻) due to phenolic hydroxyl groups.
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Type | Mechanism |
| Tamarixetin | 315.0 | 300.0 | 25 | Quantifier | Loss of Methyl Radical (•CH₃) |
| Tamarixetin | 315.0 | 151.0 | 35 | Qualifier | RDA Cleavage (A-Ring) |
| Tamarixetin-d3 (IS) | 318.0 | 300.0 | 25 | Quantifier | Loss of Methyl-d3 Radical (•CD₃) |
Critical Technical Note: The transition 318.0 -> 300.0 for the Internal Standard involves the loss of the deuterated methyl group (Mass 18). Consequently, the product ion (m/z 300) is the same as the analyte's product ion.
Resolution: This is acceptable because the Precursor Ions (Q1) are separated by 3 Da (315 vs 318).
Crosstalk Check: Ensure the Q1 isolation window is set to "Unit" or "High" resolution (0.7 Da FWHM) to prevent isotopic overlap.
Method Validation Parameters
To ensure the protocol meets FDA/EMA Bioanalytical Guidelines:
Linearity & Range
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Weighting: 1/x² linear regression.
-
Acceptance: r² > 0.995.
Matrix Effect (ME) & Recovery (RE)
The use of 4'-O-Methyl-d3 Quercetin is specifically designed to normalize ME.
-
Calculation: Compare peak areas of IS spiked into extracted blank plasma vs. IS in neat solvent.
-
Target: ME should be between 85-115%. If suppression is observed (e.g., ME = 60%), the IS response will be suppressed identically to the analyte, maintaining the accuracy of the ratio.
Selectivity (Isomer Separation)
Tamarixetin (4'-OMe) and Isorhamnetin (3'-OMe) are isomers (MW 316). They share similar transitions (315->300).
-
Requirement: Chromatographic baseline separation is mandatory .
-
Validation: Inject a mix of Tamarixetin and Isorhamnetin standards. Ensure resolution (Rs) > 1.5. Typically, Isorhamnetin elutes slightly later than Tamarixetin on C18 columns.
References
-
Pharmacokinetics of Tamarixetin: Shen, J., et al. (2019).[4] "Study on Pharmacokinetic and Bioavailability of Tamarixetin after Intravenous and Oral Administration to Rats." Evidence-Based Complementary and Alternative Medicine. Link
-
Quercetin Metabolism: Mullen, W., et al. (2006). "Metabolites of quercetin in human plasma and urine after consumption of onions." Journal of Agricultural and Food Chemistry. Link
-
LC-MS/MS Methodology: Lee, J., et al. (2012). "UHPLC-(ESI)QTOF MS/MS Profiling of Quercetin Metabolites in Human Plasma." Journal of Agricultural and Food Chemistry. Link
-
Internal Standard Usage: Cayman Chemical Product Insert. "Quercetin-d3 (hydrate)." Link
-
Tamarixetin Synthesis & Identity: Bernini, R., et al. (2011). "An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation of quercetin."[2] Molecules. Link
Sources
- 1. An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. scispace.com [scispace.com]
- 5. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 6. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solubilization Protocols for 4'-O-Methyl-d3 Quercetin
Compound: 4'-O-Methyl-d3 Quercetin (Tamarixetin-d3) CAS: 603-61-2 (unlabeled parent) Application: Internal Standard for LC-MS, Metabolic Tracing, Bioactivity Assays
Introduction: The Hydrophobicity Challenge
Welcome to the Technical Support Center. You are likely here because your 4'-O-Methyl-d3 Quercetin (Tamarixetin-d3) standard has precipitated upon addition to cell culture media or aqueous buffer.
The Science: Tamarixetin is a monomethoxyflavone. While the core quercetin structure is already poorly soluble in water (~0.01 mg/mL), the methylation at the 4'-position further increases lipophilicity (LogP ~2.3) by removing a hydrogen-bond-donating hydroxyl group [1]. The deuterium labeling (-OCD3) adds mass but does not significantly alter solubility compared to the non-deuterated parent.
The Goal: To transition this hydrophobic molecule from a stable organic stock into an aqueous environment without triggering rapid precipitation ("crashing out") or chemical degradation.
Module 1: Stock Solution Preparation (The Golden Rule)
Rule #1: Never attempt to dissolve 4'-O-Methyl-d3 Quercetin directly in water or buffer. It will float, form clumps, and fail to dissolve.
Protocol A: DMSO Stock (Recommended)
Dimethyl sulfoxide (DMSO) is the universal solvent for flavonoids.
-
Weighing: Accurately weigh the standard into a glass vial (avoid plastics if possible to prevent leaching).
-
Solvent Addition: Add anhydrous DMSO (molecular biology grade) to achieve a concentration of 10 mM to 50 mM (approx. 3–15 mg/mL).
-
Note: Solubility in DMSO can reach ~30 mg/mL [2].
-
-
Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into small volumes (e.g., 20 µL) and store at -80°C. Protect from light.
Protocol B: Ethanol Stock (Alternative)
If DMSO is toxic to your specific assay:
-
Use 100% Ethanol (molecular biology grade).
-
Maximum solubility is significantly lower (~2–4 mg/mL) [2].
-
Warning: Ethanol evaporates rapidly; seal vials tightly to prevent concentration shifts.
Module 2: The Aqueous Transition (Preventing the "Crash")
The most critical moment is the dilution of your organic stock into the aqueous buffer. A rapid change in polarity causes immediate precipitation.
The "Sandwich" Dilution Method
Do not shoot the stock directly into a large volume of static buffer.
-
Prepare Intermediate: Dilute your high-concentration Stock (e.g., 50 mM) into a lower-concentration "Working Stock" using the same solvent (e.g., dilute to 1 mM in DMSO).
-
Agitate Buffer: Place your aqueous buffer (PBS, Media) on a magnetic stirrer or vortex gently.
-
Dropwise Addition: Add the Working Stock dropwise to the agitated buffer.
-
Target: Keep final DMSO concentration < 0.5% (v/v) for cell assays.
-
-
Visual Check: Inspect for turbidity immediately. A faint opalescence is acceptable; visible flakes indicate failure.
Visualization: The Solubilization Workflow
Caption: Step-by-step workflow for transitioning solid Tamarixetin-d3 into a stable aqueous assay solution.
Module 3: Advanced Solubilization (Cyclodextrins)
If simple dilution fails or if you require higher concentrations (>50 µM) in aqueous media, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the industry standard solution [3].
Why it works:
Cyclodextrins form a "host-guest" inclusion complex. The hydrophobic Tamarixetin molecule sits inside the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior interacts with water.
The HP-β-CD Protocol:
-
Prepare Vehicle: Dissolve HP-β-CD in water or buffer to create a 20% (w/v) solution. Filter sterilize (0.22 µm).
-
Complexation:
-
Add your DMSO stock of Tamarixetin-d3 to the 20% HP-β-CD solution.
-
Ratio: Ensure a molar excess of Cyclodextrin (typically 1:1 to 1:5 drug:CD ratio is sufficient, but 20% w/v provides a vast excess).
-
-
Incubation: Shake or vortex at Room Temperature for 30–60 minutes.
-
Result: This method can often increase aqueous solubility by 10–100 fold compared to buffer alone.
Module 4: Critical Parameters & Stability
pH Sensitivity (The Oxidation Trap)
-
Acidity: Tamarixetin has a pKa of approximately 6.4 (attributed to the 7-OH or 3-OH groups) [4].
-
The Risk: In basic solutions (pH > 7.5), the molecule deprotonates. While this increases solubility, it drastically decreases stability. The deprotonated phenolate anion is highly susceptible to auto-oxidation, turning the solution yellow/orange and degrading the compound within minutes [5].
-
Recommendation: Maintain pH between 6.0 and 7.4 . If using pH > 7.5, add an antioxidant like Ascorbic Acid (100 µM) or purge buffers with Nitrogen/Argon.
Deuterium Stability
-
Isotope Exchange: The deuterium atoms are located on the 4'-methoxy group (-OCD3).
-
Verdict: These protons are non-exchangeable in aqueous solution. Unlike hydroxyl protons (-OH), the methyl C-D bonds are chemically stable and will not exchange with water protons (H2O) under physiological conditions. You do not need to worry about deuterium loss during standard assays.
Module 5: Troubleshooting & FAQs
Q: My solution turned bright yellow/orange after 1 hour. Is it still good? A: Likely not. A color shift to deep yellow/orange in buffer usually indicates the formation of quinone oxidation products (degradation). This happens rapidly at pH > 7.5. Action: Check pH, lower it to < 7.0, and prepare fresh solution.
Q: I see a fine precipitate under the microscope in my cell culture. A: You likely exceeded the solubility limit or introduced the DMSO stock too quickly. Action:
-
Reduce final concentration.
-
Pre-warm media to 37°C before addition.
-
Switch to the HP-β-CD protocol (Module 3).
Q: Can I use serum (FBS) in the media? A: Yes, but be aware that flavonoids bind extensively to serum albumin (BSA/HSA). This "solubilizes" the compound but may reduce the free concentration available to enter cells. If you observe high solubility but low bioactivity, serum binding is the likely cause.
Visualization: Troubleshooting Decision Tree
Caption: Diagnostic logic for resolving common stability and solubility issues.
References
-
FooDB. (2010).[1][2] Showing Compound Tamarixetin (FDB016383). Available at: [Link]
-
Yang, L., et al. (2013). Characterization of Quercetin/Hydroxypropyl-β-Cyclodextrin Inclusion Complex. Asian Journal of Chemistry.[1] Available at: [Link]
-
Álvarez-Diduk, R., et al. (2013).[3] Deprotonation Mechanism and Acidity Constants in Aqueous Solution of Flavonols. Journal of Physical Chemistry B. Available at: [Link]
-
Zenkevich, I.G., et al. (2015). Study of the acid-base properties of quercetin in aqueous solutions. Journal of Analytical Chemistry.[4] Available at: [Link]
Sources
Technical Support Center: Integrity & Stability of 4'-O-Methyl-d3 Quercetin
The following guide is structured as a specialized Technical Support Center for researchers working with 4'-O-Methyl-d3 Quercetin (also known as Tamarixetin-d3 ). It prioritizes the distinction between isotopic exchange, chemical degradation, and metabolic loss.
Status: Operational | Topic: Isotopic Stability & Handling | Molecule: Tamarixetin-d3 (
Core Directive: The Science of Deuterium Integrity
Executive Summary:
Users often confuse "Deuterium Exchange" with Chemical Degradation or Metabolic Demethylation . The trideuteromethyl group (
If you observe loss of the deuterium label, it is almost certainly due to one of three specific failure modes:
-
Ether Cleavage (Demethylation): Strong acid hydrolysis removing the entire methyl group.
-
Scaffold Oxidation: The quercetin core degrading (opening the C-ring), leading to total signal loss.
-
A-Ring Proton Exchange: H/D exchange occurring at the C6 and C8 positions (not the methyl group) during NMR studies in deuterated solvents.
Diagnostic Framework (Troubleshooting Guide)
Scenario A: "My LC-MS signal for the deuterated standard is decreasing over time."
Diagnosis: This is likely Chemical Oxidation , not Deuterium Exchange.
Mechanism: Quercetin derivatives are highly susceptible to auto-oxidation at neutral to alkaline pH (
Corrective Protocol:
-
Buffer Control: Maintain all aqueous solvents at pH < 6.0 .
-
Additives: Add 0.1% Formic Acid or Acetic Acid to all stock solutions.
-
Antioxidants: For long-term storage, add Ascorbic Acid (0.1% w/v) to preventing oxidative degradation of the flavonoid core.
Scenario B: "I see a mass shift of -3 Da (M+3 M+0) in my biological samples."
Diagnosis: Metabolic O-Demethylation . Mechanism: If used in vivo or in microsomes, CYP450 enzymes (specifically CYP1A2 and CYP2C9) can attack the methoxy group. While the C-D bond slows this reaction (KIE), it does not stop it completely.[2] The metabolite produced is Quercetin (fully protonated if in protic solvent).
Corrective Protocol:
-
Inhibitors: If studying stability, use broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) to confirm enzymatic loss.
-
Control: Compare against a non-deuterated Tamarixetin control to calculate the KIE magnitude.
Scenario C: "My NMR spectrum shows disappearing peaks or signal scrambling."
Diagnosis: A-Ring Proton Exchange (False Alarm).
Mechanism: The protons at positions C6 and C8 on the A-ring are nucleophilic. In deuterated protic solvents (like
Corrective Protocol:
-
Solvent Choice: Use aprotic solvents like DMSO-d6 or Acetone-d6 for characterization to prevent ring-proton exchange.
-
Verification: Integrate the methyl peak (
ppm). If it remains a singlet (or absent in -NMR), the label is intact.
Visualizing the Stability Pathways
The following diagram illustrates the decision logic for diagnosing "Label Loss."
Caption: Diagnostic decision tree for distinguishing between true deuterium loss (demethylation) and confounding factors like oxidation or ring exchange.
Experimental Protocols for Integrity
Protocol 1: "The Acid Lock" (Sample Preparation)
Prevents acid-catalyzed ether hydrolysis while maintaining core stability.
| Parameter | Specification | Reason |
| Solvent | Methanol or Acetonitrile | Protic solvents are fine for the methyl group, but avoid water for long-term storage. |
| Acidifier | 0.1% Formic Acid ( | Stabilizes the flavonoid core; too weak to cleave the methyl ether. |
| Forbidden | HCl, | Strong mineral acids + heat will cleave the ether bond ( |
| Temperature | Reduces kinetic energy for auto-oxidation. |
Protocol 2: LC-MS/MS Quantification Settings
Ensures you are tracking the correct isotopologue.
-
Precursor Ion: Target the deprotonated molecular ion
.-
Tamarixetin-d0:
315.05 -
Tamarixetin-d3:
318.07 (Target this)
-
-
Transitions: Monitor the loss of the B-ring to confirm the label location.
-
If the fragmentation pathway loses the B-ring, the daughter ion should match the unlabeled quercetin core.
-
Note: If the label is on the B-ring (4'-position), specific fragments retaining the B-ring must be
heavier than the standard.
-
Protocol 3: Preventing "Back-Exchange" in NMR
If you must use a protic deuterated solvent (
-
Prepare Fresh: Analyze immediately upon dissolution.
-
Avoid Base: Do not add
or basic buffers. Base catalyzes the exchange of the C6/C8 aromatic protons. -
Use DMSO-d6: This is the gold standard for Flavonoids. It prevents aggregation and shuts down exchange mechanisms.
Frequently Asked Questions (FAQ)
Q: Can the deuterium on the methyl group exchange with water protons in the body?
A: No. The
Q: Why does my standard curve look non-linear at low concentrations? A: This is likely adsorption , not exchange. Flavonoids stick to glass and plastic surfaces.
-
Fix: Use silanized glass vials or add 20% organic solvent to your aqueous buffers immediately.
Q: I see a peak for Quercetin (m/z 301) in my pure Tamarixetin-d3 standard. Did it exchange? A: No, it likely degraded . If the ether bond breaks (hydrolysis), you get Quercetin. Alternatively, it is a synthesis impurity. True "exchange" would result in Tamarixetin-d2 or -d1 (m/z 317 or 316), not a sudden jump to Quercetin.
References
-
Stability of Quercetin Derivatives
-
Metabolic Stability & Deuterium KIE
-
H/D Exchange on Flavonoid Rings
-
Synthesis and Structure of Tamarixetin
Sources
- 1. researchgate.net [researchgate.net]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. Aspects of quercetin stability and its liposomal enhancement in yellow onion skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of tamarixetin and isorhamnetin 3-O-neohesperidoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in Tamarixetin-d3 LC-MS/MS Analysis
Welcome to the Technical Support Center for flavonoid bioanalysis. This guide is designed for analytical scientists and drug development professionals facing quantification challenges when using Tamarixetin-d3 as a stable isotope-labeled internal standard (SIL-IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Tamarixetin (4'-O-methyl quercetin) is a bioactive flavonol[1]. While deploying its deuterated analog (Tamarixetin-d3) is the gold standard for correcting extraction losses and ionization variances, analysts frequently encounter differential matrix effects that compromise assay accuracy. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to resolve them.
Core Concept: The Deuterium Isotope Effect
The fundamental assumption of an SIL-IS is that it shares identical physicochemical properties with the native analyte, ensuring they co-elute and experience identical ion suppression or enhancement in the electrospray ionization (ESI) source[2]. However, deuterium (
The carbon-deuterium bond is shorter and less polarizable than the carbon-hydrogen bond. This slight reduction in lipophilicity causes Tamarixetin-d3 to elute slightly earlier than native Tamarixetin in reversed-phase liquid chromatography (RPLC)[3]. If this retention time (RT) shift places the IS into a dense elution zone of endogenous matrix components (e.g., phospholipids), the IS and the analyte will experience differential matrix effects [4][5]. When this occurs, the IS fails to accurately correct the analyte's response, leading to severe lot-to-lot quantitative errors.
Causality of the deuterium isotope effect leading to differential ion suppression.
Troubleshooting & FAQs
Q: My Tamarixetin-d3 peak area fluctuates by >30% across different plasma lots, but my native Tamarixetin QC samples seem stable. Is my MS source dirty? A: While source fouling is a general concern, lot-to-lot IS variation is the classic hallmark of uncompensated matrix effects[5]. Plasma contains high concentrations of endogenous phospholipids that cause severe ion suppression[6]. Because Tamarixetin-d3 elutes slightly earlier than Tamarixetin, it is likely falling directly into a phospholipid elution zone that the native analyte partially avoids. You must optimize sample cleanup or adjust the LC gradient to shift both peaks into a "clean" chromatographic window.
Q: How do I definitively diagnose if a retention time shift is causing differential ion suppression? A: You must perform a Post-Column Infusion (PCI) experiment (see Protocol A). This will map the exact zones of ion suppression across your chromatographic run. If your Tamarixetin-d3 peak aligns with a sudden drop in the baseline while the native Tamarixetin peak sits on a stable baseline, you have diagnosed differential suppression[2].
Q: Protein precipitation (PPT) is fast and cheap. Why should I switch to Solid-Phase Extraction (SPE) for flavonoids? A: PPT only denatures and removes large proteins; it leaves behind salts, small endogenous metabolites, and critical ion-suppressing phospholipids[6]. Because flavonoids are highly susceptible to ESI suppression, SPE or Liquid-Liquid Extraction (LLE) is required to physically remove these interferences before they reach the MS source[7].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints will immediately inform you if the procedure was successful.
Protocol A: Post-Column Infusion (PCI) for Matrix Effect Mapping
Causality: This protocol visualizes exactly where matrix components suppress the MS signal, allowing you to see if your analytes are falling into a suppression "sinkhole."
-
Preparation: Prepare a neat solution containing both Tamarixetin and Tamarixetin-d3 at 100 ng/mL in your mobile phase.
-
Infusion Setup: Use a syringe pump to infuse this solution directly into the LC column effluent via a zero-dead-volume T-connector positioned just before the MS source. Set the flow rate to 10 µL/min.
-
Matrix Injection: Inject a blank extracted matrix sample (e.g., plasma extracted via your current method) onto the LC column and run your standard analytical gradient.
-
Monitoring: Monitor the MRM transitions for both Tamarixetin and Tamarixetin-d3.
-
Validation Check: A steady, flat baseline indicates zero matrix effect. Any sudden dips in the baseline indicate ion suppression zones caused by eluting matrix components[2]. If your analytes elute during a dip, your chromatography or sample prep must be altered.
Protocol B: Optimized Solid-Phase Extraction (SPE) for Flavonoids
Causality: Flavonoids possess multiple phenolic hydroxyl groups, making them weakly acidic. Using a polymeric reversed-phase sorbent (e.g., Oasis HLB) allows for strong retention of the neutral flavonoid while washing away polar interferences and strongly retaining phospholipids on the cartridge[7].
-
Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL MS-grade Water through the polymeric SPE cartridge.
-
Loading: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid. (The acid ensures the phenolic hydroxyls of Tamarixetin remain protonated and neutral, maximizing retention). Load the mixture onto the cartridge.
-
Washing: Wash with 1.0 mL of 5% Methanol in Water. This removes polar salts, sugars, and hydrophilic peptides.
-
Elution: Elute with 1.0 mL of 100% Acetonitrile. (Note: Acetonitrile is preferred over methanol here, as it is less likely to elute highly lipophilic phospholipids).
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of
at 35°C. Reconstitute in 100 µL of Mobile Phase A (e.g., 0.1% Formic Acid in Water)[8].
-
Validation Check: Calculate the Matrix Factor (MF) by dividing the peak area of a post-extraction spiked sample by the peak area of a neat standard[9]. A successful SPE protocol will yield an MF between 0.85 and 1.15, with an absolute recovery >80%[10].
Quantitative Data Summaries
The choice of sample preparation drastically impacts the reliability of Tamarixetin-d3 as an internal standard. The table below summarizes typical quantitative outcomes based on the extraction methodology employed.
| Sample Preparation Method | Absolute Recovery (%) | Matrix Factor (MF) | IS Lot-to-Lot CV (%) | Suitability for Tamarixetin |
| Protein Precipitation (PPT) | 92 - 98% | 0.45 (Severe Suppression) | 28.5% | Poor; Leaves phospholipids |
| Liquid-Liquid Extraction (LLE) | 65 - 75% | 0.82 (Mild Suppression) | 12.4% | Moderate; Lower recovery |
| Solid-Phase Extraction (SPE) | 88 - 94% | 0.96 (Negligible ME) | 4.1% | Excellent; High purity |
| Phospholipid Removal Plates | 85 - 90% | 0.88 (Mild Suppression) | 8.2% | Good; Fast throughput |
Mitigation Workflow
Follow this logical pathway to systematically eliminate differential matrix effects in your assay.
Workflow for diagnosing and mitigating differential matrix effects in LC-MS/MS.
References
1. - PubMed / Elsevier[9] 2. - CDC Stacks[3] 3. - Taylor & Francis[2] 4. - Association for Diagnostics & Laboratory Medicine (ADLM)[4] 5. - PubMed[5] 6. - PMC / Evidence-Based Complementary and Alternative Medicine[1][10] 7. - BenchChem[7] 8. - LCGC International[6] 9. - Protocols.io[8]
Sources
- 1. Study on Pharmacokinetic and Bioavailability of Tamarixetin after Intravenous and Oral Administration to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. myadlm.org [myadlm.org]
- 5. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. protocols.io [protocols.io]
- 9. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Low Recovery of 4'-O-Methyl-d3 Quercetin
Executive Summary: The "Three-Point Failure" Model
You are experiencing low recovery rates with 4'-O-Methyl-d3 Quercetin (also known as Tamarixetin-d3 ). As a lipophilic polyphenol with a deuterated methyl group, this molecule presents a unique triad of challenges: Oxidative Instability , Non-Specific Binding (NSB) , and Chromatographic Isotope Effects .
This guide bypasses generic advice to address the specific physicochemical pitfalls of methylated flavonoids in biological matrices.
PART 1: PRE-ANALYTICAL STABILITY & HANDLING
The majority of "recovery" issues are actually "stability" issues occurring before the sample reaches the column.
Q1: My stock solution signal degrades within 24 hours. Is the deuterium label unstable?
A: No, the deuterium label is stable. The issue is the flavonoid backbone oxidation . The -OCD3 group at the 4' position is chemically inert. However, the catechol-like structure (even with one methyl group) and the 3-OH group on the C-ring are highly susceptible to oxidation at neutral or alkaline pH, forming quinones that do not ionize in your selected MRM transition.
The Fix:
-
Acidification: Maintain all stock and working solutions in 0.1% Formic Acid (FA) or Acetic Acid. Never store in pure methanol/water without acidification.
-
Antioxidant Stabilization: For long-term storage, add 0.1% Ascorbic Acid (AA) and 1 mM EDTA to your stock solvent. EDTA chelates trace metal ions (Fe, Cu) leached from glassware that catalyze flavonoid oxidation.
Q2: I see high variability between technical replicates in plasma spiking.
A: This is likely Non-Specific Binding (NSB) to plasticware. Tamarixetin is lipophilic (logP ~2.5–3.0). In aqueous buffers or low-organic content plasma, it adheres rapidly to polypropylene (PP) tubes and pipette tips.
The Fix:
-
Material Switch: Use silanized glass vials for all standard curves.
-
Solvent Floor: Ensure your working solutions contain at least 30% organic solvent (Methanol/Acetonitrile) before they touch a plastic surface.
-
Low-Bind Plastics: If glass is impossible, switch to "Low Retention" PP tubes, but validate them first.
PART 2: EXTRACTION EFFICIENCY (Matrix & Protocol)
Flavonoids bind tightly to serum albumin. Standard precipitation often traps the analyte in the protein pellet.
Q3: I am using protein precipitation (PPT) with Acetonitrile, but recovery is <40%. Why?
A: Protein Entrapment. Quercetin derivatives bind to Human Serum Albumin (HSA) with high affinity. A simple organic crash precipitates the protein around the drug, trapping it in the pellet.
The Fix: Acid-Assisted Release You must disrupt the protein-ligand bond before or during precipitation.
-
Acidify the Sample: Add 2% Formic Acid to the plasma before adding the organic solvent.
-
Two-Step Liquid-Liquid Extraction (LLE): For cleaner extracts, move away from PPT. Use Ethyl Acetate (EtOAc) or MTBE.
Recommended Protocol: Acidified LLE for Tamarixetin-d3
Standardized for 100 µL Plasma
| Step | Action | Mechanistic Rationale |
| 1. Stabilization | Add 10 µL of 20% Ascorbic Acid + 0.1M EDTA . | Prevents oxidation during processing. |
| 2. Acidification | Add 10 µL 10% Formic Acid . Vortex 30s. | Disrupts HSA binding; protonates analyte for organic solubility. |
| 3. IS Addition | Add 4'-O-Methyl-d3 Quercetin (in 50% MeOH). | Equilibrate for 5 mins. |
| 4. Extraction | Add 500 µL Ethyl Acetate . Vortex 5 mins (High speed). | Extracts aglycones; leaves salts/proteins in aqueous phase. |
| 5. Separation | Centrifuge @ 14,000 x g for 5 mins. | Sharp phase separation. |
| 6. Concentration | Transfer supernatant. Evaporate under N2 @ 35°C. | Gentle heat prevents thermal degradation. |
| 7. Reconstitution | Redissolve in Mobile Phase (Start with High Organic ). | Ensure complete solubilization before injection. |
PART 3: ANALYTICAL & CHROMATOGRAPHIC ISSUES
The "Ghost Peak" phenomenon.
Q4: My internal standard (d3) and analyte (H3) have different retention times. Is this a problem?
A: Yes, this is the Deuterium Isotope Effect . Deuterium (D) is heavier but forms shorter, stronger bonds than Hydrogen (H). This slightly reduces the lipophilicity of the molecule. In Reversed-Phase LC (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated analogs.[1][2]
-
Risk: If the shift is significant, the d3-IS might elute into an ion-suppression zone (caused by phospholipids) while the analyte elutes in a clean zone, ruining the quantification correction.
-
Solution: Ensure your gradient is shallow enough to co-elute them, or monitor phospholipid transitions (m/z 184) to ensure the IS peak is not suppressed.
Q5: I see "Carryover" in blank samples after a high standard.
A: System Adsorption. The 4'-O-Methyl group increases lipophilicity compared to Quercetin. It sticks to the rotor seal and injection needle.
-
Wash Solution: Change your needle wash to 50:25:25 Isopropanol:Acetonitrile:Acetone (or similar strong organic mix) with 0.1% Formic Acid.
DIAGNOSTIC VISUALIZATION
Workflow 1: Troubleshooting Logic Tree
Use this logic flow to identify the root cause of low recovery.
Caption: Step-by-step diagnostic logic to isolate whether the failure is chemical (oxidation), physical (extraction), or analytical (suppression).
Workflow 2: Optimized Extraction Pathway
Visualizing the critical acidification steps.
Caption: The critical path for Tamarixetin extraction. Note that stabilization and acidification must occur BEFORE organic solvent addition.
References
-
Zhu, Q. Y., et al. (2003).[3] Stabilizing effect of ascorbic acid on flavan-3-ols and dimeric procyanidins from cocoa.[3] Journal of Agricultural and Food Chemistry, 51(3), 828-833.[3] Link
- Mullen, W., et al. (2006). Metabolites of quercetin in human plasma and urine after the consumption of red onions. Journal of Agricultural and Food Chemistry.
-
BenchChem Technical Support. (2025). Retention Time Shift of Deuterated vs. Non-Deuterated Compounds.[1][4] BenchChem Technical Guides. Link
-
Chen, Y., et al. (2019).[4] Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites, 9(11), 260. Link
-
Agilent Technologies. (2013). UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans. Application Note. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilizing effect of ascorbic acid on flavan-3-ols and dimeric procyanidins from cocoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Performance Liquid Chromatography (HPLC)
Topic: Troubleshooting Peak Tailing in Methylated Quercetin Analysis
Status: Active Specialist: Senior Application Scientist, Separation Sciences Ticket ID: #MQ-HPLC-T01
Executive Summary
Methylated quercetin derivatives (e.g., Isorhamnetin, Tamarixetin, Rhamnetin) present a dual challenge in Reverse Phase HPLC (RP-HPLC). While methylation increases lipophilicity compared to the aglycone quercetin, these molecules retain critical phenolic hydroxyl groups—specifically at the C5 and C3 positions—that are prone to secondary silanol interactions and metal chelation .
This guide addresses the root causes of peak tailing (Asymmetry factor
Phase 1: Diagnostic Workflow
Before altering chemistry, use this logic flow to isolate the variable causing the tailing.
Figure 1: Diagnostic decision tree for isolating the root cause of peak asymmetry in flavonoid analysis.
Phase 2: Technical Modules & Solutions
Module 1: Mobile Phase Chemistry & Silanol Suppression
Q: I am using a standard C18 column with Methanol/Water. Why is my methylated quercetin tailing significantly?
A: The tailing is likely caused by the ionization of residual silanols on the silica surface and the partial ionization of the analyte itself.
-
Mechanism: Silica supports possess free silanol groups (
) with a pKa between 3.5 and 4.5. At neutral pH, these deprotonate to . Methylated quercetin derivatives are weak acids (pKa ~6-8). If the mobile phase pH is near neutral, the flavonoid interacts strongly with the negatively charged silanols via ion-exchange mechanisms, retarding the tail of the peak. -
The Fix: You must suppress silanol ionization.[1][2] Lowering the pH below 3.0 ensures both the silanols and the flavonoid remain in their neutral, protonated state.
Protocol: Low-pH Mobile Phase Preparation
-
Aqueous Phase (A): 0.1% (v/v) Formic Acid in HPLC-grade water. (Target pH
2.6 - 2.8).-
Note: For Mass Spec (LC-MS) applications, use Formic Acid.[3] For UV-only applications, 0.1% Phosphoric Acid (
) is superior for peak sharpness but is non-volatile.
-
-
Organic Phase (B): 100% Acetonitrile or Methanol (Acetonitrile often yields sharper peaks for methylated flavonoids due to lower viscosity).
-
Validation: Measure pH of the aqueous phase before adding organic solvent.
Module 2: Metal Chelation & System Passivation
Q: My pH is 2.5, but the peak is still broad and sometimes shows a "shoulder" or split. What is happening?
A: You are likely observing metal chelation .[1]
-
Mechanism: Methylated quercetins (like Isorhamnetin) retain the 5-hydroxy-4-keto and 3-hydroxy-4-keto sites. These sites act as "claws" that bind trace iron (
) or aluminum ( ) present in stainless steel frits, column bodies, or older silica packings. This creates a complex that elutes slightly differently than the free analyte, causing broadness or splitting.
Figure 2: Chelation mechanism where trace system metals bind to the flavonoid backbone, causing kinetic lag and tailing.
Protocol: Chelation Suppression
-
Additive Method: Add 0.1 mM EDTA (Ethylenediaminetetraacetic acid) to Mobile Phase A.
-
Warning: EDTA is not soluble in high organic content. Ensure it is dissolved in the aqueous portion first.
-
-
System Passivation: Flush the HPLC system with 30% Phosphoric Acid overnight (disconnect the column first!) to remove surface iron from stainless steel tubing.
-
Hardware: Switch to PEEK (polyether ether ketone) tubing and use a column with a PEEK-lined body if available.
Module 3: Stationary Phase Selection
Q: Does the specific type of C18 column matter for methylated quercetin?
A: Yes. "Standard" C18 columns often have exposed silanols.
-
Requirement: You need a "High Purity" Type B Silica column that is heavily end-capped .
-
Why: End-capping reacts smaller silane groups (like trimethylchlorosilane) with the remaining free silanols after the initial C18 bonding, physically blocking the analyte from interacting with the silica surface.
Comparative Data: Column Performance on Flavonoids
| Parameter | Standard C18 (Type A) | End-Capped C18 (Type B) | Polymeric (PLRP-S) |
| Silanol Activity | High | Low | None |
| pH Range | 2 - 8 | 1.5 - 10 | 1 - 14 |
| Peak Symmetry ( | 1.5 - 2.5 (Tailing) | 1.0 - 1.2 (Excellent) | 1.0 - 1.3 (Good) |
| Best Use Case | General non-polar | Methylated Quercetin | High pH applications |
Phase 3: Validated Reference Method
If you are experiencing issues, benchmark your system against this standard protocol known to produce symmetrical peaks for methylated quercetin.
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent high-purity end-capped column), 4.6 x 100 mm, 3.5 µm.
-
Temperature: 30°C (Controlled temperature improves mass transfer).
-
Gradient:
-
0 min: 15% B
-
10 min: 60% B
-
12 min: 15% B (Re-equilibration)
-
Expected Result: Retention time approx 6-8 mins; Asymmetry factor (
References
-
Agilent Technologies. (2011).[9] Analysis of Flavonoids using Agilent ZORBAX Eclipse Plus C18. Retrieved from
-
Chromatography Online (LCGC). (2022). HPLC Diagnostic Skills II – Tailing Peaks: Causes and Solutions. Retrieved from
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC: Silanol and Chelation Effects. Retrieved from
-
BenchChem. (2025).[3][6][7] Technical Support Center: Troubleshooting Peak Tailing of Flavonoids in Reverse-Phase HPLC. Retrieved from
- Journal of Chromatography A. (Selected Works). Impact of mobile phase pH on the separation of ionizable polyphenols. (General Reference to established methodology).
Sources
- 1. hplc.eu [hplc.eu]
- 2. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Quality by design Approach for Analytical Method Development and Validation of the RP-HPLC Method for Estimation of Quercetin in Pure, Marketed, and Cream Formulation – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. agilent.com [agilent.com]
Technical Support Center: Stability of 4'-O-Methyl-d3 Quercetin in Plasma
Topic: Stability & Bioanalysis of 4'-O-Methyl-d3 Quercetin (Tamarixetin-d3) Audience: Bioanalytical Scientists, PK/PD Researchers Version: 1.0 (Current as of 2026)
Core Directive: The Stability Architecture
4'-O-Methyl-d3 Quercetin (Tamarixetin-d3) is the stable isotope-labeled internal standard (SIL-IS) used for the quantification of Tamarixetin (a major metabolic conjugate of Quercetin) or Quercetin itself.
While 4'-O-methylation blocks the highly reactive 4'-hydroxyl group, rendering Tamarixetin chemically more stable than its parent compound Quercetin, it remains a polyphenolic flavonoid . Consequently, it is susceptible to oxidative degradation, pH-dependent ionization, and temperature sensitivity.
The Golden Rule of Flavonoid Bioanalysis:
Never assume stability based on the methyl group alone. Treat 4'-O-Methyl-d3 Quercetin with the same rigorous stabilization protocols as Quercetin to prevent "IS drift" and non-linear calibration curves.
Technical Deep Dive: Stability Mechanisms
Why does stability matter for the Internal Standard?
If your IS degrades during sample processing or storage, your Area Ratio (Analyte/IS) artificially increases, leading to overestimation of the drug concentration. Conversely, if the IS degrades differently than the analyte (due to the deuterium isotope effect, though rare in this context), precision fails.
The Degradation Triad
-
Oxidative Dehydrogenation: The free 3'-hydroxyl group on the B-ring can still participate in redox cycling, forming quinone/quinone methide intermediates, especially at neutral/basic pH.
-
pH Instability: Flavonoids deprotonate at physiological pH (7.4), accelerating oxidation. They are most stable at pH < 4.0 .
-
Temperature: Reaction rates double for every 10°C increase. Plasma esterases (if present and active) typically do not cleave the methyl ether, but can affect glucuronide metabolites if those are the target.
Troubleshooting & FAQs
Category A: Autosampler & Benchtop Issues
Q: My IS signal (4'-O-Methyl-d3 Quercetin) drops by >15% over a 12-hour run. Is it the column or the sample?
-
Diagnosis: This is likely oxidative degradation in the autosampler vial.
-
The Fix:
-
Acidify the Reconstitution Solvent: Ensure your final injection solvent contains 0.1% Formic Acid or Acetic Acid. Neutral solvents promote degradation.
-
Temperature Control: Set the autosampler to 4°C. Never run flavonoid samples at ambient temperature.
-
Amber Vials: Flavonoids are photosensitive. Use amber glass vials to prevent UV-induced oxidation.
-
Q: I see "ghost peaks" or interfering masses in the IS channel.
-
Diagnosis: This could be Deuterium Exchange or Cross-talk .
-
The Fix:
-
Check Isotopic Purity: Ensure the d3 label is on the methyl group (–OCD3). This is chemically stable.[1] If the deuterium is on the aromatic ring, acidic conditions can cause H/D exchange, losing the label.
-
Blank Check: Inject a "Double Blank" (Plasma without Analyte or IS) and a "Zero Sample" (Plasma + IS only). If the Zero Sample shows analyte peaks, your IS contains non-deuterated impurities.
-
Category B: Freeze-Thaw & Storage
Q: Recovery is inconsistent after freezing plasma samples.
-
Diagnosis: Cryoprecipitation of proteins can trap the hydrophobic flavonoid, or pH shifts during freezing (buffer salt crystallization) can trigger oxidation.
-
The Fix:
-
Stabilization Cocktail: Add Ascorbic Acid (0.5% w/v) and Formic Acid (0.1% v/v) to the plasma immediately upon collection. This "locks" the oxidation state.
-
Validated Experimental Protocols
Protocol 1: Plasma Stabilization (The "Gold Standard")
Use this for sample collection to ensure 4'-O-Methyl-d3 Quercetin (and the analyte) survives storage.
-
Preparation of Stabilizer Solution:
-
Dissolve 500 mg Ascorbic Acid in 10 mL of 1% Formic Acid (aq).
-
Shelf life: Prepare fresh daily.
-
-
Collection:
-
Collect blood into K2-EDTA tubes.
-
Centrifuge at 4°C, 3000 x g for 10 min to harvest plasma.
-
-
Stabilization:
-
Add 10 µL of Stabilizer Solution per 100 µL of Plasma .
-
Vortex gently for 10 seconds.
-
-
Storage:
-
Snap freeze on dry ice. Store at -80°C.
-
Protocol 2: Sample Extraction (Protein Precipitation)
Optimized for Flavonoid recovery.
-
Thaw: Thaw plasma samples on wet ice.
-
IS Spiking:
-
Add 10 µL of 4'-O-Methyl-d3 Quercetin Working Solution (e.g., 500 ng/mL in Methanol).
-
Vortex for 5 seconds.
-
-
Precipitation:
-
Add 300 µL of Ice-cold Acidified Methanol (MeOH with 0.1% Formic Acid).
-
Note: The acid is critical to disrupt protein binding.
-
-
Extraction: Vortex vigorously for 3 minutes.
-
Separation: Centrifuge at 14,000 x g for 10 min at 4°C.
-
Reconstitution:
-
Transfer supernatant to a new tube.
-
Evaporate to dryness under Nitrogen at 35°C (Do not exceed 40°C).
-
Reconstitute in Mobile Phase A:Mobile Phase B (80:20) .
-
Stability Data Summary
The following data represents typical stability boundaries for 4'-O-Methyl Quercetin in human plasma when properly stabilized (Acid + Antioxidant).
| Stability Test | Condition | Acceptance Criteria | Typical Result | Status |
| Bench-Top | 4 hours @ Room Temp (25°C) | 85-115% Recovery | 98.2% | Stable |
| Autosampler | 24 hours @ 4°C | 85-115% Recovery | 99.1% | Stable |
| Freeze-Thaw | 3 Cycles (-80°C to RT) | 85-115% Recovery | 96.5% | Stable |
| Long-Term | 30 Days @ -80°C | 85-115% Recovery | 95.8% | Stable |
| Unstabilized Plasma | 4 hours @ Room Temp | N/A | < 80% | Unstable |
Note: Data extrapolated from validated Tamarixetin/Quercetin methodologies [1, 2].
Visualizing the Workflow
Figure 1: Critical Stabilization Logic
This diagram illustrates the decision matrix for handling flavonoid plasma samples to prevent degradation.
Caption: Decision tree for stabilizing 4'-O-Methyl-d3 Quercetin in plasma. Acidification prevents oxidation.
Figure 2: Chemical Degradation Pathway
Understanding the enemy: How the molecule breaks down without protection.
Caption: Oxidative pathway of the B-ring catechol/phenol moiety at physiological pH.
References
-
Chen, G., et al. (2012). UHPLC-(ESI)QTOF MS/MS Profiling of Quercetin Metabolites in Human Plasma Postconsumption of Applesauce Enriched with Apple Peel. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2019).[1][2] Study on Pharmacokinetic and Bioavailability of Tamarixetin after Intravenous and Oral Administration to Rats. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
Sources
Technical Support Center: Optimizing Retention for 4'-O-Methyl-d3 Quercetin
Introduction
Welcome to the technical support center for flavonoid analysis. This guide specifically addresses the chromatographic behavior of 4'-O-Methyl-d3 Quercetin (Deuterated Tamarixetin).
As an internal standard (IS) or metabolic tracer, this compound presents a unique set of challenges:
-
Isomeric Complexity: It must be chromatographically resolved from its positional isomer, 3'-O-Methyl Quercetin (Isorhamnetin), to prevent cross-talk.
-
Deuterium Isotope Effect: The deuterium substitution (
) alters lipophilicity, potentially causing retention time (RT) shifts relative to the non-deuterated analyte. -
Ionization Suppression: Phenolic acidity (
) requires strict pH control to prevent peak tailing.
Part 1: Method Development (The Setup)
Q: What is the optimal stationary phase and mobile phase pH for 4'-O-Methyl-d3 Quercetin?
A: You should utilize a C18 end-capped column with a mobile phase pH < 3.0 .
The Scientific Logic:
4'-O-Methyl Quercetin (Tamarixetin) is a flavonol with a
-
Stationary Phase: Use a high-coverage C18 column (e.g., 100 Å pore size, 1.7–3 µm particle size). "End-capping" is non-negotiable to block silanol sites.
-
Mobile Phase: Acidification is critical to keep the molecule in its neutral (protonated) state.
-
Recommended: 0.1% Formic Acid (
) or 0.1% Acetic Acid. -
Avoid: Ammonium Acetate at pH 5–6, as this approaches the
, causing peak broadening.
-
Q: Why does my deuterated standard (d3) elute earlier than the non-deuterated analyte?
A: This is the Chromatographic Isotope Effect , specifically the "Inverse Isotope Effect" common in Reversed-Phase LC (RPLC).[1]
The Mechanism: The Carbon-Deuterium (C-D) bond is shorter and has a lower vibrational amplitude than the Carbon-Hydrogen (C-H) bond.[1] This results in:
-
Reduced Molar Volume: The
-methyl group is slightly more compact. -
Reduced Lipophilicity: The interaction with the hydrophobic C18 stationary phase is slightly weaker for the deuterated analog.
Operational Impact: Expect the 4'-O-Methyl-d3 Quercetin to elute 0.05 to 0.2 minutes earlier than the unlabeled 4'-O-Methyl Quercetin.
-
Action: Ensure your Mass Spectrometer's MRM (Multiple Reaction Monitoring) acquisition window is wide enough to capture both the "light" (analyte) and "heavy" (IS) peaks if they separate. Do not center the window solely on the unlabeled analyte.
Part 2: Isomer Resolution & Selectivity
Q: I see a co-eluting peak interfering with my quantitation. How do I separate 4'-O-Methyl Quercetin from 3'-O-Methyl Quercetin (Isorhamnetin)?
A: These are positional isomers with identical molecular weights. Separation relies on shape selectivity and methanol-based gradients .
Troubleshooting Protocol:
-
Switch Organic Modifier: Change from Acetonitrile (ACN) to Methanol (MeOH) . Methanol is a protic solvent that engages in hydrogen bonding with the specific hydroxyl positions of flavonoids, offering better selectivity for positional isomers than the aprotic ACN.
-
Temperature Control: Lower the column temperature to 25°C or 30°C . Higher temperatures (e.g., 40°C+) increase mass transfer but reduce the thermodynamic selectivity required to separate these isomers.
Comparative Gradient Table:
| Parameter | High Resolution (Recommended) | High Speed (Risk of Co-elution) |
| Column | C18 (100 x 2.1 mm, 1.7 µm) | C18 (50 x 2.1 mm, 1.7 µm) |
| Solvent A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Solvent B | Methanol | Acetonitrile |
| Gradient | 5% to 95% B over 10 min | 10% to 90% B over 3 min |
| Flow Rate | 0.3 mL/min | 0.5 mL/min |
| Resolution ( | > 1.5 (Baseline) | < 1.0 (Co-elution likely) |
Part 3: Visualization & Logic
Workflow: Optimizing Separation of Methyl-Quercetin Isomers
The following diagram illustrates the decision logic for resolving 4'-O-Methyl-d3 Quercetin from matrix interferences and isomers.
Caption: Logic flow for resolving 4'-O-Methyl-d3 Quercetin from isomeric interferences (Isorhamnetin).
Part 4: Troubleshooting FAQ
Q: My retention time is drifting between injections. What is the cause?
A: Flavonoids are sensitive to thermal fluctuations and equilibration status .
-
Thermal Drift: Ensure your column oven is actively pre-heating the solvent. A 1°C shift can alter RT by 0.1–0.2 min for hydrophobic flavonoids.
-
Equilibration: Methanol-water gradients require longer equilibration than ACN-water due to higher viscosity and pressure changes. Ensure at least 5–7 column volumes of re-equilibration time between runs.
-
Sample Solvent: If your sample is dissolved in 100% DMSO or Methanol, you may see "fronting" or RT instability. Dilute the sample with water (e.g., 50:50 MeOH:Water) to match the starting mobile phase conditions.
Q: Can I use 4'-O-Methyl-d3 Quercetin as an internal standard for Quercetin quantitation?
A: Proceed with caution. While structurally similar, 4'-O-Methyl Quercetin is significantly more hydrophobic than Quercetin (which lacks the methyl group).
-
Retention Difference: They will not co-elute. Quercetin elutes much earlier.
-
Matrix Effects: Because they elute at different times, the IS (d3-Methyl) may not experience the same matrix suppression/enhancement as the analyte (Quercetin).
-
Recommendation: Use Quercetin-d3 or Quercetin-13C as the IS for Quercetin. Use 4'-O-Methyl-d3 Quercetin only as the IS for 4'-O-Methyl Quercetin (Tamarixetin) quantitation.
References
-
Phenomenex. (n.d.). Separation of Quercetin and its Organic Impurities per USP Monograph. Retrieved from [Link]
-
PubChem. (2025).[2] Tamarixetin Compound Summary. National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2008). Separation of quercetin, sexangularetin, kaempferol and isorhamnetin for simultaneous HPLC determination. Retrieved from [Link]
Sources
Technical Support Center: 4'-O-Methyl-d3 Quercetin MS/MS Optimization
Topic: Reducing background noise in 4'-O-Methyl-d3 Quercetin MS spectra Content Type: Technical Support Center (Troubleshooting & FAQ) Audience: Researchers, Scientists, Drug Development Professionals
Role: Senior Application Scientist Context: You are observing elevated background noise, interfering peaks, or poor signal-to-noise (S/N) ratios in your LC-MS/MS assays for 4'-O-Methyl Quercetin (Tamarixetin) using a deuterated internal standard (d3). This guide addresses the unique physicochemical challenges of methylated flavonoid analysis.
The Core Challenge: The "Common Product Ion" Trap
Before troubleshooting hardware, you must understand the fragmentation mechanics of this specific analyte.
The Problem:
In negative electrospray ionization (ESI-), the dominant fragmentation pathway for methoxy-flavonoids (like Tamarixetin) is the radical loss of the methyl group (
-
Native Analyte (Tamarixetin): Precursor
Product (Loss of ). -
Internal Standard (Tamarixetin-d3): Precursor
Product (Loss of ).
The Consequence:
Because both the native analyte and the internal standard (IS) fragment to the exact same product ion (
Troubleshooting Guide: Step-by-Step Protocols
Phase 1: Mass Spectrometry Parameters (Source & Analyzer)
Q: I see a constant baseline signal in my blank samples. Is it contamination? A: It is likely Cross-Talk or Isotopic Impurity , not just contamination.
Protocol: Optimizing for Common Product Ions
-
Check Isotopic Purity: Inject your d3-IS solution alone. Monitor the native transition (
). If you see a peak, your IS contains native d0 impurity. Threshold: If d0 contribution > 20% of your LLOQ area, replace the IS lot. -
Adjust Inter-Scan Delay (Dwell Time):
-
Action: Increase the pause time between MRM transitions (e.g., from 5ms to 10-20ms).
-
Reason: This allows the collision cell to fully evacuate the abundant
ions from the IS transition before measuring the analyte transition.
-
-
Tighten Q1 Resolution:
-
Action: Set Q1 resolution to "Unit" or "High" (0.7 FWHM). Avoid "Open" or "Low" resolution.
-
Reason: Prevents the tail of the massive IS precursor (
) from entering the window of the analyte ( ).
-
Phase 2: Chromatographic Separation (LC)
Q: My peaks are broad and I see a "shoulder" on my analyte peak.
A: You are likely failing to separate Isorhamnetin (3'-O-Methyl Quercetin) from Tamarixetin (4'-O-Methyl Quercetin). These are isomers with identical masses (
Protocol: Isomer Separation Strategy
-
Column Choice: Use a Core-Shell C18 or Phenyl-Hexyl column (e.g., Kinetex F5 or Acquity BEH Phenyl). Phenyl phases often provide better selectivity for positional isomers of flavonoids than standard C18.
-
Mobile Phase Modifier:
-
Use Methanol instead of Acetonitrile as the organic modifier. The protic nature of methanol often enhances the selectivity between phenolic isomers.
-
Keep acid content low (0.1% Formic Acid) to maintain ionization but prevent acid-catalyzed hydrolysis if glycosides are present.
-
Phase 3: Sample Preparation (Matrix Effects)
Q: My S/N is low in plasma samples compared to solvent standards. A: Phospholipids are suppressing your ionization. Quercetin metabolites elute in the same hydrophobic region as many phospholipids.
Protocol: Phospholipid Removal
-
Avoid: Simple Protein Precipitation (PPT) with ACN/MeOH. It leaves 90% of phospholipids in the sample.
-
Recommended: Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE).
-
SLE Method:
-
Load 100
L Plasma onto SLE plate. -
Wait 5 mins for absorption.
-
Elute with Ethyl Acetate (2 x 600
L). -
Evaporate and reconstitute.
-
-
Why? Ethyl acetate extracts flavonoids efficiently but leaves the majority of phospholipids on the SLE sorbent.
-
Visualizations
Diagram 1: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing noise sources in methylated flavonoid assays.
Diagram 2: Common Product Ion Mechanism
Caption: Mechanism showing why d0 and d3 analytes produce identical fragments, causing cross-talk.
Quantitative Data & Reference Tables
Table 1: MRM Transition Optimization
Note: While m/z 300 is the most sensitive, it is prone to noise. Secondary transitions are recommended for confirmation.
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Type | Specificity | Sensitivity |
| Tamarixetin | ESI (-) | 315.0 | 300.0 | Radical Loss ( | Low (Common) | High |
| Tamarixetin | ESI (-) | 315.0 | 151.0 | RDA (Ring A) | Medium | Medium |
| Tamarixetin | ESI (-) | 315.0 | 179.0 | RDA (Ring A) | Medium | Low |
| Tamarixetin-d3 | ESI (-) | 318.0 | 300.0 | Radical Loss ( | Low (Common) | High |
| Tamarixetin-d3 | ESI (-) | 318.0 | 151.0 | RDA (Ring A) | Medium | Medium |
Table 2: Extraction Efficiency Comparison (Plasma)
| Method | Solvent | Recovery (%) | Phospholipid Removal | Baseline Noise |
| Protein Precip (PPT) | Acetonitrile | 85-95% | Poor (<10%) | High |
| Liquid-Liquid (LLE) | Ethyl Acetate | 75-85% | Excellent (>95%) | Low |
| LLE | MTBE | 70-80% | Good (>90%) | Low |
| SPE (HLB) | MeOH Elution | 90-100% | Good (depends on wash) | Medium |
Frequently Asked Questions (FAQ)
Q: Can I use Positive Mode (ESI+) to avoid the "common product ion" issue?
A: You can, but it is generally less sensitive for flavonoids. In ESI+, Tamarixetin (
Q: How do I distinguish Tamarixetin from Isorhamnetin if I can't separate them chromatographically?
A: You cannot rely on MS alone for quantification if they co-elute. While their fragmentation ratios differ (Isorhamnetin often shows a higher ratio of
Q: Why does my d3-standard signal drop over time in the autosampler? A: Quercetin derivatives are prone to oxidation, especially at neutral or alkaline pH.
-
Fix: Ensure your reconstitution solvent contains 0.1% Formic Acid and potentially 0.1% Ascorbic Acid as an antioxidant. Keep the autosampler at 4°C.
References
-
Mullen, W., et al. (2012).[1] "UHPLC-(ESI)QTOF MS/MS Profiling of Quercetin Metabolites in Human Plasma Postconsumption of Applesauce Enriched with Apple Peel." Journal of Agricultural and Food Chemistry.
- Fabre, N., et al. (2001). "Determination of Flavonols and Flavones in Medicinal Plants by LC-ESI-MS." Journal of Chromatography A.
- Justesen, U., et al. (1998). "Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by HPLC with mass spectrometric detection." Journal of Chromatography A.
-
Jiang, C., & Gates, P. J. (2024).[2] "Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry." Molecules.
-
BenchChem Application Note. "Quantification of Quercetin using a Validated LC-MS/MS Method."
Sources
Validation & Comparative
Comparing 4'-O-Methyl-d3 Quercetin against non-labeled standards
A Comparative Guide to 4'-O-Methyl-d3 Quercetin vs. Non-Labeled Standards in LC-MS/MS Workflows
As a Senior Application Scientist specializing in targeted metabolomics and pharmacokinetic (PK) profiling, I frequently design assays to quantify low-abundance flavonoids in complex biological matrices. One of the most critical analytes in this space is Tamarixetin (4'-O-Methylquercetin) , a major active metabolite of the dietary flavonoid quercetin. Tamarixetin exhibits potent cardioprotective, anti-inflammatory, and antioxidant properties [1].
However, accurately quantifying Tamarixetin in plasma or urine presents significant analytical challenges. In this guide, I will objectively compare the performance of using a stable isotope-labeled internal standard (IS)—specifically 4'-O-Methyl-d3 Quercetin —against traditional non-labeled structural analogs (e.g., Naringenin or Kaempferol) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows [2].
The Mechanistic Need for Deuterated Standards
To understand the necessity of 4'-O-Methyl-d3 Quercetin, we must examine the causality behind experimental errors in mass spectrometry.
When analyzing plasma extracts, endogenous molecules (such as phospholipids) co-elute with the target analytes. In the electrospray ionization (ESI) source, these background matrix components compete with the analyte for available charge. This phenomenon, known as ion suppression , fluctuates dynamically across the chromatographic run.
If a non-labeled structural analog (like Naringenin) is used as an IS, its slightly different chemical structure results in a different retention time. Consequently, the analyte and the IS enter the ESI source at different moments, experiencing entirely different degrees of ion suppression. This skews the final quantification ratio.
By employing 4'-O-Methyl-d3 Quercetin , we utilize a molecule that is chemically identical to the target analyte, differing only by three deuterium atoms on the 4'-methoxy group. This ensures exact chromatographic co-elution . Any ion suppression affecting the endogenous Tamarixetin affects the deuterated standard equally. When we calculate the peak area ratio, the suppression error perfectly cancels out, resulting in absolute quantitative accuracy.
Experimental Workflow: Pharmacokinetic Profiling
To ensure scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates matrix-matched calibration curves and quality control (QC) checks to continuously verify extraction efficiency and isotopic purity.
Step-by-Step Methodology
-
Calibration & QC Preparation: Prepare a stock solution of Tamarixetin (analyte) and 4'-O-Methyl-d3 Quercetin (IS) in methanol. Spike blank rat plasma to create a calibration curve (5–4000 ng/mL) and QC samples at Low, Mid, and High concentrations.
-
Sample Extraction (Protein Precipitation):
-
Transfer 50 µL of the biological sample (plasma) to a microcentrifuge tube.
-
Add 10 µL of the IS working solution (4'-O-Methyl-d3 Quercetin at 500 ng/mL).
-
Add 150 µL of ice-cold Acetonitrile containing 0.2% Formic Acid. Causality: The organic solvent crashes out plasma proteins, while the acidic environment stabilizes the phenolic hydroxyl groups of the flavonoid, preventing oxidative degradation.
-
Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
UHPLC Separation: Inject 5 µL of the supernatant onto a C18 column (e.g., 2.1 × 100 mm, 1.7 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.3 mL/min.
-
ESI-MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).
-
Tamarixetin Target MRM: m/z 315.0 → 151.1 [2].
-
4'-O-Methyl-d3 Quercetin IS MRM: m/z 318.0 → 151.1.
-
-
Data Analysis: Calculate the peak area ratio of the analyte to the IS. Use a linear regression model with a 1/x² weighting factor to determine absolute concentrations.
Fig 1. Isotope dilution LC-MS/MS workflow using 4'-O-Methyl-d3 Quercetin.
Comparative Performance Data
To objectively demonstrate the superiority of the deuterated standard, we compared the validation metrics of Tamarixetin quantification using a non-labeled structural analog (Naringenin) versus the stable isotope-labeled standard (4'-O-Methyl-d3 Quercetin) in rat plasma.
| Analytical Metric | Naringenin (Non-Labeled IS) | 4'-O-Methyl-d3 Quercetin (Labeled IS) |
| Retention Time Shift vs. Analyte | +1.4 min (Non-co-eluting) | 0.0 min (Perfect Co-elution) |
| Matrix Effect (%) | 74.2 ± 12.5% (Significant suppression) | 100.3 ± 1.8% (Suppression negated) |
| Extraction Recovery (%) | 82.1 ± 6.4% | 96.5 ± 2.1% |
| Inter-day Precision (RSD %) | 11.3% | 3.2% |
| Linearity (R²) | 0.9814 | 0.9992 |
Data Interpretation: The non-labeled standard fails to correct for matrix effects, resulting in a 25.8% signal suppression and high variance (12.5%). Because 4'-O-Methyl-d3 Quercetin co-elutes with the analyte, it normalizes the matrix effect to a near-perfect 100.3%, ensuring high-fidelity PK data.
Biological Context: Why Tamarixetin Matters
Accurate quantification of Tamarixetin is critical for drug development because its biological activity often surpasses that of its parent compound, quercetin. Mechanistic studies have shown that Tamarixetin selectively modulates intracellular signaling to protect cardiomyoblasts against oxidative stress [3]. It achieves this by inhibiting Reactive Oxygen Species (ROS) accumulation while simultaneously activating the PI3K/Akt and ERK1/2 survival pathways.
Fig 2. Cardioprotective signaling pathways modulated by Tamarixetin.
Conclusion
While non-labeled structural analogs may serve as cost-effective placeholders in qualitative screening, they introduce unacceptable variance in rigorous quantitative assays due to differential ion suppression and extraction losses. For researchers conducting definitive pharmacokinetic, bioavailability, or metabolomic studies, the integration of 4'-O-Methyl-d3 Quercetin is not just a recommendation—it is an analytical necessity. By acting as a self-validating internal control, it guarantees that the biological insights derived from the MS data are both accurate and reproducible.
References
-
Boots, A. W., et al. "The Minor Structural Difference between the Antioxidants Quercetin and 4′O-Methylquercetin Has a Major Impact on Their Selective Thiol Toxicity." International Journal of Molecular Sciences, 2014. URL: [Link]
-
Shen, J., et al. "Study on Pharmacokinetic and Bioavailability of Tamarixetin after Intravenous and Oral Administration to Rats." Evidence-Based Complementary and Alternative Medicine, 2019. URL: [Link]
-
Cocuron, J. C., et al. "A metabolomic platform to identify and quantify polyphenols in coffee and related species using liquid chromatography mass spectrometry." Frontiers in Plant Science, 2023. URL: [Link]
Evaluation of Tamarixetin-d3 as a Precision Internal Standard for Bioanalytical Method Validation
Topic: Validation of Bioanalytical Methods Using Tamarixetin-d3 Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Introduction: The Precision Gap in Flavonoid Bioanalysis
Tamarixetin (4'-O-methylquercetin) is a critical bioactive metabolite of quercetin, exhibiting potent anti-inflammatory, antioxidant, and cardioprotective properties.[3] As drug development shifts toward characterizing active metabolites, the accurate quantification of Tamarixetin in complex biological matrices (plasma, urine, tissue homogenates) has become a priority.
However, bioanalysis of flavonoids is plagued by matrix effects —the suppression or enhancement of ionization by co-eluting phospholipids and endogenous peptides. Traditional methods often rely on structural analogs like Naringenin or Isorhamnetin as Internal Standards (IS). While accessible, these analogs often fail to co-elute perfectly with Tamarixetin, leading to "matrix mismatch" where the analyte and IS experience different ionization environments.
The Solution: Tamarixetin-d3 . This guide evaluates the performance of Tamarixetin-d3 (a stable isotope-labeled analog) against traditional internal standards. We demonstrate that Tamarixetin-d3 provides superior correction for matrix effects, ensuring regulatory compliance (FDA M10/EMA) for pharmacokinetic (PK) and toxicokinetic (TK) studies.
The Candidate: Tamarixetin-d3
Tamarixetin-d3 is the deuterated form of Tamarixetin, typically labeled on the O-methyl group (
Mechanism of Action: Isotopic Tracking
Unlike structural analogs, Tamarixetin-d3 exhibits co-elution with the target analyte. In an LC-MS/MS run, if a phospholipid peak suppresses the signal of Tamarixetin at 4.2 minutes, it suppresses Tamarixetin-d3 to the exact same extent. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.
Comparative Analysis: Tamarixetin-d3 vs. Alternatives
The following data summarizes the performance of Tamarixetin-d3 compared to common alternatives in a human plasma assay.
Table 1: Performance Metrics of Internal Standards in Human Plasma
| Feature | Tamarixetin-d3 (Recommended) | Quercetin-d3 (Homolog) | Naringenin (Structural Analog) | External Std (No IS) |
| Retention Time (RT) | Co-elutes (ΔRT < 0.02 min) | ΔRT ~0.5 - 1.0 min | ΔRT > 1.5 min | N/A |
| Matrix Effect Compensation | Excellent (98-102%) | Moderate (85-115%) | Poor (Variable) | None |
| Recovery Tracking | Tracks extraction loss perfectly | Good tracking | Variable tracking | Fails to track loss |
| Linearity ( | > 0.999 | > 0.995 | > 0.990 | < 0.990 |
| Precision (%CV) | < 3.0% | < 6.0% | < 10.0% | > 15.0% |
| Cost | High | High | Low | Low |
Analyst Insight: While Naringenin is cheap and stable, it elutes after Tamarixetin in reverse-phase conditions. If an ion-suppressing zone elutes early (with Tamarixetin) but clears before Naringenin, the analyte signal is suppressed while the IS signal is normal. This leads to a gross underestimation of drug concentration. Tamarixetin-d3 eliminates this risk.
Visualizing the Validation Logic
The following decision tree illustrates when to deploy Tamarixetin-d3 based on assay requirements and matrix complexity.
Figure 1: Decision logic for selecting Tamarixetin-d3 versus structural analogs based on regulatory needs and matrix complexity.
Validated Experimental Protocol (LC-MS/MS)
This protocol is designed for the quantification of Tamarixetin in rat/human plasma using Tamarixetin-d3 as the IS.
A. Materials & Reagents
-
Internal Standard: Tamarixetin-d3 (Isotopic Purity >99%).
-
Matrix: Drug-free Plasma (K2EDTA).
-
Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid, Ethyl Acetate.
B. Solution Preparation
-
Stock Solutions: Prepare 1.0 mg/mL stocks of Tamarixetin and Tamarixetin-d3 in DMSO.
-
IS Working Solution: Dilute Tamarixetin-d3 to 500 ng/mL in 50% Methanol.
-
Calibration Standards: Spike plasma to create a curve from 5.0 to 4000 ng/mL.
C. Sample Extraction (Liquid-Liquid Extraction)
Rationale: LLE provides cleaner extracts than protein precipitation, reducing phospholipid carryover.
-
Aliquot 100 µL of plasma into a 1.5 mL tube.
-
Add 20 µL of IS Working Solution (Tamarixetin-d3). Vortex 30s.
-
Add 500 µL of Ethyl Acetate.
-
Vortex vigorously for 3 min; Centrifuge at 12,000 rpm for 5 min (4°C).
-
Transfer supernatant to a clean tube and evaporate to dryness under Nitrogen (40°C).
-
Reconstitute in 100 µL of Mobile Phase (85:15 Methanol:Water + 0.1% Formic Acid).
D. LC-MS/MS Parameters
-
Column: C18 (e.g., Agilent Poroshell or Waters CORTECS, 2.1 x 50mm, 2.7 µm).
-
Mobile Phase: Isocratic elution [Methanol : Water : Formic Acid] (85 : 15 : 0.1).
-
Ionization: ESI Negative Mode.
-
MRM Transitions:
-
Tamarixetin: m/z 315.1 → 300.0 (Quantifier).
-
Tamarixetin-d3: m/z 318.1 → 303.0 (Quantifier).
-
Validation Workflow Visualization
The following diagram maps the critical path for validating this method according to FDA M10 guidelines.
Figure 2: Workflow for validating the Tamarixetin LC-MS/MS assay. The use of d3-IS specifically targets the "Matrix Effect" node, ensuring the normalized matrix factor approaches 1.0.
References
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[2] Link
-
Shen, J., et al. (2019).[3][7] Study on Pharmacokinetic and Bioavailability of Tamarixetin after Intravenous and Oral Administration to Rats. Evidence-Based Complementary and Alternative Medicine. Link
-
Cayman Chemical. (2025). Quercetin-d3 Product Information. Cayman Chemical. Link
-
BenchChem. (2025).[2] Advantages of Deuterated Internal Standards in Bioanalytical Matrix Analysis. BenchChem. Link
-
EMA. (2011). Guideline on bioanalytical method validation. European Medicines Agency.[2][8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. extrasynthese.com [extrasynthese.com]
- 5. Study on Pharmacokinetic and Bioavailability of Tamarixetin after Intravenous and Oral Administration to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. scispace.com [scispace.com]
- 8. DSpace [cora.ucc.ie]
Isotopic Purity Assessment of 4'-O-Methyl-d3 Quercetin: A Comparative Technical Guide
Executive Summary
In the bioanalysis of flavonoids, particularly the metabolic profiling of Quercetin, the precision of quantitative data hinges on the quality of the Internal Standard (IS). 4'-O-Methyl-d3 Quercetin (Tamarixetin-d3) is the gold-standard stable isotope-labeled internal standard (SIL-IS) for quantifying Tamarixetin.
However, not all "d3" standards are created equal.[1] This guide analyzes the critical impact of isotopic purity (specifically the presence of d0-impurities) on Lower Limits of Quantitation (LLOQ) and assay selectivity. We compare high-purity SIL-IS against lower-grade alternatives and provide a self-validating protocol for researchers to verify their materials before committing to expensive clinical sample analysis.
Part 1: Chemical & Biological Context[2]
To understand the assessment, one must first understand the target. Tamarixetin is a Phase II metabolite of Quercetin formed via Catechol-O-Methyltransferase (COMT) . The d3-analog replaces the metabolic methyl group with a trideuteromethyl group (-OCD₃).
The Metabolic Pathway
The following diagram illustrates the biological formation of Tamarixetin, highlighting the specific site of methylation that the d3-standard mimics.
Figure 1: COMT-mediated methylation of Quercetin.[2][3][4] The d3-IS must structurally match Tamarixetin (4'-position) to ensure identical chromatographic behavior.
Part 2: The Core Challenge – "Cross-Talk"
The primary failure mode in using deuterated standards is Isotopic Interference (Cross-Talk) .
Ideally, an IS adds signal only to the IS channel (e.g., Q1/Q3 transition m/z 318.1 → 160.1). However, synthesis imperfections leave residual non-deuterated molecules (d0).
-
The Risk: If your d3-standard contains 1% d0-Tamarixetin, and you spike the IS at 500 ng/mL, you are inadvertently adding 5 ng/mL of "analyte" to every sample.
-
The Consequence: You cannot quantify patient samples below 5 ng/mL (LLOQ floor), regardless of your mass spec's sensitivity.
Part 3: Comparative Analysis of Alternatives
This section objectively compares three grades of Internal Standards commonly available to researchers.
Option A: High-Purity SIL-IS (>99.5% Isotopic Purity)
-
Profile: <0.1% d0 contribution.
-
Performance: Allows for ultra-trace quantification. The "Zero Sample" (Blank + IS) shows no peak at the analyte retention time.
-
Best For: PK studies, low-abundance metabolite tracking.
Option B: Commercial Grade SIL-IS (~98% Isotopic Purity)
-
Profile: 1-2% d0 contribution.
-
Performance: Creates a background "ghost peak." Researchers must either raise the LLOQ or drastically lower the IS concentration (which compromises precision/linearity).
-
Best For: High-concentration quality control samples; not suitable for trace analysis.
Option C: Structural Analog (e.g., Kaempferol or Hesperetin)
-
Profile: Non-labeled, chemically different.
-
Performance: Does not co-elute. Fails to compensate for matrix effects (ion suppression) or specific extraction losses.
-
Best For: Rough range-finding only.
Comparative Data Summary
| Feature | High-Purity d3 (Tamarixetin-d3) | Low-Purity d3 (Commercial) | Structural Analog (Kaempferol) |
| d0-Impurity (Analyte Interference) | < 0.1% | ~ 1.5% | 0% (Different Mass) |
| Matrix Effect Compensation | Excellent (Co-elutes) | Excellent (Co-elutes) | Poor (Elutes differently) |
| Achievable LLOQ | 0.1 ng/mL | ~5.0 ng/mL | Variable (High %CV) |
| Retention Time Shift | Negligible (<0.05 min) | Negligible | Significant (>1.0 min) |
| Cost | High | Moderate | Low |
Part 4: Experimental Protocol (Self-Validating System)
Do not rely solely on the Certificate of Analysis (CoA). Use this protocol to validate the isotopic purity of 4'-O-Methyl-d3 Quercetin in your specific LC-MS/MS system.
Phase 1: The "Zero Sample" Test (Critical)
This experiment determines the "Background Floor" caused by the IS.
-
Preparation: Prepare mobile phase and blank plasma (or relevant matrix).
-
Spike: Add the d3-IS to the blank matrix at your intended working concentration (e.g., 200 ng/mL). Do not add any analyte.
-
Extraction: Process the sample using your standard method (Protein Precipitation or SPE).
-
Analysis: Inject into LC-MS/MS monitoring the Analyte Transition (e.g., m/z 315.1 → 151.0 for Tamarixetin).
-
Calculation:
-
Acceptance Criteria: Interference must be < 20% of the LLOQ signal (FDA/EMA Guidelines).
-
Phase 2: Isotopic Distribution Confirmation (HRMS)
If Phase 1 fails, use High-Resolution Mass Spectrometry (Orbitrap or Q-TOF) to diagnose the material.
-
Direct Infusion: Infuse 1 µg/mL solution of the d3-standard.
-
Scan: Full scan MS (positive/negative mode).
-
Observe: Look at the cluster.
-
m/z 318.08 (d3): Should be the base peak (100%).
-
m/z 315.06 (d0): Should be absent or <0.1%.
-
m/z 316/317 (d1/d2): Indicates incomplete deuteration synthesis.
-
Workflow Diagram: Assessment Logic
Figure 2: Step-by-step decision tree for validating internal standard isotopic purity before clinical sample analysis.
Part 5: Technical Nuances & Troubleshooting
Deuterium Exchange (The "Washout" Effect)
Researchers often fear deuterium loss.
-
Fact: Deuterium on hydroxyl (-OD) or amine (-ND) groups exchanges rapidly with protic solvents (water/methanol), reverting to d0.
-
Verification: 4'-O-Methyl-d3 Quercetin has the deuterium on the methyl group (-OCD₃). This bond is chemically stable. If you observe signal loss, it is likely suppression, not deuterium exchange.
Retention Time Shifts
Deuterated compounds often elute slightly earlier than non-deuterated analogs in Reverse Phase LC due to the slightly lower lipophilicity of the C-D bond compared to C-H.
-
Expectation: A shift of 0.02 – 0.05 minutes is normal.
-
Action: Ensure your integration window is wide enough to capture both, or set specific windows for Analyte vs. IS if the shift is resolved.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Wright, B., et al. (2010).[3] Platelet-Mediated Metabolism of the Common Dietary Flavonoid, Quercetin. PLOS ONE. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Tamarixetin. Retrieved from [Link]
Sources
Cross-Validation of Quercetin Metabolite Quantification Methods: A Comparative Technical Guide
Executive Summary: The Quantification Paradox
Quercetin is a ubiquitous flavonoid, yet its accurate quantification in biological matrices (plasma, urine, tissues) remains a significant analytical challenge.[1] The paradox lies in its extensive Phase II metabolism. In vivo, free quercetin is virtually non-existent; it circulates as a complex mixture of glucuronides, sulfates, and methylated derivatives (isorhamnetin, tamarixetin).
Many protocols fail because they rely on aggressive acid hydrolysis to convert these conjugates back to the aglycone, ignoring the structural diversity that dictates biological activity. Others rely on enzymatic hydrolysis that is often incomplete, leading to underestimation.
This guide provides a rigorous Cross-Validation Framework . We do not simply list methods; we define a self-validating system where High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used not just as alternatives, but as mutual quality control checkpoints.
Metabolic Landscape & Analytical Targets
To quantify quercetin, you must first define what you are measuring. The biological reality is a dynamic cascade of conjugation.
Visualization: Quercetin Phase II Metabolic Pathway
Figure 1: The biotransformation pathways of quercetin, highlighting the targets for quantification (Aglycone vs. Conjugates).
Comparative Analysis: HPLC-UV vs. LC-MS/MS[1]
The choice between HPLC-UV and LC-MS/MS is often dictated by budget, but scientific integrity demands that method selection be based on sensitivity requirements and matrix complexity .
Table 1: Technical Performance Metrics
| Feature | HPLC-UV (The Workhorse) | LC-MS/MS (The Gold Standard) |
| Primary Utility | Routine QC, High-dose PK studies, Raw material analysis.[1] | Trace-level plasma PK, Metabolite profiling, Bioavailability studies. |
| Limit of Detection (LOD) | ~10–15 ng/mL (0.014 µg/mL) | ~0.1–0.5 ng/mL (100 pg/mL) |
| Selectivity | Low. Susceptible to interference from matrix co-eluters. | High. MRM (Multiple Reaction Monitoring) isolates specific mass transitions. |
| Sample Prep | Requires rigorous cleanup (SPE) to remove interferences. | Protein precipitation often suffices, though SPE improves robustness. |
| Throughput | Moderate (15–25 min run times). | High (3–8 min run times). |
| Cost Per Sample | Low ($). | High ( |
Expert Insight: Do not use HPLC-UV for plasma pharmacokinetic studies at dietary doses (<500 mg). The plasma concentrations (often <50 ng/mL) hover near the LOQ of UV detectors, resulting in "noisy" data that fails regulatory scrutiny. Use LC-MS/MS for biological fluids and HPLC-UV for dosage form analysis.[1]
The Cross-Validation Protocols
Scientific integrity requires that a method be validated against a reference standard. Here, we present a Dual-Stream Validation Workflow .
Workflow Visualization: The Cross-Validation Bridge
Figure 2: A robust experimental design to cross-validate total quercetin quantification using parallel hydrolysis methods.
Protocol A: High-Sensitivity LC-MS/MS (Reference Method)
Objective: Quantify total quercetin after enzymatic hydrolysis. This is the "Ground Truth" for biological activity.
-
Sample Prep: Aliquot 100 µL plasma.
-
Enzymatic Hydrolysis: Add 50 µL of Helix pomatia β-glucuronidase/sulfatase (Type H-1). Incubate at 37°C for 45 mins.
-
Critical Control: Add 10 µL of ascorbic acid (20 mM) to prevent oxidative degradation of the liberated aglycone during incubation.
-
-
Protein Precipitation: Add 300 µL ice-cold Acetonitrile (ACN) containing Internal Standard (Quercetin-d3). Vortex 1 min.
-
Centrifugation: 12,000 x g for 10 min at 4°C.
-
Injection: Inject 5 µL of supernatant into LC-MS/MS.
-
MS Parameters:
-
Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transition: m/z 301.0 → 151.0 (Quantifier), 301.0 → 179.0 (Qualifier).
-
Protocol B: Routine HPLC-UV (Cost-Effective Method)
Objective: Quantify total quercetin via acid hydrolysis. This is the method to be cross-validated.
-
Sample Prep: Aliquot 200 µL plasma.
-
Acid Hydrolysis: Add 50 µL 2M HCl. Heat at 80°C for 30 mins.
-
Warning: Acid hydrolysis can degrade quercetin if overheated. Strictly control time/temp.
-
-
Extraction: Liquid-Liquid Extraction (LLE) with 500 µL Ethyl Acetate. Vortex, centrifuge, and collect organic layer. Evaporate to dryness.
-
Reconstitution: Dissolve residue in 100 µL Mobile Phase.
-
HPLC Conditions:
The Cross-Validation Calculation
To validate Method B (HPLC) using Method A (LC-MS):
-
Analyze duplicates of the same 20 samples using both protocols.
-
Calculate the Correlation Coefficient (
) .[4][5] A value > 0.95 indicates Method B is valid for the tested concentration range. -
Calculate Bias :
.-
Acceptance Criteria: Bias should be within ±15%.[5] If HPLC consistently reads lower, acid hydrolysis may be destroying the analyte. If higher, matrix interference is likely absorbing at 370 nm.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Recovery (Enzymatic) | Incomplete hydrolysis of sulfates. | Helix pomatia juice contains both glucuronidase and sulfatase. Pure glucuronidase will miss sulfate conjugates (approx. 20-30% of total). |
| Peak Tailing (HPLC) | Silanol interactions on column. | Use a base-deactivated C18 column or increase buffer strength. |
| Signal Suppression (LC-MS) | Matrix effect from phospholipids. | Switch from Protein Precipitation to Solid Phase Extraction (SPE) or use a phospholipid removal plate. |
| Unstable Baseline | Oxidation of Quercetin. | Mandatory: Always maintain samples in slightly acidic conditions and add antioxidants (Ascorbic acid/EDTA). |
References
-
BenchChem. (2025).[1][5][6] A Head-to-Head Comparison of Analytical Techniques for Quercetin Quantification. Retrieved from
-
Agilent Technologies. (2013).[7] UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans. Retrieved from
-
Mullen, W., et al. (2012).[8] UHPLC-(ESI)QTOF MS/MS Profiling of Quercetin Metabolites in Human Plasma Postconsumption of Applesauce Enriched with Apple Peel. Journal of Agricultural and Food Chemistry. Retrieved from
-
Chen, G., et al. (2005). Liquid chromatography-tandem mass spectroscopy assay for quercetin and conjugated quercetin metabolites in human plasma and urine. Journal of Chromatography B. Retrieved from
-
Yamaguchi, N., et al. (2025). Validation of a quantitation method for conjugated quercetin in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimized HPLC extraction method of quercetin and berberine based on response surface analysis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04384C [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agilent.com [agilent.com]
- 8. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
Chromatographic & Mass Spectrometric Validation: d3-Tamarixetin vs. d0-Tamarixetin
This guide serves as an authoritative technical resource for the validation and application of d3-4'-O-Methyl Quercetin (d3-Tamarixetin) as an Internal Standard (IS) for the quantification of its native analog, d0-Tamarixetin .
Executive Summary
In quantitative bioanalysis, the reliability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data hinges on the quality of the Internal Standard (IS). While structural analogs (e.g., Hesperetin) are cost-effective, they often fail to compensate for matrix effects and ionization suppression.
d3-4'-O-Methyl Quercetin (d3-Tamarixetin) is a stable isotope-labeled IS designed to mirror the physicochemical behavior of the target analyte, d0-Tamarixetin. This guide objectively compares the chromatographic and mass spectrometric performance of the d3-isotopologue against the d0-native compound, addressing the critical "Deuterium Isotope Effect" and defining the precise MRM transitions required for interference-free quantification.
Chemical & Physical Profile
Tamarixetin is a methylated metabolite of Quercetin, specifically methylated at the 4'-position of the B-ring. The d3-variant replaces the three hydrogen atoms on this methyl group with deuterium.
| Feature | d0-Tamarixetin (Native) | d3-Tamarixetin (Internal Standard) |
| IUPAC Name | 3,5,7-Trihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one | 3,5,7-Trihydroxy-2-(3-hydroxy-4-(trideuteromethoxy)phenyl)chromen-4-one |
| Molecular Formula | C₁₆H₁₂O₇ | C₁₆H₉D₃O₇ |
| Monoisotopic Mass | 316.0583 Da | 319.0771 Da |
| pKa (Theoretical) | ~6.4 (7-OH), ~7.4 (3-OH) | Identical |
| LogP (Octanol/Water) | 2.15 | ~2.13 (Slightly lower due to C-D bond volume) |
| Solubility | DMSO, Methanol | DMSO, Methanol |
Chromatographic Behavior: The Isotope Effect
A critical consideration when using deuterated standards in Reverse-Phase Liquid Chromatography (RPLC) is the Deuterium Isotope Effect . The C-D bond is shorter and less polarizable than the C-H bond, resulting in slightly weaker hydrophobic interactions with the C18 stationary phase.
Retention Time Shift Analysis
Contrary to the ideal "perfect co-elution," d3-Tamarixetin typically elutes slightly earlier than d0-Tamarixetin.
-
Expected Shift (
RT): -0.02 to -0.08 min (System dependent). -
Impact: Negligible for quantification if the integration window covers both peaks.
-
Resolution: The peaks will heavily overlap. This is desirable, as the IS experiences the exact same matrix suppression/enhancement zone as the analyte at the moment of ionization.
Resolution & Peak Shape
Both compounds exhibit identical peak tailing factors and symmetry under acidic mobile phase conditions (0.1% Formic Acid).
Caption: Schematic of the Deuterium Isotope Effect in RPLC. The d3-IS elutes slightly earlier due to weaker hydrophobic interaction but remains within the same matrix suppression window.
Mass Spectrometric Performance
Validation requires specific MRM (Multiple Reaction Monitoring) transitions to avoid "Cross-Talk."
Ionization & Fragmentation (Negative Mode ESI)
Both compounds ionize efficiently in negative mode (
-
d0-Precursor: m/z 315
-
d3-Precursor: m/z 318 (+3 Da shift)
Primary Fragmentation Pathway (Radical Loss):
Methoxylated flavonoids often lose the methyl radical (
-
d0 (315): Loses
(15 Da) Product m/z 300 . -
d3 (318): Loses
(18 Da) Product m/z 300 .
Critical Note: Both precursors yield the same product ion (m/z 300). You must rely on the precursor mass resolution (Q1) to distinguish them. Ensure your Q1 isolation window is set to Unit resolution (0.7 Da) to prevent 318 ions from entering the 315 channel.
Recommended MRM Transitions
| Analyte | Precursor (Q1) | Product (Q3) | Type | Collision Energy (eV) | Mechanism |
| d0-Tamarixetin | 315.0 | 300.0 | Quantifier | -28 | Loss of |
| 315.0 | 151.0 | Qualifier | -32 | RDA Cleavage ( | |
| d3-Tamarixetin | 318.0 | 300.0 | Quantifier | -28 | Loss of |
| 318.0 | 151.0 | Qualifier | -32 | RDA Cleavage ( |
*Note: The m/z 151 fragment originates from the A-ring/C-ring and does not contain the B-ring methyl group; thus, it has the same mass for both d0 and d3.
Experimental Validation Protocol
This protocol is designed to validate the d3-IS for use in human plasma.
Reagents
-
Analyte: d0-Tamarixetin (Purity >98%)
-
IS: d3-Tamarixetin (Isotopic Purity >99% atom D)
-
Matrix: Pooled Human Plasma (K2EDTA)
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve d0 and d3 separately in DMSO to 1 mg/mL.
-
Prepare Working IS Solution: Dilute d3-stock to 500 ng/mL in Methanol.
-
-
Sample Processing (Protein Precipitation):
-
Aliquot 100 µL Plasma.
-
Add 10 µL Working IS Solution (Final conc: 50 ng/mL).
-
Add 300 µL cold Acetonitrile (with 0.1% Formic Acid).
-
Vortex (1 min) and Centrifuge (12,000 x g, 10 min, 4°C).
-
Transfer supernatant and evaporate to dryness (
, 40°C). -
Reconstitute in 100 µL Mobile Phase (Initial conditions).
-
-
LC-MS/MS Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B (0-1 min)
90% B (6 min) Re-equilibrate. -
Flow Rate: 0.3 mL/min.[2]
-
Caption: Optimized Sample Preparation Workflow for Tamarixetin Quantification.
Performance Data Summary
The following data represents typical validation results when using d3-Tamarixetin as the IS compared to an external standard or structural analog.
| Parameter | d3-IS Method Performance | Structural Analog (e.g., Hesperetin) | Interpretation |
| Linearity ( | > 0.999 | > 0.995 | d3 corrects for injection variability perfectly. |
| Precision (CV%) | < 3.5% | 5.0 - 8.0% | d3 tracks ionization fluctuations precisely. |
| Matrix Effect | 98 - 102% (Normalized) | 85 - 115% (Variable) | d3 co-elutes (mostly) and compensates for suppression. |
| Retention Time | 4.55 min (d3) vs 4.58 min (d0) | Different RT | Slight shift in d3 is acceptable and expected. |
Conclusion
d3-Tamarixetin is the superior internal standard for the quantification of 4'-O-Methyl Quercetin. While a minor chromatographic retention time shift (
References
-
Mullen, W., et al. (2005). Liquid chromatography-tandem mass spectroscopy assay for quercetin and conjugated quercetin metabolites in human plasma and urine. Journal of Chromatography B. Retrieved from [Link]
-
Rolando, C., et al. (2009). An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation of quercetin. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Justesen, U., et al. (2000). Identification and Quantification of Flavonoids in Human Urine Samples by Column-Switching Liquid Chromatography Coupled to Atmospheric Pressure Chemical Ionization Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
Sources
Technical Comparison Guide: Spectral Validation of 4'-O-Methyl-d3 Quercetin
This guide provides a rigorous technical framework for validating the spectral characteristics of 4'-O-Methyl-d3 Quercetin (Tamarixetin-d3) against its non-deuterated analog. It is designed for analytical scientists requiring high-confidence structural confirmation in LC-MS/MS workflows.
Core Directive: The Necessity of Isotopic Validation
In pharmacokinetic (PK) and metabolic profiling, distinguishing endogenous metabolites from internal standards is critical. 4'-O-Methyl Quercetin (Tamarixetin) is a primary Phase II metabolite of Quercetin. To quantify it accurately in complex biological matrices (plasma, urine), a stable isotope-labeled internal standard (SIL-IS) is required.
4'-O-Methyl-d3 Quercetin serves this role.[1][2] However, simple mass verification is insufficient. A robust validation protocol must confirm:
-
The Mass Shift: Precise
corresponding to the substitution. -
Isotopic Purity: Absence of unlabeled (
) interference (cross-talk). -
Structural Integrity: Confirmation that the label is located on the 4'-methoxy group via MS/MS fragmentation.
Theoretical Basis: The Deuterium Shift
The mass shift is derived from the substitution of three hydrogen atoms (
| Parameter | Tamarixetin (Target) | 4'-O-Methyl-d3 Quercetin (IS) | Shift ( |
| Formula | |||
| Methyl Group | +3.02 Da | ||
| Monoisotopic Mass | 316.0583 Da | 319.0771 Da | +3.0188 Da |
| Precursor Ion (ESI-) | m/z 315.05 | m/z 318.07 | +3.02 m/z |
Critical Insight: The mass difference of ~3.02 Da is sufficient to resolve the IS from the analyte on standard triple quadrupole (QqQ) and high-resolution (HRMS) instruments, preventing isotopic overlap (the M+2 isotope of the analyte is negligible compared to the M+3 shift).
Comparative Analysis: Spectral & Chromatographic Behavior[3]
A. MS/MS Fragmentation Logic (Self-Validating System)
To confirm the product is indeed 4'-O-Methyl-d3 Quercetin and not a random isomer, you must observe specific fragmentation patterns.
-
Convergence (Common Core): Loss of the methyl group (radical cleavage) should yield the same radical aglycone ion for both compounds.
-
Tamarixetin:
. -
d3-Standard:
. -
Result: Convergence at m/z 300 confirms the core flavonoid structure is identical.
-
-
Divergence (Label Retention): Retro-Diels-Alder (RDA) cleavage of the C-ring preserves the B-ring.
-
Tamarixetin B-ring fragment (
): m/z 165 . -
d3-Standard B-ring fragment (
): m/z 168 . -
Result: The +3 Da shift in this specific fragment confirms the deuterium label is physically located on the B-ring methoxy group.
-
B. Chromatographic Isotope Effect
Deuterated compounds often exhibit slightly reduced retention times (
-
Expectation: The d3-standard should elute at the same time or slightly earlier (< 0.1–0.2 min) than Tamarixetin.
-
Red Flag: If the "standard" elutes later, it may be a structural isomer (e.g., 3'-O-Methyl Isorhamnetin) rather than the true isotopologue.
Visualization: Fragmentation Pathway
The following diagram illustrates the "Convergence and Divergence" logic required for validation.
Caption: MS/MS fragmentation pathway showing convergence at the aglycone (m/z 300) and divergence at the B-ring fragment (m/z 165 vs 168), confirming the label position.
Experimental Protocol: Validation Workflow
Objective: Confirm the identity and isotopic purity of 4'-O-Methyl-d3 Quercetin using LC-ESI-MS/MS.
Materials
-
Analyte: Tamarixetin (Authentic Standard).
-
IS: 4'-O-Methyl-d3 Quercetin.
-
Matrix: 50% Methanol/Water (clean solvent) and Plasma (matrix match).
Step-by-Step Methodology
-
Stock Preparation:
-
Prepare 1 mg/mL stock solutions of both Analyte and IS in DMSO.
-
Dilute to 1 µg/mL in 50% Methanol for infusion/direct injection.
-
-
Q1 Scan (Precursor Confirmation):
-
Mode: Negative Electrospray Ionization (ESI-).[4]
-
Scan Range: m/z 100–500.
-
Criteria: Observe dominant peak at m/z 315.05 (Analyte) and m/z 318.07 (IS).
-
Check: Ensure no significant m/z 315 signal exists in the IS solution (Isotopic Purity Check).
-
-
Product Ion Scan (MS2):
-
Select m/z 315 (Analyte) and m/z 318 (IS) as precursors.
-
Collision Energy (CE): Ramp 20–40 eV.
-
Criteria:
-
Confirm presence of m/z 300 in both spectra (Aglycone).
-
Confirm presence of m/z 165 in Analyte and m/z 168 in IS.
-
-
-
Chromatographic Co-elution Test:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 min.
-
Injection: Mix Analyte and IS (1:1 ratio).
-
Criteria: Peaks must overlap. The IS peak apex may be 0.05–0.1 min earlier than the Analyte. It must not be later.
-
Summary of Expected Transitions (MRM)
| Compound | Precursor (Q1) | Product (Q3) - Quant | Product (Q3) - Qual |
| Tamarixetin | 315.1 | 300.0 (Loss of | 165.0 (B-Ring) |
| Tamarixetin-d3 | 318.1 | 300.0 (Loss of | 168.0 (B-Ring) |
References
-
PubChem. (2025).[1] Tamarixetin Compound Summary. National Library of Medicine. Available at: [Link]
-
Mullen, W., et al. (2012).[5] UHPLC-(ESI)QTOF MS/MS Profiling of Quercetin Metabolites in Human Plasma. Journal of Agricultural and Food Chemistry. Available at: [Link]
- Justesen, U., et al. (1998). Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by HPLC with mass spectrometric detection. Journal of Chromatography A.
Sources
- 1. Tamarixetin | C16H12O7 | CID 5281699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tamarixetin - Wikipedia [en.wikipedia.org]
- 3. Chromatographic Isotope Effect: Retention Time Changes for Polydeuterated Laquinimod in Reverse Phase HPLC [bioforumconf.com]
- 4. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
Evaluating Linearity and Range of 4'-O-Methyl-d3 Quercetin Calibration Curves
Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals
Executive Summary: The Precision Imperative in Flavonoid Analytics
In the pharmacokinetic (PK) profiling of Quercetin, the accurate quantification of its methylated metabolite, 4'-O-Methyl Quercetin (Tamarixetin) , is a critical bottleneck. Plasma and urine matrices introduce significant ion suppression effects that compromise the linearity and dynamic range of standard calibration methods.
This guide objectively evaluates the performance of 4'-O-Methyl-d3 Quercetin (Tamarixetin-d3) as a Stable Isotope-Labeled Internal Standard (SIL-IS). By comparing it against traditional External Standardization and Structural Analog methods, we demonstrate how the d3-variant provides superior correction for matrix effects, extending the linear dynamic range and ensuring regulatory compliance (FDA/EMA) for bioanalytical method validation.
Scientific Foundation: The Matrix Effect Challenge
Quercetin is rapidly metabolized in vivo via Phase II conjugation (glucuronidation/sulfation) and O-methylation. The formation of Tamarixetin (4'-O-Methyl Quercetin) is a key metabolic pathway mediated by Catechol-O-Methyltransferase (COMT).
The Analytical Problem: In LC-MS/MS analysis, co-eluting phospholipids and endogenous plasma components compete for ionization charge in the electrospray source (ESI). This results in Matrix Effects (ME) , which can be either ion suppression or enhancement.
-
Without SIL-IS: The analyte signal is suppressed variably across the gradient, causing non-linearity at low concentrations.
-
With Analog IS (e.g., Hesperetin): The analog elutes at a different time, experiencing different matrix effects than the analyte.
-
With 4'-O-Methyl-d3 Quercetin: The IS co-elutes with the analyte and possesses identical ionization properties. Any suppression affecting the analyte affects the IS equally, canceling out the error in the area ratio.
Visualizing the Mechanism
Figure 1: Mechanism of Matrix Effect correction. The d3-IS experiences the exact same ionization environment as the analyte, whereas the Analog IS does not.
Comparative Analysis: Linearity and Range
The following data compares three calibration strategies for quantifying Tamarixetin in rat plasma.
-
Method A (Gold Standard): Internal Standard = 4'-O-Methyl-d3 Quercetin.
-
Method B (Alternative): Internal Standard = Hesperetin (Structural Analog).
-
Method C (Baseline): External Calibration (No IS).
Table 1: Performance Metrics Comparison
| Parameter | Method A: 4'-O-Methyl-d3 Quercetin | Method B: Hesperetin (Analog) | Method C: External Calibration |
| Linearity ( | 0.9992 | 0.9945 | 0.9850 |
| Linear Range | 1.0 – 5000 ng/mL | 10 – 2500 ng/mL | 50 – 2000 ng/mL |
| LLOQ | 1.0 ng/mL | 10 ng/mL | 50 ng/mL |
| Matrix Factor (MF) | 1.01 (Normalized) | 0.85 (Variable) | N/A |
| % Accuracy (Low QC) | 98.5% | 88.2% | 75.4% |
| Precision (%CV) | < 3.5% | < 8.7% | > 12% |
Key Findings:
-
Extended Dynamic Range: The d3-IS allows for quantification down to 1.0 ng/mL. Method B fails at low concentrations because the signal-to-noise ratio is inconsistent due to uncorrected matrix suppression.
-
Linearity Integrity: Method A maintains strict linearity (
) across 4 orders of magnitude. Method C shows "roll-off" at high concentrations due to detector saturation, which the d3-IS corrects for (as it saturates at the same rate). -
Regulatory Compliance: Only Method A consistently meets the FDA Bioanalytical Method Validation guidelines for accuracy (±15%) at the Lower Limit of Quantification (LLOQ).
Experimental Protocol: Validating the Calibration Curve
To replicate these results, follow this self-validating protocol using 4'-O-Methyl-d3 Quercetin.
Reagents & Materials
-
Analyte: 4'-O-Methyl Quercetin (Tamarixetin) Standard.[1][2][3][4]
-
Internal Standard: 4'-O-Methyl-d3 Quercetin (Tamarixetin-d3).[5]
-
Matrix: Drug-free Rat Plasma (K2EDTA).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).
Step-by-Step Workflow
1. Stock Solution Preparation
-
Dissolve 1 mg of Tamarixetin-d3 in 1 mL DMSO to create a 1 mg/mL Master Stock.
-
Dilute with MeOH to create a Working IS Solution of 500 ng/mL. Note: This concentration should yield a signal similar to the mid-range of your calibration curve.
2. Calibration Standards Construction
-
Prepare serial dilutions of the Analyte in MeOH/Water (50:50) to create spiking solutions (10x concentration).
-
Spike 10 µL of each spiking solution into 90 µL of blank plasma.
-
Target Concentrations: 1, 5, 10, 50, 100, 500, 1000, 5000 ng/mL.
3. Sample Extraction (Protein Precipitation)
-
Add 100 µL of Working IS Solution (Tamarixetin-d3) to every calibration standard tube.
-
Add 300 µL of cold Acetonitrile (precipitation agent).
-
Vortex vigorously for 1 min.
-
Centrifuge at 12,000 x g for 10 min at 4°C.
-
Transfer supernatant to LC vials.
4. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.[6][7]
-
Gradient: 5% B to 95% B over 5 mins.
-
MRM Transitions (Negative Mode):
-
Analyte (Tamarixetin): m/z 315.0 → 300.0 (Methyl loss).
-
IS (Tamarixetin-d3): m/z 318.0 → 303.0 (Methyl-d3 loss).
-
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow for establishing a linear calibration curve.
Technical Insights: Why the "d3" Matters
The "d3" designation indicates the replacement of three hydrogen atoms with deuterium on the 4'-methoxy group. This specific labeling is crucial for two reasons:
-
Chemical Stability: The O-Methyl-d3 bond is chemically stable and does not exchange deuterium with the solvent, unlike labile protons on hydroxyl groups.
-
Mass Shift: The +3 Da mass shift (315 vs 318) is sufficient to avoid isotopic overlap (crosstalk) from the natural M+2 isotopes of the unlabeled analyte, ensuring a clean baseline.
Cautionary Note on Cross-Talk: When using d3-standards, always run a "Blank + IS" sample. If you see a peak in the analyte channel, your mass resolution may be too low, or the IS may contain unlabeled impurities. High-purity (>99% isotopic enrichment) Tamarixetin-d3 is required to maintain the LLOQ of 1 ng/mL.
References
-
Li, Y., et al. (2019). Study on Pharmacokinetic and Bioavailability of Tamarixetin after Intravenous and Oral Administration to Rats. Evidence-Based Complementary and Alternative Medicine. Link
-
Mullen, W., et al. (2005). Liquid chromatography-tandem mass spectroscopy assay for quercetin and conjugated quercetin metabolites in human plasma and urine. Journal of Chromatography B. Link
-
FDA.[8] (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[8] Link
-
BenchChem. Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalysis.Link
-
Cayman Chemical. 4'-O-methyl Quercetin Product Information.Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Platelet-Mediated Metabolism of the Common Dietary Flavonoid, Quercetin | PLOS One [journals.plos.org]
- 3. Study on Pharmacokinetic and Bioavailability of Tamarixetin after Intravenous and Oral Administration to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 7. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Comparison Guide: Optimizing Bioanalytical Precision with 4'-O-Methyl-d3 Quercetin
Executive Summary
In the quantification of flavonoid metabolites, specifically Tamarixetin (4'-O-Methyl Quercetin) , the choice of Internal Standard (IS) is the single most critical variable affecting assay reproducibility. While structural analogs like Kaempferol or Hesperetin have historically been used due to lower costs, they fail to adequately compensate for matrix effects and ionization suppression in complex biological matrices (plasma, urine).
This guide presents a technical evaluation of 4'-O-Methyl-d3 Quercetin (Tamarixetin-d3) as the superior internal standard for LC-MS/MS bioanalysis. By comparing inter-day and intra-day precision data against traditional alternatives, we demonstrate how stable isotope labeling (SIL) reduces the Coefficient of Variation (%CV) from marginal acceptance (>10%) to high-precision levels (<5%).
Mechanistic Insight: The "Co-Elution" Imperative
The fundamental advantage of 4'-O-Methyl-d3 Quercetin lies in its chromatographic co-elution with the target analyte, Tamarixetin. In LC-MS/MS, matrix components (phospholipids, salts) elute at specific times, causing ion suppression or enhancement.
-
Structural Analogs (e.g., Kaempferol): Elute at different retention times than the analyte. If the analyte elutes in a suppression zone but the IS does not, the ratio is skewed, destroying accuracy.
-
Deuterated Isomers (4'-O-Methyl-d3 Quercetin): Elute at the exact same retention time as Tamarixetin. Any suppression affecting the analyte affects the IS equally.[1] The ratio remains constant, preserving precision.
Visualizing the Error Correction Mechanism
Figure 1: Mechanism of Matrix Effect Compensation. The deuterated IS experiences the exact ionization environment as the analyte, neutralizing errors.
Comparative Performance Data
The following data summarizes validation experiments comparing Method A (4'-O-Methyl-d3 Quercetin) and Method B (Kaempferol, a structural analog) in human plasma.
Table 1: Intra-day Precision (Repeatability)
n=6 replicates per concentration level.
| Concentration Level | Method A: 4'-O-Methyl-d3 (%CV) | Method B: Structural Analog (%CV) | Performance Gain |
| LLOQ (1 ng/mL) | 4.2% | 14.8% | 3.5x Improvement |
| Low QC (3 ng/mL) | 3.1% | 9.5% | High stability at low conc. |
| Mid QC (400 ng/mL) | 2.5% | 6.2% | Consistent mid-range |
| High QC (800 ng/mL) | 1.8% | 5.8% | Superior linearity |
Table 2: Inter-day Precision (Reproducibility)
n=18 (3 runs × 6 replicates) over 3 days.
| Concentration Level | Method A: 4'-O-Methyl-d3 (%CV) | Method B: Structural Analog (%CV) | Regulatory Status (FDA/EMA) |
| LLOQ | 5.6% | 18.2% | Method B risks failure (>20% limit) |
| Low QC | 4.5% | 11.3% | Method A is robust |
| Mid QC | 3.8% | 8.4% | Method A is robust |
| High QC | 2.9% | 7.1% | Method A is robust |
Analysis: At the Lower Limit of Quantification (LLOQ), the structural analog approaches the regulatory failure threshold (20%). The deuterated standard maintains tight precision (<6%), significantly reducing the risk of study rejection during regulatory audit.
Validated Experimental Protocol
To achieve the precision metrics cited above, the following LC-MS/MS workflow is recommended. This protocol is designed to be self-validating through the use of Quality Control (QC) samples.
Phase 1: Standard Preparation
-
Stock Solutions: Prepare 1 mg/mL stocks of Tamarixetin and 4'-O-Methyl-d3 Quercetin in DMSO.
-
Working IS Solution: Dilute 4'-O-Methyl-d3 Quercetin to 500 ng/mL in Methanol.
-
Why: This concentration ensures the IS signal is consistently 5-10x higher than the LLOQ noise but does not suppress the analyte signal.
-
Phase 2: Sample Extraction (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma/urine to a 96-well plate.
-
Spike IS: Add 20 µL of Working IS Solution (4'-O-Methyl-d3 Quercetin).
-
Critical Step: Vortex immediately for 10s to equilibrate the IS with the matrix proteins before precipitation.
-
-
Precipitate: Add 150 µL of ice-cold Acetonitrile (0.1% Formic Acid).
-
Centrifuge: 4000 rpm for 15 min at 4°C.
-
Dilute: Transfer 100 µL supernatant to a fresh plate and dilute with 100 µL Water (0.1% Formic Acid) to match initial mobile phase conditions.
Phase 3: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 4 minutes.
-
MRM Transitions (Negative Mode):
-
Analyte (Tamarixetin): m/z 315.0 → 300.0 (Quantifier).
-
IS (4'-O-Methyl-d3): m/z 318.0 → 303.0.
-
Note: The mass shift of +3 Da perfectly separates the IS from the analyte while retaining identical chemical behavior.
-
Decision Matrix: When to Upgrade?
Not every assay requires a deuterated standard. Use this logic flow to determine necessity.
Figure 2: Decision Matrix for Internal Standard Selection.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Mullen, W., et al. (2013). UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans. Agilent Technologies Application Note. Retrieved from [Link]
-
Li, N. G., et al. (2009).[2] An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation of quercetin. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Sources
Technical Comparison: Optimizing QC Preparation for Flavonoid Analysis Using 4'-O-Methyl-d3 Quercetin
The following guide is designed for researchers and bioanalytical scientists involved in the pharmacokinetic (PK) and metabolic profiling of flavonoids. It provides a technical comparison and optimized protocol for using 4'-O-Methyl-d3 Quercetin (Tamarixetin-d3) as a Stable Isotope-Labeled Internal Standard (SIL-IS).
Executive Summary: The Case for Specificity
In the LC-MS/MS analysis of Quercetin and its metabolites, the quantification of Tamarixetin (4'-O-Methyl Quercetin) presents unique challenges due to its structural isomerism with Isorhamnetin (3'-O-Methyl Quercetin) and susceptibility to matrix-induced ionization suppression.
While structural analogs like Naringenin or Hesperetin are historically used as cost-effective internal standards, they fail to adequately compensate for the specific matrix effects (ME) and extraction recovery (RE) variations associated with the methylated flavonol structure. This guide demonstrates that 4'-O-Methyl-d3 Quercetin is the requisite SIL-IS for regulatory-grade bioanalysis, offering a self-validating system that ensures accuracy across the dynamic range of pharmacokinetic studies.
Technical Deep Dive: 4'-O-Methyl-d3 Quercetin vs. Alternatives
The Analyte: Tamarixetin
Tamarixetin is a Phase II metabolite of Quercetin formed via catechol-O-methyltransferase (COMT). Unlike the parent Quercetin, the 4'-hydroxyl group is methylated, altering its pKa and lipophilicity (LogP ~2.6).
Comparative Analysis of Internal Standards
| Feature | 4'-O-Methyl-d3 Quercetin (SIL-IS) | Naringenin (Structural Analog) | Quercetin-d3 (Parent SIL-IS) |
| Retention Time (RT) | Co-elutes with Tamarixetin (Perfect Match) | Elutes earlier/later (Mismatch) | Elutes slightly earlier (D-effect) |
| Matrix Effect Correction | 100% Correction . Experiences identical ion suppression/enhancement. | Poor . Ionization zones differ; fails to track specific phospholipid suppression at Tamarixetin RT. | Moderate . Close RT, but different pKa affects ionization efficiency in source. |
| Extraction Recovery | Tracks analyte loss perfectly during LLE/PPT. | Variable differential recovery. | Similar, but solubility differences exist. |
| Cross-Talk | Negligible (Mass shift +3 Da). | None (Different MW). | Potential interference if metabolic reversion occurs. |
Supporting Experimental Data (Simulated Validation Metrics)
Data represents typical validation performance in human plasma (K2EDTA) using LC-MS/MS (ESI-).
| Metric | Analyte | IS: 4'-O-Methyl-d3 Quercetin | IS: Naringenin | Conclusion |
| Matrix Factor (MF) | Tamarixetin | 0.98 - 1.02 (Normalized) | 0.85 - 1.15 (Variable) | SIL-IS corrects suppression; Analog does not. |
| Recovery (RE) % | Tamarixetin | 95% (CV < 3%) | 82% (CV > 8%) | SIL-IS compensates for extraction variability. |
| Inter-day Precision | Tamarixetin | < 4.5% RSD | < 12.0% RSD | SIL-IS tightens precision significantly. |
Mechanistic Insight: The "d3" label on the 4'-methoxy group is metabolically stable and provides a +3 Da mass shift (Precursor m/z 318.1 → m/z 315.1 in Negative Mode). This is sufficient to avoid isotopic overlap with the natural M+2 isotope of the analyte.
Experimental Protocol: QC Sample Preparation
This protocol utilizes Protein Precipitation (PPT) for high-throughput capability, validated for human plasma.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
-
Analyte: 4'-O-Methyl Quercetin (Tamarixetin) Reference Standard.[1][2]
-
IS: 4'-O-Methyl-d3 Quercetin (Tamarixetin-d3).[2]
-
Matrix: Drug-free Human Plasma (K2EDTA).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).
Workflow Diagram (Graphviz)
Caption: Step-by-step workflow for preparing QC plasma samples using 4'-O-Methyl-d3 Quercetin as the internal standard.
Detailed Methodology
Step 1: Stock Solution Preparation
-
Dissolve 4'-O-Methyl-d3 Quercetin in DMSO to achieve a 1.0 mg/mL Master Stock. Note: Flavonoids are prone to degradation in pure water; DMSO improves stability.
-
Prepare an IS Working Solution (500 ng/mL) by diluting the Master Stock in Methanol. Store at -20°C.
Step 2: QC Spiking (The "Self-Validating" Step)
Prepare Quality Control (QC) samples at three levels to validate the method range (e.g., 5–1000 ng/mL).
-
LQC (Low QC): 15 ng/mL (3x LLOQ)
-
MQC (Mid QC): 400 ng/mL
-
HQC (High QC): 800 ng/mL
Procedure: Spike 10 µL of the respective Analyte Working Standard into 990 µL of blank plasma. Vortex gently. Do not add IS yet.
Step 3: Extraction & IS Addition[3]
-
Aliquot 100 µL of the QC plasma sample into a 1.5 mL Eppendorf tube.
-
Add 300 µL of the IS Working Solution (4'-O-Methyl-d3 Quercetin in MeOH) .
-
Why? Adding the IS directly in the precipitation solvent ensures that the IS and analyte co-precipitate and solubilize simultaneously, normalizing extraction efficiency [1].
-
-
Vortex vigorously for 3 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an LC vial.
-
(Optional) Dilute 1:1 with 0.1% Formic Acid in Water to improve peak shape on C18 columns.
LC-MS/MS Conditions (Optimized)
To ensure specificity between Tamarixetin, Isorhamnetin, and the IS, the following parameters are recommended:
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 1.7 µm).
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 4 minutes.
-
Detection: ESI Negative Mode (M-H)⁻.
MRM Table:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tamarixetin | 315.1 | 300.0 (Methyl loss) | 25 |
| 4'-O-Methyl-d3 Quercetin | 318.1 | 303.0 (Methyl-d3 loss) | 25 |
Note: The mass shift of +3 Da is maintained in the fragment ion, ensuring specific detection.
References
-
Mullen, W., et al. (2012).[5] UHPLC-(ESI)QTOF MS/MS Profiling of Quercetin Metabolites in Human Plasma Postconsumption of Applesauce Enriched with Apple Peel. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Zhang, Y., et al. (2019). Study on Pharmacokinetic and Bioavailability of Tamarixetin after Intravenous and Oral Administration to Rats. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
Comparative Guide: Stability of Deuterated vs. Non-Deuterated Flavonoids
Executive Summary
Flavonoids (e.g., quercetin, curcumin, resveratrol) are potent bioactive polyphenols with established antioxidant and anti-inflammatory properties.[1] However, their clinical utility is frequently compromised by rapid Phase I and II metabolism, resulting in poor oral bioavailability and short half-lives (
Deuteration —the strategic replacement of protium (
This guide provides a technical comparison of deuterated vs. non-deuterated flavonoids, supported by mechanistic insights, comparative stability data, and validated experimental protocols for assessing intrinsic clearance (
Mechanistic Basis: The Kinetic Isotope Effect (KIE)[2][3]
The superior stability of deuterated flavonoids stems from the fundamental difference in bond dissociation energy (BDE) between Carbon-Protium (C-H) and Carbon-Deuterium (C-D) bonds.
The Physics of Stability
-
Zero-Point Energy (ZPE): Deuterium has twice the atomic mass of protium. This increased mass lowers the ZPE of the C-D bond compared to the C-H bond.
-
Activation Energy (
): Because the ground state of the C-D bond is lower, the activation energy required to reach the transition state for bond cleavage is higher. -
Metabolic Impact: Rate-limiting steps in Phase I metabolism (mediated by Cytochrome P450 enzymes) often involve Hydrogen Atom Transfer (HAT).[2] Replacing H with D at these "metabolic hotspots" (e.g., O-methyl groups, specific aromatic positions) slows this rate-determining step.
Mechanism Diagram
The following diagram illustrates the energy landscape difference that confers stability to deuterated compounds.
Caption: Energy diagram showing the higher activation barrier for C-D bond cleavage compared to C-H, resulting in reduced metabolic rates.
Comparative Stability Data
The following data synthesizes performance metrics for standard flavonoids versus their deuterated analogs. Data is derived from representative pharmacokinetic studies on polyphenols and deuterated drug principles (e.g., Deutetrabenazine, Deuterated Curcumin).
Metabolic Stability & Pharmacokinetics[2][3][4]
| Parameter | Non-Deuterated Flavonoid (Standard) | Deuterated Flavonoid (Analog) | Impact of Deuteration |
| Bond Strength (C-X) | ~98 kcal/mol (C-H) | ~100 kcal/mol (C-D) | +1.2–1.5 kcal/mol barrier increases resistance to CYP450 oxidation.[2] |
| Intrinsic Clearance ( | High (Rapid depletion) | Reduced (20–50% lower) | Extended Half-life ( |
| Metabolic Pathway | Predominantly oxidative demethylation & hydroxylation.[2] | "Metabolic Shunting" | Shifts metabolism away from CYP-mediated oxidation toward Phase II conjugation (glucuronidation), often reducing toxic intermediate formation. |
| Isotopic Enrichment | Natural Abundance (~0.015% D) | >99% D at specific sites | Prevents H/D scrambling and ensures consistent PK profile.[2] |
Chemical & Photo-Stability (Case Study: Quercetin)
Quercetin is prone to rapid photodegradation and oxidation at the 2,3-double bond.
-
Non-Deuterated Quercetin: Rapid degradation in nucleophilic solvents under UV light.[2]
-
Deuterated Quercetin: Deuteration at the C2, C6, and C8 positions can retard the rate of oxidative degradation, serving as a more robust internal standard for LC-MS/MS analysis.
Experimental Protocols
To objectively validate the stability enhancement, a Microsomal Stability Assay is the gold standard. This protocol is designed to be self-validating using positive controls.
Workflow Diagram
Caption: Step-by-step workflow for the In Vitro Microsomal Stability Assay to determine intrinsic clearance.
Protocol: In Vitro Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
Materials:
-
Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)
-
NADPH Regenerating System (10 mM NADPH)[2]
-
Test Compounds: Flavonoid-H (Control) and Flavonoid-D (Deuterated)[2]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4)[2]
-
Internal Standard (IS): e.g., Tolbutamide or a structurally distinct deuterated analog.
Procedure:
-
Master Mix Prep: Dilute liver microsomes to 0.5 mg/mL in Potassium Phosphate buffer.
-
Spike: Add test compound (1 µM final concentration) to the master mix. Note: Keep DMSO < 0.1% to avoid enzyme inhibition.[2]
-
Pre-Incubation: Incubate at 37°C for 5 minutes to equilibrate.
-
Initiation: Add NADPH (1 mM final) to initiate the reaction.[2]
-
Control: Prepare a parallel set without NADPH to monitor chemical stability (non-enzymatic degradation).
-
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold acetonitrile containing the Internal Standard. Vortex to precipitate proteins.[2]
-
Clarification: Centrifuge at 4,000 rpm for 20 minutes at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS.
Data Analysis & Calculation
-
Quantification: Plot the Natural Log (ln) of the "Area Ratio" (Test Compound / Internal Standard) vs. Time.
-
Rate Constant (
): Determine the slope of the linear regression line ( ). -
Half-Life (
): [2] -
Intrinsic Clearance (
): [2]
Success Criteria:
-
The deuterated compound should exhibit a smaller slope (
) compared to the non-deuterated parent, translating to a longer . - value of the regression should be > 0.90.
Case Study: Deuterated Curcumin vs. Curcumin
Challenge: Curcumin suffers from extremely poor bioavailability due to rapid reduction and conjugation. Deuteration Strategy: Synthesizing Curcumin-d6 (deuterium on the methoxy groups).[2]
-
Observation: The methoxy group is a site of O-demethylation by CYPs.
-
Result: Deuteration at these positions leverages the primary KIE.[5]
-
Outcome:
-
Metabolic: Slower formation of demethylated metabolites.[2]
-
Analytical: Curcumin-d6 is the industry standard for quantification because it retains the chromatographic properties of the parent but resists H/D exchange in solution, unlike acidic protons on the phenol rings.
-
Challenges & Limitations
While deuteration is a powerful tool, it is not a universal fix:
-
Metabolic Switching: If the C-D bond is too stable, the enzyme may simply metabolize a different, less stable part of the molecule (e.g., a different ring position), potentially forming new, uncharacterized metabolites.
-
Cost of Goods: Deuterated reagents (e.g.,
, deuterated methyl iodide) and complex synthesis routes significantly increase production costs. -
Dissociation: Deuterium on exchangeable groups (like -OH or -NH) will rapidly swap with solvent protons (
) in vivo, rendering the deuteration useless. Only C-D bonds on the carbon skeleton are metabolically stable.
References
-
Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link][2]
-
Facile synthesis of deuterated and [14C]labeled analogues of vanillin and curcumin. NIH PubMed Central. Available at: [Link]
-
Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. (Referenced via Ingenza context). Available at: [Link][2]
-
H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations. MDPI Molecules. Available at: [Link][2]
Sources
Safety Operating Guide
4'-O-Methyl-d3 Quercetin proper disposal procedures
Topic: 4'-O-Methyl-d3 Quercetin Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Safety & Compliance Overview
4'-O-Methyl-d3 Quercetin (also known as Tamarixetin-d3 ) is a stable isotope-labeled flavonoid derivative.[1][2] While primarily used as an internal standard in mass spectrometry, its disposal requires strict adherence to hazardous waste protocols due to the toxicological profile of the parent compound (Tamarixetin/Quercetin) and its potential aquatic toxicity.
Critical Safety Distinction: Although labeled with deuterium (d3), this compound is NOT radioactive . It is a stable isotope . Do not dispose of it in radioactive waste streams unless it has been cross-contaminated with radioisotopes (e.g., ¹⁴C or ³H).
Physicochemical & Hazard Profile
| Property | Specification |
| Chemical Name | 4'-O-Methyl-d3 Quercetin (Tamarixetin-d3) |
| Parent CAS (Unlabeled) | 603-61-2 |
| Molecular Formula | C₁₆H₉D₃O₇ |
| Hazard Classification | Acute Tox. 3 (Oral) ; Aquatic Acute 1 ; Aquatic Chronic 1 |
| Signal Word | DANGER |
| Hazard Statements | H301: Toxic if swallowed.[1][2][3][4][5][6][7][8][9] H410: Very toxic to aquatic life with long-lasting effects.[2][5] |
| RCRA Status (USA) | Non-listed (Not P or U listed).[4] Managed as Hazardous Chemical Waste due to toxicity characteristics. |
Pre-Disposal Assessment & Waste Stream Segregation
Before disposal, you must categorize the waste form.[9][10][11][12] Improper segregation is the leading cause of regulatory fines and laboratory accidents.
Waste Stream Decision Logic
Figure 1: Decision tree for segregating 4'-O-Methyl-d3 Quercetin waste streams to ensure compatibility and compliance.
Detailed Disposal Protocols
Protocol A: Disposal of Solid Waste (Pure Substance)
Applicability: Expired inventory, degraded standards, or lyophilized residues.[1][2]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or amber glass jar with a screw-top lid.[1][2]
-
Transfer: Transfer the solid chemically. Avoid generating dust.[9][13][14][15][16]
-
Engineering Control: Perform inside a fume hood.[9]
-
-
Labeling:
-
Storage: Store in the "Toxic Solids" satellite accumulation area until EHS pickup.
Protocol B: Disposal of Liquid Waste (Solutions)
Applicability: HPLC effluents, NMR samples, or diluted stock solutions.[1][2]
Crucial Warning: Never pour Quercetin derivatives down the sink. H410 classification prohibits release into sewage systems.
-
Solvent Identification: Determine the primary solvent.
-
Acetonitrile/Methanol/DMSO: Segregate into Non-Halogenated Organic Waste .
-
Chloroform/DCM: Segregate into Halogenated Organic Waste .
-
Water/Buffer (>95%): Segregate into Aqueous Toxic Waste .
-
-
Collection:
-
Pour into the appropriate carboy (typically 20L HDPE).
-
Leave at least 10% headspace to prevent over-pressurization.
-
-
Rinsing: Triple-rinse the original vessel with a small volume of compatible solvent and add the rinsate to the waste container.
Protocol C: Decontamination of Glassware & Equipment
Applicability: Reusable glassware (flasks, vials) that held the compound.[1][2]
-
Solvent Rinse: Rinse glassware 3x with a solvent in which the compound is soluble (Methanol or Acetone are recommended).
-
Rinsate Disposal: Collect all rinses into the Non-Halogenated Organic Waste container.
-
Washing: After solvent rinsing, wash glassware with detergent and water in the sink.
-
Validation: The triple-rinse procedure renders the glassware "RCRA Empty," allowing the final soapy water wash to go down the drain.[2]
-
Emergency Spillage Procedures
In the event of a spill of solid powder or high-concentration solution:
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE: Don double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.
-
Containment:
-
Liquids: Cover with an absorbent pad or vermiculite.
-
Solids: Cover with a damp paper towel to prevent dust dispersion, then wipe up.
-
-
Cleanup: Place all absorbent materials and contaminated gloves into a heavy-duty plastic bag. Seal and label as "Hazardous Waste - Debris (Toxic)" .
-
Surface Decontamination: Scrub the area with 70% Ethanol or Methanol, followed by a soap and water wash.
References
-
US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1][2]
Sources
- 1. Quercetin (CAS 117-39-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 4′-O-Methyl Quercetin, CAS 603-61-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Tamarixetin|603-61-2|MSDS [dcchemicals.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 9. fishersci.com [fishersci.com]
- 10. geo.utexas.edu [geo.utexas.edu]
- 11. carlroth.com [carlroth.com]
- 12. web.mit.edu [web.mit.edu]
- 13. pccarx.com [pccarx.com]
- 14. s3.amazonaws.com [s3.amazonaws.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 4'-O-Methyl-d3 Quercetin
Executive Summary & Risk Context[1][2]
4'-O-Methyl-d3 Quercetin (Tamarixetin-d3) is a stable isotope-labeled internal standard used primarily in LC-MS/MS quantitation of flavonoid metabolites. While often handled in milligram quantities, its safety profile must be extrapolated from its parent compounds, Quercetin and Tamarixetin .
Critical Hazard Assessment:
-
Bioactivity: Quercetin derivatives are potent kinase inhibitors.
-
Genotoxicity: The parent scaffold is classified as a Category 2 Mutagen (H341) and Toxic if Swallowed (H301/H302) in various jurisdictions.
-
Operational Risk: As a deuterated standard, the material is extremely high-value. "Safety" in this context is dual-purpose: protecting the operator from toxicity and protecting the compound from moisture/static loss .
Hierarchy of Controls & PPE Decision Matrix
We do not rely on "standard lab PPE" for mutagenic solids. We use a risk-based containment strategy.
Engineering Controls (Primary Barrier)
-
Handling: All open-vessel manipulation (weighing, solubilization) must occur inside a Chemical Fume Hood or Class II Biosafety Cabinet .
-
Static Control: Use an ionizing bar or anti-static gun inside the hood. Charged particles of this light powder will repel from spatulas, creating an inhalation hazard and financial loss.
Personal Protective Equipment (Secondary Barrier)
| Zone | PPE Component | Specification | Scientific Rationale |
| Ocular | Safety Glasses | ANSI Z87.1+ with side shields | Protects against projectile glass/powder. Goggles required if >10mL solvent is used. |
| Dermal | Gloves (Inner) | Nitrile (2.5 - 4 mil) | Tactile sensitivity for micro-weighing. |
| Dermal | Gloves (Outer) | Nitrile (Extended Cuff, >5 mil) | Crucial: If using Methanol (common solvent), standard nitrile degrades in <10 mins. Double gloving provides a "sacrificial layer." |
| Body | Lab Coat | Tyvek® or Poly-coated | Cotton coats retain toxic dust. Impervious materials prevent dermal absorption of dusts. |
| Resp. | Respirator | N95 (Minimum) / P100 | Only if working outside a hood (Emergency spills). Inside a hood, no respirator is required. |
PPE & Control Workflow Diagram
Caption: Decision logic for PPE selection based on physical state and engineering control availability.
Operational Protocols
Protocol A: The "Zero-Loss" Weighing Procedure
Objective: Safely weigh <2 mg of powder without aerosolization.
-
Preparation: Place the vial and a pre-tared amber glass LC vial inside the fume hood.
-
De-Ionization: Aim an anti-static gun at the source vial and the receiving vial for 5 seconds. Why: Deuterated standards are often dry and prone to static fly-away.
-
Transfer: Do not use a spatula. Gently tap the source vial to dispense powder directly into the receiving vial. This minimizes cross-contamination tools.
-
Gravimetric Check: Close the receiving vial before removing it from the hood to check the mass on the balance.
-
Decontamination: Wipe the exterior of the source vial with a Kimwipe dampened with 70% Ethanol before returning to storage (-20°C).
Protocol B: Solubilization (The Methanol Risk)
Objective: Dissolve standard without compromising glove integrity.
Solvent Choice: 4'-O-Methyl Quercetin is soluble in DMSO and Methanol.
-
DMSO: Low volatility, high skin permeability. Carries toxins through skin.
-
Methanol: High volatility, toxic, degrades Nitrile gloves rapidly.
Steps:
-
Double Glove: Don a second pair of nitrile gloves.
-
Add Solvent: Add solvent (e.g., DMSO) via a positive displacement pipette to prevent dripping.
-
Vortex: Cap tightly. Vortex inside the hood.
-
Inspect: Check gloves for splashes. If Methanol splashed, change outer gloves immediately . Methanol breakthrough time for 4-mil nitrile is often <6 minutes .
Emergency Response & Disposal
Spill Response (Solid Powder)
-
Evacuate immediate area if spill is >100 mg (rare for this compound).
-
PPE Up: Don N95 respirator and double gloves.
-
Contain: Cover spill with a wet paper towel (soaked in water/detergent) to prevent dust generation. Do not dry sweep.
-
Clean: Wipe up the wet slurry. Clean area with 10% bleach (deactivates many bioactives) followed by Ethanol.
Waste Disposal Strategy
Treat this compound as P-Listed equivalent (Acutely Toxic) for safety margins, even if technically U-listed or unlisted.
| Waste Stream | Contents | Container Type |
| Solid Waste | Contaminated vials, tips, gloves | Yellow Bag (Trace Chemo/Toxic) or Haz Waste Drum |
| Liquid Waste | Solutions in MeOH/DMSO | Flammable/Toxic Solvent Carboy |
| Sharps | Needles used for septum piercing | Rigid Red Sharps Container |
References
-
Cayman Chemical. (2024). Safety Data Sheet: 4'-O-Methyl Quercetin.[1][2][3]Link
-
Fisher Scientific. (2024). Safety Data Sheet: Tamarixetin.[2][4][5][6]Link
-
Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data (Nitrile vs. Methanol).Link
-
National Institutes of Health (PubChem). (2024). Compound Summary: Tamarixetin (CID 5281699).Link
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance: Toxic and Hazardous Substances.Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
